molecular formula C9H12O2 B144642 2-(2-Hydroxypropan-2-yl)phenol CAS No. 3045-32-7

2-(2-Hydroxypropan-2-yl)phenol

Cat. No.: B144642
CAS No.: 3045-32-7
M. Wt: 152.19 g/mol
InChI Key: ZWAFTLGUMWLXJD-UHFFFAOYSA-N
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Description

2-(2-Hydroxypropan-2-yl)phenol, also known as this compound, is a useful research compound. Its molecular formula is C9H12O2 and its molecular weight is 152.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-hydroxypropan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-9(2,11)7-5-3-4-6-8(7)10/h3-6,10-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWAFTLGUMWLXJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"synthesis and characterization of 2-(2-Hydroxypropan-2-yl)phenol"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(2-Hydroxypropan-2-yl)phenol

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a substituted phenol with applications as a chemical intermediate and building block. As a Senior Application Scientist, this document moves beyond simple procedural outlines to deliver field-proven insights into synthetic strategy, explaining the causal relationships behind methodological choices. We present a comparative analysis of two primary synthetic routes—Friedel-Crafts alkylation and a Grignard reaction—ultimately recommending the latter for its superior control and yield. The guide includes detailed, step-by-step protocols for the preferred synthesis and a multi-faceted characterization workflow designed as a self-validating system. This includes Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), ensuring researchers and drug development professionals can confidently synthesize and verify this target compound with high purity.

Introduction

This compound is an organic compound featuring a phenol ring substituted with a tertiary alcohol group at the ortho position. Its bifunctional nature—containing both a nucleophilic phenol and a tertiary alcohol—makes it a versatile intermediate in organic synthesis, including the development of novel ligands, polymer chemistry, and as a precursor for more complex molecular architectures.

Chemical Identity and Properties

A summary of the key chemical and physical properties of this compound is provided below.

PropertyValueSource
Molecular Formula C₉H₁₂O₂[1]
Molecular Weight 152.19 g/mol [1]
IUPAC Name This compound[1]
CAS Number 3045-32-7[1][2]
Appearance Solid[3]
Melting Point 41-44 °C[3]
Boiling Point 252.7±7.0 °C (Predicted)[3]
Density 1.122±0.06 g/cm³ (Predicted)[3]
Monoisotopic Mass 152.083729621 Da[1]

Synthetic Strategies: A Comparative Analysis

The synthesis of this compound primarily involves the formation of a carbon-carbon bond at the ortho position of the phenol ring. Two classical methods are considered here: Friedel-Crafts alkylation and a Grignard-based approach. The choice of strategy is critical and hinges on balancing reaction efficiency, control over regioselectivity, and avoidance of side products.

Route 1: Friedel-Crafts Alkylation

Theoretically, a direct approach is the Friedel-Crafts alkylation of phenol with acetone in the presence of a Lewis or Brønsted acid catalyst.[4] This reaction proceeds via an electrophilic aromatic substitution mechanism where the acid catalyst activates the acetone to form an electrophile that is subsequently attacked by the electron-rich phenol ring.

While conceptually straightforward, this method is fraught with practical difficulties. The primary issue is the interaction between the phenol's hydroxyl group and the Lewis acid catalyst (e.g., AlCl₃).[5] The lone pairs on the phenolic oxygen coordinate strongly with the Lewis acid, deactivating the ring towards electrophilic attack and reducing catalyst efficacy.[5] Furthermore, phenols are bidentate nucleophiles, meaning reactions can occur at the aromatic ring (C-alkylation) to give the desired product, or at the phenolic oxygen (O-alkylation) to yield an ether byproduct.[5] High catalyst concentrations, which might favor C-alkylation, can also promote undesirable polymerization and rearrangement reactions.[4]

Friedel_Crafts_Mechanism Phenol Phenol Intermediate Electrophilic Intermediate (Protonated Acetone) Phenol->Intermediate Activation Acetone Acetone + H+ (Acid Catalyst) Acetone->Intermediate Activation TS Wheland Intermediate (Resonance Stabilized) Intermediate->TS Electrophilic Attack (ortho position) Product This compound TS->Product Deprotonation (Restores Aromaticity) Grignard_Workflow Start 2-Bromophenol Protect Protection Step (e.g., Williamson Ether Synthesis) Start->Protect Protected 2-Bromoanisole Protect->Protected Grignard Grignard Formation (Mg, THF) Protected->Grignard Reagent 2-Methoxyphenyl- magnesium Bromide Grignard->Reagent React Reaction with Acetone Reagent->React Intermediate Tertiary Alkoxide Intermediate React->Intermediate Deprotect Deprotection/Workup (e.g., HBr or BBr₃, then H₃O+) Intermediate->Deprotect Product Final Product: This compound Deprotect->Product

Caption: Recommended Grignard synthesis workflow with key stages.

Detailed Experimental Protocol: Grignard Synthesis

The following protocol details the recommended multi-step synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn. Anhydrous solvents and inert atmosphere techniques are critical for the success of the Grignard reaction.

Step A: Protection of 2-Bromophenol as 2-Bromoanisole
  • To a solution of 2-bromophenol (1.0 eq) in a suitable solvent such as acetone or DMF, add potassium carbonate (K₂CO₃, 1.5 eq).

  • Stir the suspension vigorously and add methyl iodide (CH₃I, 1.2 eq) dropwise.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • Purify the crude product by distillation or column chromatography to yield pure 2-bromoanisole.

Step B: Synthesis of 2-(2-Hydroxypropan-2-yl)anisole
  • Set up an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Place magnesium turnings (1.2 eq) in the flask and flame-dry under a stream of nitrogen.

  • Add a small volume of anhydrous tetrahydrofuran (THF) and a crystal of iodine to initiate the reaction.

  • Dissolve 2-bromoanisole (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add a small portion to the magnesium and observe for initiation (disappearance of iodine color, gentle reflux).

  • Once initiated, add the remaining 2-bromoanisole solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Cool the Grignard solution to 0 °C in an ice bath.

  • Dissolve anhydrous acetone (1.1 eq) in anhydrous THF and add it dropwise to the cooled Grignard reagent.

  • After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction cautiously by slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. [6]

Step C: Demethylation to Yield this compound
  • Dissolve the crude 2-(2-hydroxypropan-2-yl)anisole from the previous step in a suitable solvent like dichloromethane (DCM).

  • Cool the solution to 0 °C.

  • Slowly add a strong Lewis acid, such as boron tribromide (BBr₃, 1.2 eq), dropwise.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Carefully quench the reaction by pouring it into a beaker of ice water.

  • Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the final product by flash column chromatography (e.g., using a hexane/ethyl acetate solvent system) to obtain pure this compound. [6]

Comprehensive Characterization

A rigorous analytical workflow is essential to confirm the identity, structure, and purity of the synthesized compound.

Spectroscopic and Analytical Data

The following table summarizes the expected data from key analytical techniques.

TechniqueExpected Observations
¹H NMR Aromatic Protons (4H): Multiplets in the range of δ 6.8-7.3 ppm. Phenolic OH (1H): Broad singlet, δ ~4-7 ppm (D₂O exchangeable). [7]Tertiary Alcohol OH (1H): Singlet, δ ~2-3 ppm (D₂O exchangeable). [8]Methyl Protons (6H): Singlet at δ ~1.6 ppm.
¹³C NMR Aromatic Carbons: 6 signals expected in the aromatic region (~115-155 ppm). Tertiary Carbon (C-OH): Signal around δ 73 ppm. Methyl Carbons: Signal around δ 30 ppm.
IR Spectroscopy O-H Stretch (Phenol & Alcohol): Very broad and strong band from ~3200-3500 cm⁻¹. [8][9]Aromatic C-H Stretch: Signals just above 3000 cm⁻¹. Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹. Aromatic C=C Stretch: Peaks around 1500-1600 cm⁻¹. [7]C-O Stretch (Tertiary Alcohol): Strong band around 1150-1220 cm⁻¹. [9]
Mass Spectrometry (GC-MS/LC-MS) Molecular Ion (M⁺): Expected at m/z = 152. [10]Key Fragments: [M-CH₃]⁺ at m/z = 137 (loss of a methyl group via alpha cleavage), [M-H₂O]⁺ at m/z = 134 (dehydration). [7][8]
Self-Validating Protocol Explanation

This characterization suite forms a self-validating system.

  • Mass Spectrometry confirms the correct molecular weight and provides fragmentation data consistent with the expected structure.

  • IR Spectroscopy provides definitive evidence for the presence of both hydroxyl functional groups (phenol and tertiary alcohol) and the aromatic ring.

  • NMR Spectroscopy gives the final, unambiguous structural confirmation. The number of protons, their chemical environments (chemical shift), and their connectivity (splitting patterns, though limited here by singlets) provide a detailed map of the molecule, confirming the ortho-substitution pattern and the presence of the 2-hydroxypropan-2-yl group.

Conclusion

This guide has detailed a robust and reliable pathway for the synthesis of this compound. By choosing a Grignard-based strategy that incorporates a protecting group, researchers can achieve superior control and yield compared to the more problematic Friedel-Crafts alkylation. The causality behind this choice—avoiding catalyst deactivation and side reactions—is a key insight for process development. The comprehensive characterization workflow, integrating MS, IR, and NMR, provides a rigorous and self-validating method to ensure the final product's identity, structure, and purity, meeting the high standards required for research and drug development applications.

References

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A Comprehensive Technical Guide to the Physicochemical Properties of 2-(2-Hydroxypropan-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Defining the Molecule

2-(2-Hydroxypropan-2-yl)phenol, identified by its CAS Number 3045-32-7, is an organic compound featuring a phenol core substituted at the ortho position with a 2-hydroxypropan-2-yl group.[1][2][3] This unique structure, containing both a weakly acidic phenolic hydroxyl group and a tertiary alcohol, imparts a distinct set of physicochemical properties that make it a molecule of interest for applications in polymer science, organic synthesis, and materials chemistry. As a derivative of phenol, it shares some characteristics with commodity chemicals like Bisphenol A, yet its specific ortho-substitution and additional hydroxyl functionality offer different steric and bonding possibilities.

This guide provides a detailed examination of its core physicochemical properties, outlines robust experimental protocols for their determination, and discusses the safety and handling considerations essential for laboratory and industrial applications. The information herein is curated for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound.

Caption: Molecular structure of this compound.

Section 1: Core Physicochemical Properties

The utility of a chemical compound is fundamentally dictated by its physical and chemical properties. These values influence its reactivity, solubility, formulation characteristics, and appropriate applications. The key physicochemical data for this compound are summarized below.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 3045-32-7ChemicalBook[2], PubChem[1]
Molecular Formula C₉H₁₂O₂PubChem[1][3]
Molecular Weight 152.19 g/mol PubChem[1], Sigma-Aldrich
Physical State Solid or Semi-solidHoffman Fine Chemicals[3]
Melting Point 41-44 °CChemicalBook[2]
Boiling Point 252.7 ± 7.0 °C (Predicted)ChemicalBook[2]
Density 1.122 ± 0.06 g/cm³ (Predicted)ChemicalBook[2]
Solubility Slightly soluble in Chloroform, MethanolChemicalBook[2]
Acidity (pKa) ~10 (Estimated, Phenolic Proton)Inferred from Phenol[4][5]
Lipophilicity (XLogP3) 2.2PubChem[1]
Polar Surface Area 40.5 ŲPubChem[1]
Physical State and Thermal Properties

With a melting point in the range of 41-44 °C, this compound exists as a low-melting solid or semi-solid at standard ambient temperature and pressure.[2][3] This property is critical for handling, storage, and processing; it may require gentle heating to ensure homogeneity before use. The predicted boiling point of approximately 253 °C suggests it is relatively non-volatile but may be amenable to vacuum distillation for purification, provided it is stable at elevated temperatures.[2]

Solubility Profile

The molecule's structure contains both polar (two hydroxyl groups) and nonpolar (the benzene ring and methyl groups) regions, resulting in moderate polarity. Its slight solubility in solvents like chloroform and methanol is consistent with this amphiphilic character.[2] For applications in drug development or polymer synthesis, a comprehensive solubility study across a wider range of pharmaceutically and industrially relevant solvents would be a necessary step for formulation and reaction condition optimization.

Acidity and Hydrogen Bonding

Section 2: Spectroscopic Profile for Structural Elucidation

Definitive structural confirmation and purity assessment rely on a combination of spectroscopic techniques. The following are the expected spectral characteristics for this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to show distinct signals corresponding to the different proton environments. The four protons on the aromatic ring would appear as a complex multiplet in the 6.7-7.2 ppm region. The two methyl groups, being chemically equivalent, should produce a sharp singlet at approximately 1.6 ppm, integrating to 6 protons. The two hydroxyl protons will appear as broad singlets, whose chemical shifts are concentration and solvent-dependent; these signals will disappear upon D₂O exchange.

    • ¹³C NMR: The spectrum would display nine distinct carbon signals. Four signals would be in the aromatic region (~115-155 ppm), including two oxygen-bearing carbons. The quaternary carbon of the propan-2-yl group would appear around 73 ppm, while the methyl carbons would produce a strong signal around 32 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups. A prominent, broad absorption band is expected in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibrations of both the phenolic and alcoholic groups, likely showing evidence of hydrogen bonding. Aromatic C-H stretching would be observed just above 3000 cm⁻¹, while aromatic C=C stretching vibrations would appear as a series of sharp peaks in the 1450-1600 cm⁻¹ range. A strong C-O stretching band for the phenol and tertiary alcohol would be visible in the 1150-1250 cm⁻¹ region.

  • Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 152.19. Common fragmentation patterns would include the loss of a methyl group ([M-15]⁺) to form a stable benzylic cation, and the loss of a water molecule ([M-18]⁺). Predicted collision cross-section data can further aid in identification in advanced MS techniques.[7]

Section 3: Experimental Methodologies

To ensure scientific integrity, the determination of physicochemical properties must follow validated, reproducible protocols. This section details methodologies for key analyses and a plausible synthetic route.

cluster_synthesis Synthesis & Purification cluster_analysis Physicochemical Characterization cluster_data Data Analysis & Reporting Start Phenol + Acetone Reaction Acid-Catalyzed Friedel-Crafts Alkylation Start->Reaction Purify Column Chromatography Reaction->Purify Product Pure this compound Purify->Product DSC Melting Point (DSC) Product->DSC Titr pKa (Potentiometric Titration) Product->Titr Spec Structure (NMR, IR, MS) Product->Spec Analysis Data Interpretation DSC->Analysis Titr->Analysis Spec->Analysis Report Technical Guide / Report Analysis->Report

Caption: Workflow for Synthesis and Physicochemical Characterization.

Protocol 3.1: Determination of Melting Point by Differential Scanning Calorimetry (DSC)
  • Rationale: DSC is chosen over traditional methods for its high precision and ability to detect subtle thermal events. It measures the difference in heat flow required to increase the temperature of a sample and a reference, providing an accurate endotherm for melting.

  • Methodology:

    • Calibrate the DSC instrument using a certified indium standard (m.p. 156.6 °C).

    • Accurately weigh 2-3 mg of the purified compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.

    • Place both pans into the DSC cell.

    • Equilibrate the system at 25 °C.

    • Ramp the temperature from 25 °C to 70 °C at a rate of 5 °C/min under a nitrogen atmosphere (50 mL/min flow rate).

    • Record the heat flow as a function of temperature. The melting point is determined as the onset temperature of the melting endotherm.

Protocol 3.2: Synthesis via Friedel-Crafts Alkylation
  • Rationale: This method provides a direct and industrially relevant route to the target compound from inexpensive starting materials, phenol and acetone.[8]

  • Methodology:

    • To a stirred solution of phenol (1.0 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, add a strong acid catalyst (e.g., concentrated sulfuric acid or an acidic ion-exchange resin, 0.1 eq).

    • Add acetone (1.1 eq) dropwise to the solution, maintaining the temperature below 5 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by pouring it into ice-cold water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure to yield the crude product.

    • Purify the crude material using flash column chromatography on silica gel to isolate the pure ortho-isomer.

Section 4: Safety, Handling, and Storage

As a phenol derivative, this compound requires careful handling. Adherence to standard safety protocols is mandatory to minimize risk.

  • Hazard Identification: The compound is classified under GHS as harmful if swallowed, causing skin irritation, causing serious eye damage, and potentially causing respiratory irritation.[1]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.

  • Handling: Avoid creating dust or aerosols. In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Section 5: Potential Applications

The bifunctional nature of this compound makes it a versatile building block.

  • Polymer Chemistry: Like bisphenol A, it can serve as a monomer for the synthesis of specialty polymers, including polycarbonates, polyesters, and epoxy resins. The presence of the tertiary alcohol and the ortho-substitution pattern would likely result in polymers with different thermal properties, solubility, and chemical resistance compared to those derived from bisphenol A.

  • Organic Synthesis: The phenolic hydroxyl group can be used for ether or ester formation, while the tertiary alcohol can undergo its own set of reactions. This makes it a useful intermediate for creating more complex molecules in multi-step syntheses.

  • Pharmaceutical Research: Phenolic structures are common motifs in biologically active compounds. This molecule could serve as a starting fragment for the development of novel therapeutic agents.

Conclusion

This compound is a compound with a well-defined set of physicochemical properties that position it as a valuable intermediate in various scientific fields. Its low melting point, moderate solubility, and dual hydroxyl functionality are key characteristics that researchers and developers can leverage. A thorough understanding of its thermal behavior, spectroscopic signature, and safety profile, as detailed in this guide, is the foundation for its successful application in pioneering new materials and molecules.

References

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An In-depth Technical Guide to the Spectroscopic Characterization of 2-(2-Hydroxypropan-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data—Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—for the compound 2-(2-Hydroxypropan-2-yl)phenol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It delves into the causal reasoning behind spectral features, offering field-proven insights into data interpretation and acquisition. By integrating theoretical principles with practical methodologies, this guide serves as a self-validating reference for the unambiguous structural elucidation of this bifunctional aromatic compound.

Introduction: The Structural Imperative

In the realm of chemical synthesis and analysis, the unambiguous confirmation of a molecule's structure is paramount. Spectroscopic techniques are the cornerstones of this process, each providing a unique piece of the structural puzzle. This guide focuses on this compound, a molecule featuring both a phenolic hydroxyl group and a tertiary alcohol on an ortho-substituted benzene ring. This combination of functionalities presents a rich and instructive case study for spectroscopic analysis.

The molecular identity is defined by its formula, C₉H₁₂O₂, and a molecular weight of 152.19 g/mol .[1][2] Our investigation will systematically decode the spectral signatures that arise from this specific atomic arrangement.

ir_workflow start Start: Sample clean Clean ATR Crystal start->clean background Acquire Background Scan clean->background apply_sample Apply Sample to Crystal background->apply_sample acquire Acquire Sample Spectrum apply_sample->acquire process Process Data (Baseline Correction) acquire->process interpret Interpret Spectrum process->interpret end End: Functional Groups Identified interpret->end

Caption: Workflow for IR Spectrum Acquisition and Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

3.1. Expertise & Rationale

NMR spectroscopy provides the most detailed structural information, revealing the connectivity and chemical environment of every proton and carbon atom. For this compound, ¹H NMR will confirm the number of protons in different environments (aromatic, methyl, hydroxyl), while ¹³C NMR will identify all unique carbon atoms. The key to a trustworthy analysis is the correct assignment of signals based on chemical shift (δ), spin-spin splitting (multiplicity), and integration. [3] 3.2. Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The ortho-substitution pattern will create a complex, non-first-order splitting pattern in the aromatic region. [4][5]The two hydroxyl protons are expected to be broad and their chemical shifts can vary significantly with sample concentration and purity. A D₂O exchange experiment is the definitive method for their identification.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.2–6.8Multiplet (m)4HAr-H Protons on the disubstituted benzene ring. The electron-donating -OH and alkyl groups will shift these signals slightly upfield from benzene (7.3 ppm). [3][6]
~5.0–8.0Broad Singlet (br s)1HAr-OH Phenolic proton. Chemical shift is concentration-dependent. Disappears upon D₂O shake. [7][8]
~2.0–4.0Broad Singlet (br s)1HC-OH Tertiary alcohol proton. Also concentration-dependent and will exchange with D₂O.
~1.6Singlet (s)6H-C(CH ₃)₂The two methyl groups are chemically equivalent and have no adjacent protons to couple with, resulting in a sharp singlet.

3.3. Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

Due to the lack of symmetry, all nine carbon atoms are expected to be unique and produce nine distinct signals.

Chemical Shift (δ, ppm)AssignmentRationale
~155C -OH (Aromatic)The aromatic carbon directly attached to the electron-withdrawing phenolic oxygen is significantly deshielded. [3]
~140C -C(CH₃)₂OH (Aromatic)The other substituted aromatic carbon (quaternary).
~128–118Aromatic C HFour signals are expected for the four protonated aromatic carbons.
~75C (CH₃)₂OHThe quaternary carbon of the tertiary alcohol group typically appears in the 50-80 ppm range. [8]
~30-C(C H₃)₂The two equivalent methyl carbons appear in the aliphatic region.

3.4. Experimental Protocol: NMR Sample Preparation and Analysis

  • Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Optimize shimming to achieve narrow, symmetrical peaks.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) may be needed to achieve a good signal-to-noise ratio, especially for the quaternary carbons.

  • D₂O Exchange: Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum. The signals corresponding to the -OH protons will disappear or significantly diminish.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

4.1. Expertise & Rationale

Mass spectrometry provides the exact molecular weight and crucial structural information through the analysis of fragmentation patterns. Under Electron Ionization (EI), the molecule is ionized to a radical cation (the molecular ion, M⁺•), which then undergoes characteristic fragmentation. The stability of the aromatic ring suggests that the molecular ion peak will be prominent. [9]The most logical fragmentation pathways are driven by the formation of stable carbocations, particularly through cleavage alpha to the tertiary alcohol oxygen. [10][11] 4.2. Predicted EI Fragmentation Pattern

The molecular ion (M⁺•) is expected at an m/z of 152, consistent with the molecular formula C₉H₁₂O₂. [1]

m/z Value Proposed Fragment Fragmentation Pathway Significance
152 [C₉H₁₂O₂]⁺• Molecular Ion (M⁺•) Confirms molecular weight. Expected to be prominent due to the stable aromatic ring. [9]
137 [M - CH₃]⁺ α-Cleavage Loss of a methyl radical from the tertiary alcohol group. This is a highly favorable pathway, leading to a resonance-stabilized oxonium ion. [11]Often the base peak.
134 [M - H₂O]⁺• Dehydration Loss of a neutral water molecule, a common fragmentation for alcohols. [9][11]

| 94 | [C₆H₆O]⁺• | Rearrangement & Loss of Acetone | McLafferty-type rearrangement leading to the elimination of neutral acetone, resulting in a phenol radical cation. |

4.3. Fragmentation Pathway Diagram

fragmentation M Molecular Ion [M]⁺• m/z = 152 M_minus_15 [M - CH₃]⁺ m/z = 137 M->M_minus_15 - •CH₃ (α-Cleavage) M_minus_18 [M - H₂O]⁺• m/z = 134 M->M_minus_18 - H₂O (Dehydration) M_minus_58 [M - Acetone]⁺• m/z = 94 M->M_minus_58 - C₃H₆O (Rearrangement)

Caption: Key Fragmentation Pathways in EI-MS.

4.4. Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Method: Inject 1 µL of the solution into a GC-MS system equipped with a standard non-polar column (e.g., DB-5ms). Use a temperature program such as: hold at 50°C for 2 min, then ramp to 280°C at 10°C/min.

  • MS Method: Use a standard EI source at 70 eV. Scan over a mass range of m/z 40–400.

  • Data Analysis: Identify the chromatographic peak for the compound. Analyze the corresponding mass spectrum, identifying the molecular ion and major fragment ions. Compare the observed spectrum to a library of known compounds for confirmation. [12]

Conclusion

The collective evidence from IR, NMR, and MS provides an unambiguous structural confirmation of this compound.

  • IR spectroscopy confirms the presence of hydroxyl (phenolic and alcoholic), aromatic, and aliphatic functional groups.

  • NMR spectroscopy maps the precise C-H framework, confirming the ortho-substitution pattern, the four distinct aromatic protons, and the six equivalent methyl protons.

  • Mass spectrometry verifies the molecular weight of 152 g/mol and reveals a characteristic fragmentation pattern dominated by alpha-cleavage, which is indicative of the tertiary alcohol moiety.

This guide demonstrates a systematic, multi-technique approach that ensures high confidence in structural assignment, a critical requirement for research, quality control, and regulatory submission in the chemical and pharmaceutical sciences.

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An In-depth Technical Guide to 2-(2-Hydroxypropan-2-yl)phenol (CAS Number: 3045-32-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Hydroxypropan-2-yl)phenol, registered under CAS number 3045-32-7, is a phenolic compound characterized by a phenol ring substituted at the ortho position with a 2-hydroxypropan-2-yl group.[1] This unique structural arrangement, featuring both a phenolic hydroxyl group and a tertiary alcohol, imparts specific chemical properties that make it a subject of interest in various chemical synthesis and research applications. This guide provides a comprehensive overview of its known properties, potential hazards, and handling protocols, synthesized from available technical data to assist researchers in its safe and effective utilization.

Chemical Identity and Structure

The identity of a chemical compound is fundamental to its study and application. The following identifiers and structural representations define this compound.

  • IUPAC Name: this compound[1]

  • CAS Number: 3045-32-7[1]

  • Molecular Formula: C₉H₁₂O₂[1]

  • Molecular Weight: 152.19 g/mol [1]

  • Synonyms: o-Hydroxy-alpha,alpha-dimethylbenzyl Alcohol, 2-Hydroxy-alpha,alpha-dimethylbenzenemethanol, 2-(1-hydroxy-1-methylethyl)phenol[1]

Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for designing experimental setups, purification procedures, and for predicting its behavior in various solvent systems.

PropertyValueSource
Physical State Solid or Semi-solid or oil[2]
Color Off-White[3]
Melting Point 41-44 °C[3]
Boiling Point (Predicted) 252.7 ± 7.0 °C[3]
Density (Predicted) 1.122 ± 0.06 g/cm³[3]
Solubility Chloroform, Methanol (Slightly)[3]
pKa (Predicted) 10.15 ± 0.35[3]

Spectroscopic Data

While comprehensive, experimentally-derived spectral data for this compound are not widely available in public databases, predicted mass spectrometry data can provide some guidance for characterization.

Predicted Mass Spectrometry Data:

Adductm/z
[M+H]⁺ 153.09100
[M+Na]⁺ 175.07294
[M-H]⁻ 151.07644
[M+NH₄]⁺ 170.11754
[M+K]⁺ 191.04688

Source: PubChemLite[4]

For definitive structural confirmation, researchers should perform their own spectroscopic analyses (NMR, IR, MS) on their samples.

Synthesis

Conceptual Synthesis Workflow:

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Aqueous Workup Ortho-hydroxyaryl ketone Ortho-hydroxyaryl ketone Intermediate alkoxide Intermediate alkoxide Ortho-hydroxyaryl ketone->Intermediate alkoxide Methylmagnesium halide (Grignard reagent) This compound This compound Intermediate alkoxide->this compound H₃O⁺

Caption: A conceptual workflow for the synthesis of this compound.

It is crucial for researchers to perform this synthesis with appropriate safety precautions and to purify the product thoroughly, confirming its identity via spectroscopic methods.

Applications and Biological Activity

Currently, there is limited specific information in the public domain regarding the direct applications of this compound in drug development or its specific biological activities. It is primarily available as a laboratory chemical and building block for organic synthesis.[2]

However, the broader class of phenolic compounds is known for a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[7] The presence of both a phenolic hydroxyl group and a tertiary alcohol in this compound suggests that it could be a precursor for the synthesis of more complex molecules with potential biological relevance. For instance, it is listed as an intermediate in the synthesis of 2,4'-Bisphenol A, a derivative used in the preparation of low-molecular-weight epoxy resins.[3] Further research is needed to explore the specific biological profile of this compound.

Hazards and Safety Information

Understanding the hazards associated with a chemical is paramount for safe handling in a laboratory setting. This compound is classified with several hazards according to the Globally Harmonized System (GHS).[1]

GHS Hazard Classification:

Hazard StatementCodeDescription
Acute Toxicity, Oral H302Harmful if swallowed
Skin Corrosion/Irritation H315Causes skin irritation
Serious Eye Damage/Eye Irritation H318Causes serious eye damage
Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation H335May cause respiratory irritation

Source: PubChem[1]

Safety Precautions:

Due to its hazard profile, strict safety protocols should be followed when handling this compound:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety glasses or goggles. A face shield may be necessary for splash protection.

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood to avoid inhalation of any dust or vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep in a dark place under an inert atmosphere.[2]

First Aid Measures:

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.

  • In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice/attention.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

Conclusion

This compound (CAS 3045-32-7) is a bifunctional organic compound with potential as a synthetic intermediate. While its direct applications in drug development are not yet well-documented, its chemical structure suggests possibilities for further derivatization. Researchers working with this compound must be aware of its significant hazards, particularly its potential to cause serious eye damage, skin and respiratory irritation, and harm if swallowed. Adherence to stringent safety protocols is essential. Further investigation into the synthesis, reactivity, and biological activity of this molecule may reveal novel applications in medicinal chemistry and materials science.

References

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  • Doc Brown's Advanced Organic Chemistry Revision Notes. C4H10O (CH3)3COH infrared spectrum of 2-methylpropan-2-ol. Available from: [Link]

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An In-depth Technical Guide to the Positional Isomers of (2-Hydroxypropan-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the ortho, meta, and para positional isomers of (2-Hydroxypropan-2-yl)phenol. Aimed at researchers, scientists, and professionals in drug development, this document delves into the synthesis, structural characterization, physicochemical properties, and potential applications of these closely related phenolic compounds. By integrating established chemical principles with practical, field-proven insights, this guide serves as an essential resource for understanding the nuanced differences imparted by substituent positioning on the aromatic ring. Detailed, self-validating experimental protocols, comparative data tables, and mechanistic diagrams are provided to support advanced research and development activities.

Introduction: A Tale of Three Isomers

Phenolic compounds are a cornerstone of organic chemistry, serving as versatile building blocks for pharmaceuticals, polymers, and specialty chemicals. Within this broad class, (2-Hydroxypropan-2-yl)phenols represent a unique subclass characterized by a tertiary alcohol substituent on a phenol framework. The molecular formula for these compounds is C₉H₁₂O₂.[1][2][3] While seemingly simple, the precise placement of the (2-hydroxypropan-2-yl) group—ortho, meta, or para—relative to the phenolic hydroxyl group dramatically influences the molecule's physical, chemical, and biological properties.

This guide focuses on the three primary positional isomers:

  • 2-(2-Hydroxypropan-2-yl)phenol (Ortho isomer)

  • 3-(2-Hydroxypropan-2-yl)phenol (Meta isomer)

  • 4-(2-Hydroxypropan-2-yl)phenol (Para isomer)

Understanding the distinct characteristics of these isomers is critical. For instance, the para isomer is a known stabilizer for polymers and a key intermediate in organic synthesis.[4] Its presence as a metabolite of Bisphenol A (BPA) also links it to significant toxicological and environmental research.[5] The ortho and meta isomers, while less commercially prominent, are crucial for academic studies on steric hindrance, hydrogen bonding, and regioselective synthesis.

This document will explore the causality behind their synthetic pathways, provide robust protocols for their differentiation, and present their properties in a comparative framework to empower researchers in their experimental design and application development.

Molecular Structure and Physicochemical Properties

The fundamental difference between the three isomers lies in the spatial relationship between the two hydroxyl groups, which dictates intermolecular and intramolecular interactions.

dot graph Isomer_Structures { layout=neato; node [shape=none, margin=0]; edge [style=invis];

// Ortho Isomer ortho [pos="0,2!", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=827955&t=l", label="this compound\n(Ortho)"];

// Meta Isomer meta [pos="2.5,2!", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=458142&t=l", label="3-(2-Hydroxypropan-2-yl)phenol\n(Meta)"];

// Para Isomer para [pos="1.25,0!", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=11116238&t=l", label="4-(2-Hydroxypropan-2-yl)phenol\n(Para)"];

ortho -- meta; meta -- para; para -- ortho; } endente Caption: Molecular structures of the ortho, meta, and para isomers.

The proximity of the two hydroxyl groups in the ortho isomer allows for strong intramolecular hydrogen bonding, which significantly affects its physical properties, such as boiling point and solubility, compared to the meta and para isomers where such bonding is not possible.

Comparative Physicochemical Data

The following table summarizes key quantitative data for each isomer, providing a clear basis for comparison in experimental planning.

PropertyThis compound (Ortho)3-(2-Hydroxypropan-2-yl)phenol (Meta)4-(2-Hydroxypropan-2-yl)phenol (Para)
CAS Number 3045-32-7[1]7765-97-1[2]2948-47-2
Molecular Weight 152.19 g/mol [1]152.19 g/mol [2]152.19 g/mol [3]
Melting Point (°C) 41-44[6]Not available105-107
Boiling Point (°C) 252.7 (Predicted)[6]Not availableNot available
Density (g/cm³) 1.122 (Predicted)[6]Not availableNot available
pKa Not availableNot available10.01 (Predicted)[7]
XLogP3 2.2[1]1.8[2]1.6[3]

Note: Some data points are predicted values from computational models due to the limited availability of experimentally determined values, particularly for the meta isomer.

Synthesis and Mechanistic Considerations: A Focus on Regioselectivity

The most common and industrially relevant method for synthesizing these isomers is the Friedel-Crafts alkylation of phenol with acetone, typically catalyzed by a strong acid.[8] The choice of catalyst, temperature, and solvent are critical variables that dictate the regioselectivity of the reaction, i.e., the ratio of ortho, meta, and para products formed.

The Underlying Mechanism

The reaction proceeds via an electrophilic aromatic substitution mechanism.[9]

  • Generation of the Electrophile: The acid catalyst protonates the acetone, which then loses water to form a resonance-stabilized carbocation (an electrophile).

  • Electrophilic Attack: The electron-rich phenol ring acts as a nucleophile, attacking the carbocation. The hydroxyl group of phenol is a strong activating, ortho-para directing group.

  • Rearomatization: The resulting intermediate loses a proton to regenerate the aromatic ring and the catalyst, yielding the final product.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];

} endente Caption: Generalized workflow for Friedel-Crafts alkylation of phenol.

Causality in Experimental Choices
  • Catalyst Choice: Strong Lewis acids like AlCl₃ or Brønsted acids like H₂SO₄ are effective.[8] However, the phenol's hydroxyl group can coordinate with Lewis acids, potentially deactivating the catalyst and the ring.[10] Therefore, Brønsted acids or milder Lewis acids are often preferred.

  • Temperature Control: Higher temperatures can favor the thermodynamically more stable para isomer and may lead to side reactions. Lower temperatures often increase the proportion of the ortho isomer.

  • Solvent: The choice of solvent can influence catalyst activity and product distribution. Non-polar solvents are common.

Self-Validating Experimental Protocol: Synthesis of 4-(2-Hydroxypropan-2-yl)phenol

This protocol describes a representative synthesis that prioritizes the para isomer and includes self-validating quality control steps.

Materials:

  • Phenol (Reagent Grade)

  • Acetone (ACS Grade)

  • Concentrated Sulfuric Acid (98%)

  • Toluene

  • Sodium Bicarbonate (Saturated Solution)

  • Brine (Saturated NaCl Solution)[11]

  • Anhydrous Sodium Sulfate[11]

  • Hexane and Ethyl Acetate (for chromatography)

  • Round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator, chromatography column.

Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and condenser, dissolve 10 g of phenol in 100 mL of toluene.

  • Reagent Addition: Cool the mixture in an ice bath. Slowly add 15 mL of acetone, followed by the dropwise addition of 5 mL of concentrated sulfuric acid over 20 minutes, keeping the internal temperature below 10°C.

  • Reaction: After addition, allow the mixture to warm to room temperature and stir for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Quenching: Carefully pour the reaction mixture into 100 mL of ice-cold water. Transfer to a separatory funnel and neutralize the aqueous layer by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Extract the aqueous layer twice with 50 mL portions of ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with 50 mL of brine.[11]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.[11]

  • Purification (Self-Validation Step 1): Purify the crude product via flash column chromatography on silica gel, using a hexane:ethyl acetate gradient (e.g., starting from 9:1 and gradually increasing polarity).[11] Collect fractions and analyze by TLC to isolate the para isomer, which is typically the major product.

  • Characterization (Self-Validation Step 2): Confirm the identity and purity of the isolated product. Obtain a melting point (expected: 105-107°C) and record ¹H and ¹³C NMR spectra to verify the structure.

Spectroscopic Characterization: Distinguishing the Isomers

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for unambiguously identifying each isomer.

¹H NMR Spectroscopy

The key differentiating feature in the ¹H NMR spectrum is the pattern of signals in the aromatic region (typically 6.5-7.5 ppm).[12]

  • Ortho Isomer: Exhibits a complex multiplet pattern due to the four adjacent, non-equivalent aromatic protons.

  • Meta Isomer: Also shows a complex pattern, but it differs distinctly from the ortho isomer due to the different symmetry.

  • Para Isomer: Presents the simplest pattern. Due to the molecule's symmetry, it shows two distinct doublets (an AA'BB' system), which is a clear diagnostic feature.

The protons of the two methyl groups on the side chain typically appear as a sharp singlet around 1.5 ppm in all three isomers. The two -OH protons will appear as broad singlets whose chemical shifts are highly dependent on concentration and solvent.[12] A "D₂O shake" experiment can be used to confirm the identity of the -OH peaks, as they will disappear from the spectrum upon exchange with deuterium.[12][13]

¹³C NMR Spectroscopy

The number of unique signals in the aromatic region of the ¹³C NMR spectrum reflects the symmetry of each isomer.

  • Ortho & Meta Isomers: Will show 6 distinct aromatic carbon signals.

  • Para Isomer: Will show only 4 distinct aromatic carbon signals due to its C₂ symmetry axis.

Infrared (IR) Spectroscopy
  • All Isomers: Will show a strong, broad absorption in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretch of the alcohol and phenol groups.[12] They will also exhibit a strong C-O stretching band.

  • Ortho Isomer: The O-H stretching band may appear sharper and at a slightly lower frequency compared to the others due to intramolecular hydrogen bonding.

Spectroscopic FeatureOrtho IsomerMeta IsomerPara Isomer
¹H NMR (Aromatic) Complex multipletComplex multipletTwo doublets (AA'BB')
¹³C NMR (Aromatic Signals) 6 signals6 signals4 signals
IR (O-H Stretch) Broad, may be sharper due to intramolecular H-bondingBroadBroad

Applications and Biological Relevance

While all three isomers are valuable research chemicals, their applications and biological significance vary considerably.

  • This compound (Ortho): Primarily used in academic research for studying steric effects and as a ligand in coordination chemistry. Its GHS hazard classifications include warnings for being harmful if swallowed, causing skin irritation, serious eye damage, and respiratory irritation.[1]

  • 3-(2-Hydroxypropan-2-yl)phenol (Meta): Limited documented applications, serving mainly as a reference compound in analytical studies.

  • 4-(2-Hydroxypropan-2-yl)phenol (Para): This isomer has the most significant commercial and biological relevance.

    • Industrial Applications: It is used as a stabilizer for polymers like polystyrene and polypropylene.[4] It also serves as an intermediate in the synthesis of other organic chemicals.[4]

    • Biological Relevance: It is a known metabolite of Bisphenol A (BPA), a widely used industrial chemical with known endocrine-disrupting properties.[5] Studying the formation and fate of this para isomer is crucial for understanding the toxicology and metabolic pathways of BPA.[5]

    • Toxicity: Like many phenolic compounds, it can be toxic, acting as a protein denaturant and causing tissue necrosis upon significant exposure.[3][14] It is classified as harmful if swallowed and an irritant to skin, eyes, and the respiratory system.[3]

Conclusion

The positional isomers of (2-Hydroxypropan-2-yl)phenol provide a classic textbook example of how subtle changes in molecular architecture lead to profound differences in properties and utility. The para isomer stands out for its industrial applications and its critical role in the metabolic pathway of BPA. The ortho and meta isomers, while less studied, remain important for fundamental chemical research. The synthetic and analytical protocols detailed in this guide offer a robust framework for researchers to produce, isolate, and characterize these compounds with confidence, ensuring the integrity and validity of their scientific investigations. Future research may focus on exploring the unique biological activities of the ortho and meta isomers and developing more selective and sustainable synthetic methodologies.

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"Friedel-Crafts reaction of phenol with acetone to yield 2-(2-Hydroxypropan-2-yl)phenol"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Friedel-Crafts Reaction of Phenol with Acetone

A Senior Application Scientist's Perspective on the Synthesis of Bisphenol A via 2-(2-Hydroxypropan-2-yl)phenol Intermediates

Executive Summary

The acid-catalyzed condensation of phenol and acetone is a cornerstone of the polymer industry, representing a classic example of a Friedel-Crafts reaction. While the nominal query focuses on the synthesis of this compound, it is crucial for researchers and drug development professionals to understand that this compound is a key, yet transient, intermediate. The reaction's overwhelming thermodynamic and kinetic drive is towards the formation of 2,2-bis(4-hydroxyphenyl)propane, universally known as Bisphenol A (BPA). This guide provides a comprehensive exploration of the reaction mechanism, the pivotal role of the mono-alkylated intermediates, process optimization, and detailed experimental protocols, grounding all claims in authoritative scientific literature.

Introduction: Industrial Significance and Chemical Foundations

The reaction between phenol and acetone is one of the most significant industrial-scale electrophilic aromatic substitution reactions.[1][2] Its primary product, Bisphenol A, is a critical monomer for the production of high-performance polymers, including polycarbonates and epoxy resins, which are indispensable in manufacturing everything from optical media and electronic components to food packaging and protective coatings.[3][4]

The synthesis is a type of Friedel-Crafts hydroxyalkylation, where a carbonyl compound (acetone), activated by an acid catalyst, generates an electrophile that alkylates an electron-rich aromatic ring (phenol).[5] The availability of both phenol and acetone in large quantities, primarily from the cumene process, contributes to the economic viability of BPA production.[6] The reaction is also noted for its high atom economy, with water being the only significant byproduct, aligning with principles of green chemistry.[6]

The Core Reaction Mechanism: A Step-Wise Dissection

The synthesis of BPA is a two-step electrophilic aromatic substitution process catalyzed by a strong acid.[7] Understanding this pathway is essential to controlling the reaction and minimizing the formation of impurities.

Step 1: Generation of the Electrophile The reaction initiates with the protonation of the carbonyl oxygen of acetone by a strong acid catalyst (e.g., H⁺ from p-TsOH or a sulfonic acid resin). This protonation significantly increases the electrophilicity of the carbonyl carbon, facilitating the formation of a resonance-stabilized tertiary carbocation.

Step 2: First Electrophilic Attack and Formation of Mono-Adducts An electron-rich phenol molecule then acts as a nucleophile, attacking the activated acetone electrophile. Due to the hydroxyl group being an ortho-, para-directing activator, the attack occurs at the positions ortho or para to the -OH group. This step results in the formation of two key isomeric intermediates:

  • This compound (ortho-adduct)

  • 4-(2-Hydroxypropan-2-yl)phenol (para-adduct)

The para-isomer is generally favored due to reduced steric hindrance. These mono-alkylated phenols are more reactive than phenol itself, meaning they readily participate in the subsequent step.

Step 3: Second Electrophilic Attack to Form Bisphenol A The mono-adduct, for instance, 4-(2-Hydroxypropan-2-yl)phenol, is protonated by the acid catalyst, leading to the loss of a water molecule and the formation of a new, highly stabilized carbocation. This carbocation is then attacked by a second molecule of phenol, again preferentially at the para position. A final deprotonation regenerates the aromaticity and the acid catalyst, yielding the final product, 2,2-bis(4-hydroxyphenyl)propane (p,p'-BPA).

Below is a Graphviz diagram illustrating the complete mechanistic pathway.

ReactionMechanism cluster_step1 Step 1: Electrophile Generation cluster_step2 Step 2: First Electrophilic Attack cluster_step3 Step 3: Second Electrophilic Attack Acetone Acetone Protonated_Acetone Protonated Acetone (Electrophile) Acetone->Protonated_Acetone + H+ H_plus H+ Mono_Adduct This compound (Intermediate) Protonated_Acetone:e->Mono_Adduct:w + Phenol Phenol1 Phenol Carbocation Intermediate Carbocation Mono_Adduct->Carbocation + H+, - H2O Phenol2 Phenol BPA Bisphenol A Carbocation:e->BPA:w + Phenol

Caption: Reaction mechanism for the synthesis of Bisphenol A.

Optimizing the Synthesis: Key Parameters and Causality

The yield and purity of the final BPA product are highly dependent on several critical experimental choices. A failure to control these parameters can lead to a complex mixture of byproducts.

ParameterRecommended ConditionRationale & Field Insights
Catalyst Strong Brønsted or Lewis acids.[8] Industrially, sulfonated polystyrene resins are common.[6]Homogeneous catalysts (HCl, H₂SO₄, p-TsOH) are effective but highly corrosive, necessitating specialized equipment.[7] Heterogeneous catalysts like cation-exchange resins (e.g., Amberlyst-15) are preferred in industrial settings as they are less corrosive, easily separated from the reaction mixture, and can be regenerated and reused.[9]
Reactant Ratio Large excess of phenol (e.g., >10:1 molar ratio of phenol to acetone).[3]A high concentration of phenol ensures the complete conversion of acetone.[6] This minimizes the self-condensation of acetone, which can form impurities like mesityl oxide, and suppresses the formation of other complex byproducts.[7]
Temperature Typically 60°C to 80°C.[10]This temperature range offers a balance between a practical reaction rate and selectivity. Higher temperatures can accelerate side reactions and lead to the formation of undesired isomers and chromans, compromising product purity.[10] The reaction is often governed by kinetic control at lower temperatures and thermodynamic control at higher temperatures, which can affect the ratio of isomers formed.[11][12]
Water Content Minimized; often <0.5%.[10]Water is a byproduct of the condensation. Its presence in the reaction mixture can deactivate the acid catalyst and shift the reaction equilibrium backward, reducing the overall yield. Dehydrating agents or azeotropic distillation can be employed to remove water as it forms.[7]

Byproducts and Impurities: A Self-Validating System

The trustworthiness of any protocol lies in its ability to account for and control potential side reactions. In BPA synthesis, several byproducts can form, and their presence is indicative of suboptimal reaction conditions.

  • o,p'-BPA: The ortho,para-isomer, 2-(2-hydroxyphenyl)-2-(4-hydroxyphenyl)propane, is a common impurity formed when one of the phenol molecules adds via its ortho position.[10]

  • Trisphenols: These are formed when a third phenol molecule reacts with the intermediate carbocation.[10]

  • Dianin's Compound: A chroman derivative that can form under certain conditions.

  • Isopropenyl Phenol: Can be formed from the cracking of BPA or its intermediates.[]

The presence of these impurities necessitates rigorous purification steps, typically involving distillation to remove excess phenol and unreacted acetone, followed by melt crystallization or recrystallization from a solvent to isolate high-purity p,p'-BPA.[]

Experimental Protocol: Laboratory Synthesis using p-Toluene Sulfonic Acid

This protocol describes a general laboratory-scale synthesis of Bisphenol A. It is designed as a self-validating system where careful execution should yield a product whose purity can be readily assessed.

5.1. Materials and Reagents

ReagentFormulaM. Wt.AmountMoles
PhenolC₆H₅OH94.11 g/mol 23.5 g0.25
Acetone(CH₃)₂CO58.08 g/mol 2.9 g0.05
p-Toluene Sulfonic Acid (PTSA)C₇H₈O₃S·H₂O190.22 g/mol 8.6 g0.045

5.2. Equipment

  • 100 mL two-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Micro-syringe or dropping funnel

  • Apparatus for vacuum distillation and recrystallization

5.3. Step-by-Step Methodology

  • Reaction Setup: Assemble the two-neck round-bottom flask with a magnetic stirrer, heating mantle, and a reflux condenser.

  • Charging Reactants: To the flask, add 23.5 g of phenol and 8.6 g of the PTSA catalyst.[7]

  • Heating: Begin stirring and heat the mixture to 60°C.

  • Initiation: Once the temperature is stable, slowly add 2.9 g of acetone using a micro-syringe over 10-15 minutes. An exothermic reaction may be observed.[7]

  • Reaction: Maintain the mixture at 60°C with continuous stirring for 4-6 hours.

  • Workup (Distillation): After the reaction period, cool the mixture. Set up for vacuum distillation to remove water and any unreacted acetone.

  • Purification (Recrystallization): The crude product is a mixture of BPA and excess phenol. High-purity crystals are typically obtained by forming a 1:1 adduct with phenol and recrystallizing from a suitable solvent like aqueous ethanol or acetic acid.[6] The purified adduct is then heated under vacuum to remove the phenol, yielding pure BPA.

  • Drying: Dry the purified BPA crystals under vacuum to remove any residual solvents.

  • Characterization: Analyze the final product using techniques such as NMR, GC-MS, and melting point determination to confirm its identity and purity.

The following flowchart visualizes the experimental workflow.

Workflow A Assemble Apparatus (Flask, Condenser, Stirrer) B Add Phenol and Acid Catalyst (PTSA) A->B C Heat to 60°C B->C D Add Acetone to Initiate Reaction C->D E Maintain at 60°C with Stirring (4-6h) D->E F Cool Reaction Mixture E->F G Crude Product Workup (e.g., Distillation) F->G H Purification (Washing & Recrystallization) G->H I Dry Final Product (Vacuum) H->I J Characterization (NMR, GC-MS, MP) I->J

Caption: Experimental workflow for the laboratory synthesis of Bisphenol A.

Conclusion

The Friedel-Crafts reaction of phenol with acetone is a robust and highly optimized industrial process. While the synthesis of the mono-adduct this compound is a critical mechanistic step, the reaction conditions are overwhelmingly tailored to drive the synthesis towards the di-substituted product, Bisphenol A. For researchers in materials science and drug development, a deep understanding of the underlying electrophilic substitution mechanism, the factors controlling kinetic versus thermodynamic pathways, and the origins of potential impurities is paramount for synthesizing high-purity materials and for the rational design of related chemical entities.

References

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An In-depth Technical Guide on the Thermodynamic Stability of 2-(2-Hydroxypropan-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of 2-(2-Hydroxypropan-2-yl)phenol, a molecule of interest in pharmaceutical and chemical research. In the absence of extensive direct experimental data for this specific compound, this guide synthesizes information from analogous phenolic structures and established analytical methodologies to present a robust predictive framework for its stability. The core focus is on the influence of its unique intramolecular hydrogen bonding on its thermodynamic properties. This document details theoretical considerations, computational approaches to estimating bond dissociation energies, and standardized experimental protocols for thermal analysis, including Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Accelerating Rate Calorimetry (ARC). Potential degradation pathways and kinetic considerations are also discussed, providing researchers, scientists, and drug development professionals with a thorough understanding of the factors governing the stability of this compound.

Introduction: The Significance of Thermodynamic Stability in Drug Development

The thermodynamic stability of a chemical entity is a cornerstone of its viability as a pharmaceutical agent or a stable chemical intermediate. It dictates storage conditions, shelf-life, and compatibility with other excipients and reaction conditions. For a molecule like this compound, which possesses both a phenolic hydroxyl group and a tertiary alcohol, understanding its inherent stability is paramount. The ortho-positioning of the 2-hydroxypropan-2-yl group relative to the phenolic hydroxyl group allows for the formation of an intramolecular hydrogen bond, a key structural feature that is anticipated to significantly influence its thermodynamic profile. This guide will dissect the theoretical underpinnings of this stability and provide practical, field-proven methodologies for its empirical determination.

Theoretical & Computational Assessment of Stability

A foundational understanding of the thermodynamic stability of this compound can be achieved through theoretical and computational chemistry. These approaches provide insights into the intrinsic properties of the molecule, guiding subsequent experimental design.

The Central Role of Intramolecular Hydrogen Bonding

The defining structural feature of this compound is the intramolecular hydrogen bond formed between the hydrogen of the phenolic hydroxyl group and the oxygen of the adjacent tertiary alcohol. This interaction creates a pseudo-six-membered ring, which significantly impacts the molecule's conformational rigidity and energetic landscape.

The strength of this intramolecular hydrogen bond can be estimated using computational methods. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to determine the energy difference between the hydrogen-bonded conformation and a hypothetical non-bonded conformer. The energy of such intramolecular hydrogen bonds in ortho-substituted phenols can range from 5 to 15 kcal/mol, providing a substantial stabilizing effect.[1]

Caption: Intramolecular hydrogen bond in this compound.

Bond Dissociation Energy (BDE) of the Phenolic O-H Bond

The O-H bond dissociation energy (BDE) is a critical parameter for assessing the antioxidant potential and thermal stability of phenolic compounds. A lower BDE indicates a greater susceptibility to hydrogen atom abstraction, which can be the initial step in oxidative degradation. Computational methods, particularly DFT, have proven reliable for predicting the BDEs of substituted phenols.[2][3][4][5] The substituent effects on BDEs can be understood in terms of polar and radical stabilization.[2][3]

For this compound, the electron-donating nature of the alkyl group and the presence of the intramolecular hydrogen bond are expected to influence the O-H BDE. The hydrogen bond can increase the BDE by stabilizing the ground state of the molecule.

Table 1: Predicted O-H Bond Dissociation Energies for Phenol and a Substituted Phenol

CompoundBDE (kcal/mol) - Gas PhaseComputational Method
Phenol86.5B3LYP/6-31G[5]
p-Cresol85.1B3LYP/6-31G

Note: This table provides illustrative data for context. A specific computational study would be required to determine the precise BDE for this compound.

Experimental Determination of Thermodynamic Stability

While computational methods provide valuable theoretical insights, experimental techniques are essential for quantifying the thermodynamic stability and observing the thermal behavior of this compound.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining the melting point, enthalpy of fusion, and onset of decomposition of a material. By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can identify exothermic and endothermic transitions.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a hermetically sealed aluminum pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample from ambient temperature to a temperature above its expected decomposition point at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

  • Data Analysis: The resulting thermogram will show an endothermic peak corresponding to melting and potentially an exothermic peak indicating decomposition. The onset temperature of the exotherm is a key indicator of thermal stability.

G cluster_workflow DSC Experimental Workflow A Sample Preparation (5-10 mg in sealed pan) B Instrument Setup (Sample and Reference Pans) A->B C Thermal Program (Heating at 10°C/min under N2) B->C D Data Acquisition (Heat Flow vs. Temperature) C->D E Data Analysis (Identify Melting and Decomposition) D->E G cluster_arc Accelerating Rate Calorimetry (ARC) Logic Start Start Heat Heat Sample (ΔT) Start->Heat Wait Wait for Equilibrium Heat->Wait Search Search for Exotherm (dT/dt > threshold) Wait->Search Exotherm Exotherm Detected? Search->Exotherm Exotherm->Heat No Adiabatic Enter Adiabatic Mode (Track T and P) Exotherm->Adiabatic Yes End End Adiabatic->End

Caption: Logical flow of an Accelerating Rate Calorimetry experiment.

Potential Degradation Pathways

Understanding the potential degradation pathways of this compound is crucial for predicting its long-term stability and identifying potential impurities.

Oxidative Degradation

Phenolic compounds are susceptible to oxidation, which can be initiated by heat, light, or the presence of metal ions. The initial step is often the abstraction of the hydrogen atom from the phenolic hydroxyl group to form a phenoxy radical. This radical can then participate in a variety of reactions, including polymerization and the formation of quinone-type structures. The presence of the tertiary alcohol group may also offer an alternative site for radical attack.

Thermal Decomposition

At elevated temperatures, this compound is expected to undergo decomposition. A likely initial step is the elimination of water from the tertiary alcohol to form an isopropenylphenol intermediate. Further fragmentation and rearrangement at higher temperatures can lead to the formation of smaller volatile molecules and a carbonaceous residue. The specific decomposition products would need to be identified using techniques such as TGA coupled with mass spectrometry (TGA-MS) or pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS).

Conclusion

The thermodynamic stability of this compound is a multifaceted property governed by its unique molecular structure, most notably the intramolecular hydrogen bond between the phenolic and tertiary hydroxyl groups. This guide has provided a comprehensive framework for understanding and evaluating this stability, from theoretical and computational predictions of bond energies to detailed protocols for experimental thermal analysis. By employing the methodologies outlined herein, researchers and drug development professionals can gain the critical insights necessary to ensure the safe handling, storage, and application of this compound. The synthesis of computational and experimental data provides a powerful, self-validating approach to characterizing the thermodynamic landscape of novel chemical entities.

References

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"solubility of 2-(2-Hydroxypropan-2-yl)phenol in organic solvents"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 2-(2-Hydroxypropan-2-yl)phenol in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document moves beyond a simple data sheet. It delves into the physicochemical principles governing the solubility of this compound, offers a rationale for solvent selection, and provides a detailed, field-tested experimental protocol for accurate solubility determination. By integrating theoretical insights with practical, actionable methodologies, this guide serves as an essential resource for any laboratory working with this compound.

Introduction: Understanding the Significance of Solubility

This compound, a molecule possessing both a phenolic hydroxyl group and a tertiary alcohol, presents a unique solubility profile that is critical for its application in various fields, including polymer chemistry and as a building block in organic synthesis. The solubility of a compound is a fundamental physicochemical property that dictates its behavior in a given solvent system. This, in turn, influences reaction kinetics, purification strategies, and the formulation of final products. An in-depth understanding of its solubility in a range of organic solvents is, therefore, not merely academic but a prerequisite for efficient process development and successful experimental outcomes.

This guide provides a framework for both predicting and experimentally determining the solubility of this compound, empowering researchers to make informed decisions regarding solvent selection and experimental design.

Physicochemical Properties and Solubility Prediction

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This adage is, in scientific terms, a reflection of the intermolecular forces between solute and solvent molecules. To predict the solubility of this compound, we must first examine its key molecular characteristics.

PropertyValueSource
Molecular FormulaC9H12O2PubChem
Molecular Weight152.19 g/mol PubChem
XLogP31.6PubChem
Hydrogen Bond Donor Count2PubChem
Hydrogen Bond Acceptor Count2PubChem
Polar Surface Area40.46 ŲPubChem
  • Polarity and Hydrogen Bonding: this compound is a polar molecule due to the presence of two hydroxyl groups. These groups can act as both hydrogen bond donors and acceptors, allowing for strong interactions with polar solvents, particularly those that can also engage in hydrogen bonding (polar protic solvents).

  • Apolar Character: The presence of a benzene ring and three methyl groups introduces a significant degree of nonpolar character to the molecule. This suggests that it will also exhibit some solubility in less polar solvents that can interact via van der Waals forces.

  • XLogP3: The predicted octanol-water partition coefficient (XLogP3) of 1.6 indicates a moderate level of lipophilicity, suggesting that the compound will be more soluble in organic solvents than in water.

Based on these properties, we can predict the following solubility trends:

  • High Solubility: Expected in polar aprotic solvents (e.g., acetone, ethyl acetate) and polar protic solvents (e.g., ethanol, methanol) that can engage in hydrogen bonding.

  • Moderate Solubility: Expected in solvents of intermediate polarity (e.g., dichloromethane).

  • Low Solubility: Expected in nonpolar solvents (e.g., hexane, toluene) where the polar hydroxyl groups would be energetically unfavorable.

Experimental Determination of Solubility: A Validated Protocol

While theoretical predictions are useful, empirical determination of solubility is essential for accurate and reliable results. The following protocol describes the equilibrium solubility (shake-flask) method, a gold standard for determining the solubility of a solid in a liquid.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or glass test tubes with screw caps

  • Analytical balance (readable to 0.1 mg)

  • Vortex mixer

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other suitable analytical instrumentation)

Step-by-Step Experimental Workflow
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Preparation and Analysis:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Filter the supernatant through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

    • Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.

  • Data Analysis and Reporting:

    • Calculate the solubility of the compound in each solvent, typically expressed in mg/mL or mol/L.

    • The experiment should be performed in triplicate to ensure the reproducibility of the results.

Visualizing the Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis cluster_results Results A Add excess solid to solvent B Cap vials securely A->B C Agitate at constant temperature B->C D Allow excess solid to settle C->D E Withdraw and filter supernatant D->E F Dilute sample E->F G Analyze by HPLC F->G H Calculate solubility G->H I Report results H->I

Caption: Workflow for the experimental determination of solubility.

Interpreting and Utilizing Solubility Data

The empirically determined solubility data for this compound can be used in several ways:

  • Solvent Selection for Synthesis and Purification: The choice of a reaction solvent can significantly impact reaction rates and yields. A solvent in which the starting materials are highly soluble is often preferred. For purification techniques like crystallization, a solvent system where the compound has high solubility at elevated temperatures and low solubility at lower temperatures is ideal.

  • Formulation Development: In applications where this compound is part of a formulated product, its solubility in various excipients and carriers is a critical parameter.

  • Predictive Model Validation: The experimental data can be used to validate and refine theoretical solubility prediction models.

Conclusion

The solubility of this compound in organic solvents is a key parameter that influences its utility in a wide range of chemical applications. This guide has provided a dual approach to understanding this property: a theoretical prediction based on its physicochemical characteristics and a detailed, practical protocol for its experimental determination. By leveraging the principles and methodologies outlined herein, researchers can make informed decisions regarding solvent selection, optimize experimental conditions, and ultimately accelerate their research and development efforts.

References

  • Babu, A. R., & He, Y. (2015). Solubility. In Profiles of Drug Substances, Excipients, and Related Methodology (Vol. 40, pp. 329-358). Academic Press. [Link]

A Senior Application Scientist's Guide to the Crystal Structure Analysis of 2-(2-Hydroxypropan-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Architectural Elegance of a Molecule

In the realm of drug discovery and materials science, understanding the three-dimensional structure of a molecule is paramount. It is this very architecture that dictates its function, reactivity, and interaction with biological targets. The process of elucidating this structure through single-crystal X-ray diffraction (SCXRD) is a blend of meticulous experimental technique and insightful computational analysis. This guide provides a comprehensive walkthrough of the crystal structure analysis of 2-(2-hydroxypropan-2-yl)phenol, a molecule of interest for its potential applications in medicinal chemistry and materials science. We will journey from the foundational principles of crystal growth to the final validation of the molecular structure, offering not just a methodology, but a deeper understanding of the scientific rationale that underpins each step. This document is intended for researchers, scientists, and drug development professionals who seek to master the art and science of crystallography.

The Prelude: Synthesis and Characterization of this compound

Before we can analyze the crystal structure of this compound, we must first ensure its synthesis and purity. The compound, with the chemical formula C9H12O2, is a derivative of phenol and possesses both a phenolic hydroxyl group and a tertiary alcohol.[1][2] These functional groups are key to its chemical properties and play a significant role in its crystalline packing through hydrogen bonding.

A common synthetic route to this compound involves the Friedel-Crafts alkylation of phenol with acetone in the presence of an acid catalyst. The crude product is then purified using column chromatography to achieve a high degree of purity, which is a critical prerequisite for obtaining high-quality single crystals. The identity and purity of the synthesized compound are confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The Art of Crystallization: From Solution to a Perfectly Ordered Lattice

The success of a single-crystal X-ray diffraction experiment hinges on the quality of the crystal. The ideal crystal for SCXRD is a single, well-formed entity, free from defects, with dimensions typically in the range of 0.1 to 0.3 mm.[3] The process of growing such a crystal is often more of an art than a science, requiring patience and a systematic exploration of various crystallization conditions.

Experimental Protocol: Slow Evaporation for Crystal Growth

A reliable method for growing crystals of small organic molecules like this compound is slow evaporation from a saturated solution.

Step-by-Step Methodology:

  • Solvent Selection: Begin by screening a range of solvents to find one in which this compound has moderate solubility. A good starting point is a solvent system where the compound is soluble when heated but sparingly soluble at room temperature. For a phenolic compound, a mixture of a polar solvent like ethanol and a less polar solvent like hexane can be effective.

  • Preparation of a Saturated Solution: Dissolve a small amount of the purified this compound in the chosen solvent or solvent mixture in a clean vial. Gently warm the solution to ensure complete dissolution.

  • Inducing Supersaturation: Allow the solution to cool slowly to room temperature. The solution is now saturated. To induce the slow growth of crystals, the vial is loosely capped to allow for very slow evaporation of the solvent over several days to weeks.

  • Crystal Harvesting: Once suitable crystals have formed, they must be carefully harvested. This is done by gently decanting the mother liquor and carefully picking up a single crystal with a specialized tool, such as a cryo-loop.

The Heart of the Experiment: Single-Crystal X-ray Diffraction

With a suitable crystal in hand, we proceed to the core of the analysis: single-crystal X-ray diffraction. This technique utilizes the diffraction of X-rays by the ordered array of atoms within the crystal to determine their precise three-dimensional arrangement.[4][5]

The Workflow of Single-Crystal X-ray Diffraction

The process can be broken down into several key stages, from mounting the crystal to collecting the diffraction data.

scxrd_workflow Start High-Quality Single Crystal Mount Crystal Mounting on Goniometer Start->Mount Center Crystal Centering in X-ray Beam Mount->Center Screen Initial Diffraction Screening Center->Screen UnitCell Unit Cell Determination Screen->UnitCell DataCollection Full Data Collection UnitCell->DataCollection End Raw Diffraction Data DataCollection->End

Caption: A schematic overview of the single-crystal X-ray diffraction experimental workflow.

Experimental Protocol: Data Collection

Step-by-Step Methodology:

  • Crystal Mounting: The selected crystal is carefully mounted on a goniometer head, which allows for precise rotation of the crystal in the X-ray beam.[3]

  • Data Collection Strategy: A modern single-crystal X-ray diffractometer equipped with a sensitive detector is used.[6] The choice of X-ray source is crucial; for organic molecules, a copper (Cu) Kα source is often preferred due to its higher intensity, while a molybdenum (Mo) Kα source may be used for more absorbing crystals.[6][7] The data collection strategy involves rotating the crystal through a series of angles while exposing it to the X-ray beam and recording the resulting diffraction pattern.[8]

  • Data Processing: The raw diffraction images are then processed. This involves integrating the intensities of the individual diffraction spots and applying various corrections for factors such as absorption and polarization.

Unraveling the Structure: From Diffraction Data to a 3D Model

The processed diffraction data contains the information needed to solve the crystal structure. This is a multi-step process that involves solving the "phase problem" and refining the atomic model.[3]

The Path to a Refined Structure

The journey from raw data to a final, validated crystal structure is a testament to the power of modern crystallographic software and the expertise of the crystallographer.

structure_solution_workflow RawData Processed Diffraction Data (Intensities) PhaseProblem Phase Problem (Phase Information is Lost) RawData->PhaseProblem StructureSolution Structure Solution (Direct Methods or Patterson) PhaseProblem->StructureSolution InitialModel Initial Atomic Model StructureSolution->InitialModel Refinement Structure Refinement (Least-Squares Minimization) InitialModel->Refinement Validation Model Validation (R-factors, Geometry) Refinement->Validation Iterative Cycles Validation->Refinement FinalStructure Final Crystal Structure (CIF File) Validation->FinalStructure Converged

Caption: The iterative process of solving and refining a crystal structure from diffraction data.

Protocol for Structure Solution and Refinement

Step-by-Step Methodology:

  • Structure Solution: The first step is to obtain an initial estimate of the atomic positions. For small molecules like this compound, "direct methods" are typically used. These are computational techniques that can solve the phase problem directly from the diffraction intensities.

  • Structure Refinement: The initial model is then refined using a least-squares minimization process. This involves adjusting the atomic coordinates, thermal parameters, and other variables to achieve the best possible fit between the calculated and observed diffraction data. This process is iterated until the model converges.

  • Model Validation: The quality of the final model is assessed using several metrics, most notably the R-factor, which is a measure of the agreement between the calculated and observed structure factors. A low R-factor (typically below 5%) indicates a good fit. The geometry of the molecule, including bond lengths and angles, is also checked for chemical reasonableness.

  • Crystallographic Information File (CIF): The final, validated crystal structure is saved in a standard format known as a Crystallographic Information File (CIF).[9][10][11] This file contains all the essential information about the crystal structure and the diffraction experiment and is the standard for publication and deposition in crystallographic databases.[12][13]

The Final Picture: Analysis of the Crystal Structure of this compound

The culmination of this process is a detailed three-dimensional model of the molecule and its arrangement in the crystal lattice.

Hypothetical Crystallographic Data for this compound

The following table summarizes the key crystallographic data that would be obtained from a successful structure determination.

Parameter Value
Chemical FormulaC9H12O2
Formula Weight152.19 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a8.543(2) Å
b12.123(3) Å
c9.876(2) Å
β105.34(1)°
Volume985.4(4) ų
Z4
Density (calculated)1.025 g/cm³
R-factor (final)0.045
Insights from the Crystal Structure

The solved crystal structure would reveal crucial information about the molecule's conformation and intermolecular interactions. Of particular interest would be the hydrogen bonding network formed by the phenolic and alcoholic hydroxyl groups. These interactions would likely play a dominant role in the packing of the molecules in the crystal lattice, influencing the material's physical properties such as melting point and solubility.

Conclusion: From a Molecule to a Material

The crystal structure analysis of this compound provides a powerful lens through which we can understand its fundamental properties. This knowledge is not merely academic; it has profound implications for drug development, where understanding the precise shape of a molecule is key to designing effective therapeutics, and for materials science, where controlling the packing of molecules in a solid can lead to the design of new materials with tailored properties. The methodologies outlined in this guide represent a robust framework for the elucidation of molecular structures, a cornerstone of modern chemical and biological research.

References

  • Crystallographic Information File (CIF) . Wikipedia. [Link]

  • Introduction to Powder Crystallographic Information File (CIF) . University of Cambridge. [Link]

  • CIF (Crystallographic Information Framework) . Metadata Standards Catalog. [Link]

  • CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange . PubMed Central. [Link]

  • CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange . ResearchGate. [Link]

  • X-ray crystallography . Wikipedia. [Link]

  • Single Crystal X-ray Diffraction . University of York. [Link]

  • Single crystal X-ray diffraction . Fiveable. [Link]

  • Preparing a Single-Crystal X-ray Diffraction Scan . YouTube. [Link]

  • Single-crystal X-ray Diffraction . SERC (Carleton). [Link]

  • This compound . PubChem. [Link]

  • The model workflow of automatic crystal structure classification... . ResearchGate. [Link]

  • Crystal Structure Analysis . Bartleby.com. [Link]

  • Identifying Crystal Structures Beyond Known Prototypes from X-ray Powder Diffraction Spectra . arXiv. [Link]

  • This compound (C9H12O2) . PubChemLite. [Link]

  • Crystallography Data Analysis . Creative Biostructure. [Link]

  • 4-(2-Hydroxypropan-2-yl)phenol . PubChem. [Link]

  • 3-(2-Hydroxypropan-2-yl)phenol . PubChem. [Link]

  • 2-(2-hydroxypropyl)phenol . ChemSynthesis. [Link]

  • Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol . Protocols.io. [Link]

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Methodological & Application

Application Notes & Protocols: The Utility of 2-(2-Hydroxypropan-2-yl)phenol in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Context

In the pursuit of novel high-performance polymers, the selection of monomeric building blocks is of paramount importance. 2-(2-Hydroxypropan-2-yl)phenol, a structural analog of Bisphenol A (BPA), presents a unique molecular architecture for the synthesis of advanced polymers such as polycarbonates, polyarylates, and epoxy resins.[1] Its key feature is the presence of two distinct hydroxyl groups: a phenolic hydroxyl and a tertiary aliphatic hydroxyl. This asymmetry offers intriguing possibilities for creating polymers with tailored properties, including enhanced solubility, modified thermal characteristics, and potentially improved biocompatibility as a BPA-free alternative.[2][3]

This document serves as a comprehensive guide for researchers and professionals in polymer chemistry and materials science. It provides not only detailed, validated protocols for the synthesis of various polymers using this compound but also delves into the underlying chemical principles and characterization methodologies. The aim is to equip the reader with the expertise to not just replicate these procedures, but to innovate upon them.

Physicochemical Properties of this compound

A thorough understanding of the monomer's properties is the foundation of successful polymerization. The key characteristics are summarized below.

PropertyValueSource
Molecular Formula C₉H₁₂O₂PubChem[1]
Molecular Weight 152.19 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 3045-32-7PubChem[4]
Appearance Solid (form may vary)N/A
Solubility Soluble in common organic solvents like acetone, methanol, THFGeneral Knowledge
Reactivity Contains one phenolic -OH and one tertiary aliphatic -OHPubChem[1]

Core Applications in Polymer Synthesis

The unique structure of this compound allows its use in several classes of step-growth polymerization.[5][6][7] We will explore three primary applications: Polyarylates, Polycarbonates, and Epoxy Resins.

Synthesis of High-Performance Polyarylates

Polyarylates are aromatic polyesters known for their excellent thermal stability and mechanical strength.[8][9] The synthesis involves the polycondensation of a bisphenol with an aromatic diacid chloride. The bulky, asymmetric nature of this compound can disrupt chain packing, leading to amorphous polymers with enhanced solubility and processability.[8]

Causality of Experimental Design: The chosen method is interfacial polycondensation. This technique is advantageous as it is rapid, proceeds at room temperature, and can yield high molecular weight polymers.[10] The reaction occurs at the interface of two immiscible liquids (an aqueous alkaline phase and an organic phase). A phase-transfer catalyst (e.g., benzyltriethylammonium chloride) is crucial for transporting the deprotonated phenoxide from the aqueous phase to the organic phase to react with the diacid chloride.

G cluster_workflow Polyarylate Synthesis Workflow prep Monomer Preparation dissolve_b Dissolve Bisphenol in Aqueous NaOH prep->dissolve_b dissolve_a Dissolve Diacid Chloride in Organic Solvent prep->dissolve_a reaction Interfacial Polycondensation (Vigorous Stirring) dissolve_b->reaction Combine with Phase-Transfer Catalyst dissolve_a->reaction Combine with Phase-Transfer Catalyst precip Precipitation (in Methanol) reaction->precip wash Washing & Drying precip->wash charac Polymer Characterization (FTIR, NMR, GPC, TGA) wash->charac

Caption: Workflow for Polyarylate Synthesis via Interfacial Polycondensation.

Protocol 1: Synthesis of Polyarylate from this compound and Terephthaloyl Chloride

  • Materials & Reagents:

    • This compound (10 mmol, 1.52 g)

    • Terephthaloyl chloride (10 mmol, 2.03 g)

    • Sodium Hydroxide (NaOH) (22 mmol, 0.88 g)

    • Benzyltriethylammonium chloride (BTEAC) (0.2 mmol, 0.045 g)

    • Dichloromethane (DCM) (50 mL)

    • Deionized Water (50 mL)

    • Methanol (for precipitation)

    • Magnetic stirrer, Beakers, Addition funnel

  • Procedure:

    • Aqueous Phase: In a 250 mL beaker, dissolve NaOH (0.88 g) and BTEAC (0.045 g) in deionized water (50 mL). Add this compound (1.52 g) and stir until fully dissolved.

    • Organic Phase: In a separate beaker, dissolve terephthaloyl chloride (2.03 g) in dichloromethane (50 mL).

    • Polycondensation: Transfer the aqueous solution to a vessel equipped with a high-speed mechanical stirrer. Begin vigorous stirring (>1000 rpm) to create a large interfacial area. Rapidly add the organic phase to the stirring aqueous phase.

    • The polymerization is almost instantaneous, indicated by the formation of a white polymer precipitate. Continue stirring for 30 minutes.

    • Work-up: Stop stirring and separate the organic layer. Wash the organic layer twice with water and once with a dilute HCl solution to neutralize any remaining base.

    • Precipitation: Pour the viscous polymer solution slowly into a beaker containing vigorously stirred methanol (approx. 500 mL). The polyarylate will precipitate as a fibrous white solid.

    • Purification: Filter the polymer, wash thoroughly with methanol, and dry in a vacuum oven at 80°C for 24 hours.

  • Characterization (Self-Validation):

    • FTIR (ATR): Expect characteristic peaks for ester carbonyl (C=O) stretch around 1735-1745 cm⁻¹, and C-O stretching around 1270 cm⁻¹ and 1100 cm⁻¹. The broad -OH peak from the monomer should be absent.

    • ¹H NMR (CDCl₃): Confirm the polymer structure by identifying aromatic and aliphatic protons. The ratio of integrals should match the expected structure.

    • GPC (THF): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). A higher molecular weight generally indicates a successful polymerization.

    • TGA: Assess thermal stability. Polyarylates typically exhibit high decomposition temperatures (>400°C).[9]

Synthesis of BPA-Free Polycarbonates

Polycarbonates are prized for their transparency, toughness, and high glass transition temperatures (Tg).[3] The synthesis using this compound can be achieved via melt transesterification with diphenyl carbonate (DPC), a phosgene-free and more environmentally benign method.[2][3]

Causality of Experimental Design: Melt polycondensation requires high temperatures and a vacuum. The high temperature is necessary to keep the polymer in a molten state and provide sufficient energy for the transesterification reaction. The vacuum is critical for driving the equilibrium forward by continuously removing the phenol byproduct. A catalyst is used to increase the reaction rate.[5] The process is typically staged, with temperature and vacuum gradually increased to manage viscosity and prevent monomer sublimation.

G cluster_pc Polycarbonate Melt Polycondensation start Charge Reactor with Monomers & Catalyst melt Stage 1: Melting & Pre-polymerization (e.g., 180-220°C, N₂ atm) start->melt Heat under Nitrogen vac1 Stage 2: Oligomerization (e.g., 220-250°C, Reduced Pressure) melt->vac1 Apply Vacuum, Remove Phenol vac2 Stage 3: Polycondensation (e.g., 250-280°C, High Vacuum) vac1->vac2 Increase Temp & Vacuum extrude Extrude & Pelletize Polymer vac2->extrude Cool & Process charac Characterization extrude->charac

Caption: Staged process for Polycarbonate synthesis via melt transesterification.

Protocol 2: Synthesis of Polycarbonate via Melt Transesterification

  • Materials & Reagents:

    • This compound (10 mmol, 1.52 g)

    • Diphenyl carbonate (DPC) (10.2 mmol, 2.18 g, slight excess)

    • Zinc Acetate (catalyst, ~50 ppm)

    • High-temperature glass reactor with mechanical stirrer, nitrogen inlet, and vacuum connection.

  • Procedure:

    • Charging: Charge the reactor with this compound, DPC, and zinc acetate.

    • Stage 1 (Inert Atmosphere): Purge the reactor with dry nitrogen. Heat the mixture to 180°C with stirring to create a homogeneous melt. Maintain at 180-200°C for 1 hour.

    • Stage 2 (Reduced Pressure): Gradually increase the temperature to 220°C while slowly reducing the pressure to ~150 Torr over 1 hour. Phenol will begin to distill off.

    • Stage 3 (High Vacuum): Over the next 2-3 hours, increase the temperature to 260-280°C and reduce the pressure to <1 Torr. The viscosity of the melt will increase significantly. Stirring speed may need to be reduced.

    • Completion: Hold under these conditions until the desired viscosity is reached (indicated by stirrer torque) or phenol distillation ceases.

    • Recovery: Release the vacuum with nitrogen and cool the reactor. The resulting solid polymer can be removed once cooled. For easier handling, the molten polymer can be extruded into a water bath and pelletized.

  • Characterization (Self-Validation):

    • FTIR (ATR): Look for the characteristic carbonate carbonyl (O-C(O)-O) stretch at ~1770-1800 cm⁻¹.

    • DSC: Determine the glass transition temperature (Tg). This is a critical property for polycarbonates.

    • Optical Properties: The resulting polymer should be transparent. Film quality can be assessed by solution casting.[11]

Formulation of Epoxy Resins

Epoxy resins are versatile thermosets used in coatings, adhesives, and composites.[12][13] The synthesis is a two-step process: first, the creation of a diglycidyl ether prepolymer from the bisphenol and epichlorohydrin, and second, the curing of this prepolymer with a hardener.

Causality of Experimental Design: The first step, glycidylation, is a nucleophilic reaction where the phenoxide ion attacks the epoxide ring of epichlorohydrin, followed by a base-catalyzed ring-closing elimination to form the new glycidyl ether.[14] An excess of epichlorohydrin is used to minimize polymerization at this stage. The second step, curing, involves the reaction of the epoxy prepolymer with a curing agent (e.g., a diamine). The amine's primary and secondary nitrogens open the epoxide rings, creating a highly cross-linked, rigid, and durable three-dimensional network.[12]

Protocol 3: Synthesis and Curing of an Epoxy Resin

  • Materials & Reagents:

    • Part A (Prepolymer Synthesis):

      • This compound (10 mmol, 1.52 g)

      • Epichlorohydrin (50 mmol, 4.63 g, 5-fold excess)

      • Sodium Hydroxide (20 mmol, 0.8 g) in 5 mL water

      • Isopropanol (as solvent)

    • Part B (Curing):

      • Amine hardener (e.g., 4,4'-Diaminodiphenylmethane, DDM). The amount is calculated based on the Amine Hydrogen Equivalent Weight (AHEW) and the Epoxide Equivalent Weight (EEW) of the synthesized prepolymer.

  • Procedure - Part A: Synthesis of Diglycidyl Ether Prepolymer

    • Set up a flask with a reflux condenser and mechanical stirrer.

    • Add this compound and epichlorohydrin to the flask. Heat to 60-70°C with stirring.

    • Slowly add the NaOH solution dropwise over 1 hour. An exothermic reaction will occur.

    • After the addition is complete, maintain the temperature at 95°C for 1-2 hours to complete the reaction.

    • Cool the mixture and add a solvent like toluene to dissolve the product.

    • Wash the organic solution with water multiple times to remove the NaCl salt and excess NaOH.

    • Remove the solvent and excess epichlorohydrin under vacuum to yield the viscous epoxy prepolymer.

  • Procedure - Part B: Curing

    • Determine the Epoxide Equivalent Weight (EEW) of your synthesized prepolymer (e.g., by titration).

    • Calculate the required amount of amine hardener. For DDM (AHEW ≈ 49.5 g/eq), the stoichiometric amount is (Mass of Resin / EEW) * AHEW.

    • Gently heat the epoxy prepolymer to reduce its viscosity (e.g., 70-80°C).

    • Add the calculated amount of DDM and stir until a homogeneous mixture is obtained.

    • Pour the mixture into a mold and cure in an oven. A typical curing schedule is 2 hours at 130°C followed by 2 hours at 180°C.[15]

  • Characterization (Self-Validation):

    • FTIR (ATR): Monitor the disappearance of the epoxide peak (around 915 cm⁻¹) during curing.

    • DSC: Measure the Tg of the cured resin. A high Tg is indicative of a high degree of cross-linking and good thermal performance.

    • Mechanical Testing: The cured material should be a hard, rigid solid. Tensile or flexural properties can be measured according to ASTM standards.

Potential as a Flame Retardant Additive

Phenolic structures are known to promote char formation in polymers upon combustion, which acts as an insulating barrier and reduces the release of flammable volatiles. The incorporation of this compound into polymer backbones can enhance their flame retardant properties.[16][17] The tertiary alcohol group might also play a role in dehydration and charring mechanisms. This makes polymers derived from this monomer attractive for applications where fire safety is a concern.[15]

Safety and Handling

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[1] Handle with care.

  • Epichlorohydrin is a known carcinogen and is highly toxic. Handle with extreme caution.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

References

  • Scheme 1. Synthesis of polyarylates. | Download Scientific Diagram. (n.d.). ResearchGate. [Link]

  • Synthesis and Structure-Property Study of Polyarylates Derived from Bisphenols with Different Connector Groups. (2025, August 6). ResearchGate. [Link]

  • A novel bisphenol A-free polyarylates synthesis strategy: 4,4′-sulfobisphenol/2,2-bis(4-hydroxyphenyl)butane co-polyarylate prepared by interfacial polymerization. (2025, August 10). ResearchGate. [Link]

  • Synthesis and Spectroscopic Analyses of New Polycarbonates Based on Bisphenol A-Free Components. (2021, December 17). MDPI. [Link]

  • Synthesis and Characterization of New Polycarbonate-Based Poly(thiourethane-urethane)s. (n.d.). MDPI. [Link]

  • Novel Hydroxyl-Functional Aliphatic CO2-Based Polycarbonates: Synthesis and Properties. (n.d.). MDPI. [Link]

  • US4132718A - Preparation of liquid epoxy resins
  • Studies on the Synthesis of Polyarylates with Allylic Side Groups. Part 1. Polyarylates from 2,2-bis (3-allyl-4-hydroxyphenyl)propane and Isophthaloyl Chloride. (2025, August 10). ResearchGate. [Link]

  • Polycarbonates - synthesis, properties and environmental impact. (n.d.). [Link]

  • Understanding Polymerization Kinetics: Unraveling the Dynamics of. (n.d.). Prime Scholars. [Link]

  • A Novel Synergistic Flame Retardant of Hexaphenoxycyclotriphosphazene for Epoxy Resin. (n.d.). MDPI. [Link]

  • POLYMERIZATION KINETICS. (n.d.). [Link]

  • EP0399797A2 - Process for preparing low color polyarylates. (n.d.).
  • This compound. (n.d.). PubChem. [Link]

  • Synthesis and Characterization of Some Copolycarbonates of 2,2-Bis(4-hydroxyphenyl)propane and 1,1,1-Trichloro-2,2-bis(4-hydroxyphenyl)ethane. (2025, August 10). ResearchGate. [Link]ethane)

  • CAS 3045-32-7 | this compound. (n.d.). Hoffman Fine Chemicals. [Link]

  • EP2738238A1 - Polymer flame retardants, process for their preparation and flame-retardant polymer systems. (2014, June 4).
  • US20180163100A1 - Epoxy two-part formulations. (n.d.).
  • Flame-Retardant Polymer Materials Developed by Reactive Extrusion: Present Status and Future Perspectives. (2022, March 18). ORBi UMONS. [Link]

  • 3.2: Kinetics of Step-Growth Polymerization. (2021, September 12). Chemistry LibreTexts. [Link]

  • Polymerization kinetics | Polymer Chemistry Class Notes. (n.d.). Fiveable. [Link]

  • Recent Advances in Epoxy Resin Applications. (n.d.). Crimson Publishers. [Link]

  • Epoxy Resins and Phenol-Formaldehyde Resins. (n.d.). ResearchGate. [Link]

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"2-(2-Hydroxypropan-2-yl)phenol as a monomer for polycarbonates"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: 2-(2-Hydroxypropan-2-yl)phenol: A Novel Monomer for the Synthesis of Advanced Polycarbonates

Executive Summary

Polycarbonates are a class of high-performance thermoplastic polymers widely utilized for their exceptional impact strength, optical clarity, and thermal stability.[1] The properties of these materials are intrinsically linked to the chemical structure of their monomeric building blocks. While Bisphenol A (BPA) has been the cornerstone of the polycarbonate industry, there is a growing demand for novel monomers that can impart unique functionalities, enhance specific properties, or offer improved safety profiles. This document introduces this compound, a bisphenol analog, as a promising candidate for the synthesis of new polycarbonates. Its asymmetric structure and the presence of a tertiary hydroxyl group offer intriguing possibilities for tuning polymer architecture and properties.

This guide provides a comprehensive overview, detailed synthesis protocols (Interfacial and Melt Polymerization), and characterization methodologies for polycarbonates derived from this compound. It is intended for researchers in materials science, polymer chemistry, and drug development who are exploring the next generation of polycarbonate materials.

Monomer Overview: this compound

This compound is an organic compound featuring both a phenolic hydroxyl group and a tertiary aliphatic hydroxyl group.[2] This unique bifunctionality distinguishes it from traditional symmetric bisphenols like BPA.

Monomer Properties:

PropertyValueSource
Molecular Formula C₉H₁₂O₂PubChem CID 827955[2]
Molecular Weight 152.19 g/mol PubChem CID 827955[2]
IUPAC Name This compoundPubChem CID 827955[2]
Melting Point 41-44 °CChemicalBook[3]
Boiling Point 252.7±7.0 °C (Predicted)ChemicalBook[3]

Structural Rationale for Use: The key to this monomer's potential lies in its structure. The phenolic hydroxyl group is significantly more acidic and reactive in traditional polycarbonate synthesis (e.g., reaction with phosgene or transesterification) than the tertiary aliphatic hydroxyl group. This reactivity difference allows it to act as a dihydric phenol analog, where the two reactive sites are the phenolic -OH and the deprotonated phenoxide. The pendant tertiary hydroxyl group may remain unreacted, providing a site for post-polymerization modification, or it could be forced to react under specific conditions to create branched or cross-linked structures.

Synthesis of Polycarbonates: Protocols

Two primary industrial methods for polycarbonate synthesis are interfacial polymerization and melt polymerization (transesterification).[1][4] Both can be adapted for this compound.

Protocol 1: Interfacial Polymerization

This method involves the reaction of the bisphenolate salt in an aqueous phase with a carbonate precursor, typically phosgene, dissolved in an immiscible organic solvent.[5][6] A phase-transfer catalyst is crucial for facilitating the reaction at the liquid-liquid interface.

Experimental Workflow: Interfacial Polymerization

cluster_prep Phase Preparation cluster_reaction Polymerization Reaction cluster_workup Purification & Isolation A Aqueous Phase: Dissolve Monomer & NaOH in deionized water C Combine phases in a jacketed reactor with vigorous stirring A->C B Organic Phase: Dissolve Phosgene in Dichloromethane (DCM) B->C D Add Phase Transfer Catalyst (e.g., Triethylamine) C->D Initiate Reaction E Add Chain Terminator (e.g., p-tert-Butylphenol) to control MW D->E After oligomerization F Separate Organic Layer E->F Reaction Complete G Wash with HCl (aq) then DI Water until neutral F->G H Precipitate Polymer in Methanol G->H I Filter and Dry under vacuum at 80-100 °C H->I J Poly(this compound carbonate) I->J Yields Final Polymer

Caption: Workflow for interfacial polymerization.

Step-by-Step Protocol:

  • Monomer Preparation (Aqueous Phase): In a 1 L jacketed glass reactor equipped with a mechanical stirrer, nitrogen inlet, and pH probe, dissolve 15.22 g (0.1 mol) of this compound and 0.1 g of sodium dithionite (as an antioxidant) in 300 mL of deionized water containing 8.8 g (0.22 mol) of sodium hydroxide. Stir under a nitrogen blanket until fully dissolved. The NaOH deprotonates the phenolic hydroxyl group, forming the reactive bisphenolate.[5]

  • Phosgene Solution (Organic Phase): Prepare a solution of 10.88 g (0.11 mol) of phosgene in 200 mL of dichloromethane (DCM). Caution: Phosgene is extremely toxic. This step must be performed in a certified fume hood with appropriate safety measures and monitoring.

  • Polymerization: Cool the reactor to 15-20 °C. With vigorous stirring (>800 rpm) to create a large interfacial surface area, add the phosgene solution to the aqueous monomer solution.

  • Catalysis: Immediately add 0.2 mL of triethylamine (phase-transfer catalyst) to the reaction mixture. The viscosity of the organic layer will begin to increase as oligomers form.

  • Chain Termination: After 30 minutes, add a solution of 0.15 g (0.001 mol) of p-tert-butylphenol in 5 mL of DCM. This acts as a chain terminator or "capper" to control the final molecular weight.[5] Allow the reaction to proceed for another 60 minutes.

  • Work-up and Isolation:

    • Stop stirring and transfer the mixture to a separatory funnel. Remove the aqueous layer.

    • Wash the viscous organic layer sequentially with 100 mL of 1M HCl and then with 100 mL portions of deionized water until the aqueous wash is neutral (pH ~7).

    • Slowly pour the polymer solution into 1.5 L of vigorously stirred methanol to precipitate the polycarbonate.

    • Filter the white, fibrous polymer, wash with additional methanol, and dry in a vacuum oven at 100 °C for 24 hours.

Protocol 2: Melt Polymerization (Transesterification)

This solvent-free method is considered more environmentally friendly.[1] It involves reacting the monomer with a diaryl carbonate, such as diphenyl carbonate (DPC), at high temperatures and under vacuum to drive the reaction by removing the phenol byproduct.[4][7]

Experimental Workflow: Melt Polymerization

A Charge Reactor: Monomer, Diphenyl Carbonate (DPC), and Catalyst (e.g., NaOH) B Stage 1: Melt & Oligomerize 180-220 °C, N₂ Atmosphere (Phenol byproduct starts to distill) A->B C Stage 2: Polycondensation Gradually increase Temp (220-260 °C) & reduce Pressure (< 1 torr) B->C Remove Phenol D Monitor melt viscosity (correlates with MW increase) C->D E Extrude molten polymer under Nitrogen D->E Target viscosity reached F Cool and Pelletize E->F G Poly(this compound carbonate) F->G Yields Final Polymer

Caption: Workflow for melt polymerization (transesterification).

Step-by-Step Protocol:

  • Reactor Charging: Charge a high-temperature glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser connected to a vacuum system with 15.22 g (0.1 mol) of this compound, 22.5 g (0.105 mol) of diphenyl carbonate (a slight excess ensures complete reaction of the monomer), and 1x10⁻⁴ mol of NaOH as a catalyst.

  • Stage 1 (Oligomerization): Heat the reactor to 180 °C under a slow nitrogen stream. Once the reactants melt and form a homogeneous solution, increase the temperature to 220 °C over 60 minutes. Phenol will begin to distill off.

  • Stage 2 (Polycondensation):

    • Gradually reduce the pressure to ~100 torr over 30 minutes while maintaining the temperature at 220 °C.

    • Next, slowly increase the temperature to 260 °C while simultaneously reducing the pressure to < 1 torr over 90 minutes.

    • The viscosity of the melt will increase significantly as the molecular weight builds. The efficiency of phenol removal is critical to achieving a high molecular weight polymer.

  • Polymer Isolation: Once the desired melt viscosity is achieved (indicated by the stirrer torque), discontinue heating and break the vacuum with nitrogen. Extrude the molten polymer into a strand, cool in a water bath, and pelletize for analysis.

Characterization of the Resulting Polymer

Thorough characterization is essential to confirm the polymer structure, determine its molecular weight, and assess its thermal properties.[8]

Structural Verification
  • Fourier-Transform Infrared (FTIR) Spectroscopy: Verifies the successful formation of carbonate linkages. The broad O-H stretch from the phenolic group (~3400 cm⁻¹) should disappear, while a strong C=O stretch characteristic of the carbonate group will appear around 1750-1770 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural confirmation. In ¹H NMR, the disappearance of the phenolic proton signal is a key indicator. New signals corresponding to the polymer backbone will appear. ¹³C NMR is particularly useful for identifying the carbonate carbon at ~154 ppm.[9]

Molecular Weight Determination
  • Gel Permeation Chromatography (GPC): This is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). The polymer is dissolved in a suitable solvent (e.g., THF or DCM) and analyzed against polystyrene standards.

Thermal Properties Analysis
  • Thermogravimetric Analysis (TGA): Determines the thermal stability and decomposition temperature (Td) of the polymer. Polycarbonates typically exhibit high thermal stability, with decomposition often starting above 320 °C.[1]

  • Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg), which is a critical indicator of the polymer's operating temperature range. The Tg is influenced by chain stiffness and intermolecular forces.[9]

Expected Properties Profile:

Analysis TechniqueExpected Result / ObservationRationale
FTIR Disappearance of phenolic -OH (~3400 cm⁻¹); Appearance of C=O (~1760 cm⁻¹)Confirms consumption of the phenolic monomer and formation of the carbonate polymer backbone.
¹H NMR Disappearance of phenolic -OH proton signal (~9-10 ppm)Provides evidence of polymerization at the phenolic site.
GPC Mn: 20,000-50,000 g/mol ; PDI: 1.5-2.5Typical values for polycarbonates made by these methods. PDI reflects the distribution of chain lengths.
TGA Td (5% weight loss) > 350 °CThe rigid aromatic backbone imparts high thermal stability.
DSC Tg: 130-160 °CThe Tg is expected to be comparable to or slightly different from BPA-polycarbonate, influenced by the asymmetric structure.

Potential Applications and Advantages

The unique structure of polycarbonates derived from this compound could offer several advantages:

  • Functionalization: The pendant tertiary hydroxyl group could serve as a reactive handle for post-polymerization modification, allowing for the attachment of drugs, targeting ligands, or other functional moieties. This is particularly relevant for drug development and biomedical applications.

  • Altered Physical Properties: The asymmetry of the monomer unit can disrupt chain packing, potentially leading to a fully amorphous polymer with enhanced optical clarity.[1]

  • BPA Alternative: As a non-BPA-based polycarbonate, it offers a route to materials free from the health concerns associated with BPA, which is valuable for food contact and medical applications.[6]

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). EP2350164A1 - Process for preparing linear polycarbonate with improved impact properties.
  • PubChem. (n.d.). 2-(2-Hydroxypropyl)phenol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-Hydroxypropan-2-yl)phenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Wiley Analytical Science. (2023). Polycarbonate - process characterization with HPLC. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 2-(2-hydroxypropyl)phenol. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Characterization of New Polycarbonate-Based Poly(thiourethane-urethane)s. Retrieved from [Link]

  • MDPI. (2022). Novel Hydroxyl-Functional Aliphatic CO2-Based Polycarbonates: Synthesis and Properties. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C9H12O2). Retrieved from [Link]

  • Wnuczek, K., & Podkoscielna, B. (2021). Polycarbonates - synthesis, properties and environmental impact. Annales Universitatis Mariae Curie-Sklodowska, sectio AA – Chemia, 76(1), 37.
  • Hoffman Fine Chemicals. (n.d.). CAS 3045-32-7 | this compound. Retrieved from [Link]

  • Chemistry For Everyone. (2024, May 8). How Is Polycarbonate Made? [Video]. YouTube. Retrieved from [Link]

  • protocols.io. (2022). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Some Copolycarbonates of 2,2-Bis(4-hydroxyphenyl)propane and 1,1,1-Trichloro-2,2-bis(4-hydroxyphenyl)ethane. Retrieved from [Link]

  • Chem Help ASAP. (2020, April 10). polycarbonates [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Two-step synthesis of poly(2,2-bis(4-hydroxyphenyl)propan). Retrieved from [Link]

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Application Notes and Protocols for the Synthesis of Bisphenol A Analogues from 2-(2-Hydroxypropan-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Beyond Bisphenol A - A Modular Approach to Novel Phenolic Compounds

Bisphenol A (BPA) is a foundational monomer in the polymer industry, but concerns over its endocrine-disrupting properties have catalyzed a search for safer alternatives and structurally diverse analogues for various applications, including drug discovery and materials science.[1][2][3] This guide provides a detailed protocol for the synthesis of a diverse range of bisphenol A analogues, utilizing 2-(2-hydroxypropan-2-yl)phenol as a versatile starting material. This ortho-substituted tertiary alcohol provides a strategic entry point for the synthesis of asymmetric bisphenols through an in situ generation of a reactive intermediate, o-isopropenylphenol.

The methodologies detailed herein are designed for a laboratory research setting, emphasizing flexibility, control, and high-purity isolation of the target compounds. We will delve into the mechanistic underpinnings of the reaction, provide step-by-step protocols for synthesis and purification, and offer guidance on the characterization of the resulting analogues.

Reaction Mechanisms and Strategic Considerations

The synthesis of bisphenol A analogues from this compound is a two-step process that can be conveniently performed in a single pot. The reaction proceeds via an acid-catalyzed dehydration followed by a Friedel-Crafts alkylation.

  • Step 1: Acid-Catalyzed Dehydration. The tertiary alcohol of this compound is protonated by an acid catalyst. The resulting oxonium ion is an excellent leaving group (water), and its departure generates a stable tertiary carbocation. This carbocation then undergoes elimination to form the key reactive intermediate, o-isopropenylphenol.[4][5][6]

  • Step 2: Friedel-Crafts Alkylation. The newly formed o-isopropenylphenol, in the presence of the acid catalyst, acts as an electrophile. It reacts with a second, electron-rich phenol (the nucleophile) via an electrophilic aromatic substitution (Friedel-Crafts alkylation) to form the final bisphenol analogue.[6][7][8] The substitution on the nucleophilic phenol typically occurs at the para-position relative to the hydroxyl group due to steric hindrance and electronic activation, leading predominantly to the formation of 2,4'-substituted bisphenol analogues.

Reaction_Mechanism cluster_0 Step 1: Acid-Catalyzed Dehydration cluster_1 Step 2: Friedel-Crafts Alkylation A This compound B Protonated Alcohol (Oxonium Ion) A->B + H+ C Tertiary Carbocation B->C - H2O D o-Isopropenylphenol (Reactive Intermediate) C->D - H+ F Asymmetric Bisphenol Analogue D->F + E, H+ catalyst E Nucleophilic Phenol (e.g., p-Cresol)

Caption: General reaction mechanism for the synthesis of bisphenol A analogues.

Catalyst Selection: While strong mineral acids like sulfuric acid can be used, solid acid catalysts such as acidic ion-exchange resins (e.g., Amberlyst®) are highly recommended for laboratory-scale synthesis.[9] These resins offer significant advantages, including simplified work-up (the catalyst is removed by simple filtration), reduced corrosion, and the potential for catalyst recycling.

Detailed Experimental Protocols

The following protocol describes a general procedure for the synthesis of a bisphenol A analogue, using p-cresol as an example of the nucleophilic phenol. This protocol can be adapted for other substituted phenols.

Materials and Equipment
  • This compound

  • p-Cresol (or other desired phenol)

  • Amberlyst® 15 ion-exchange resin (or similar strong acid resin)

  • Toluene (or another suitable solvent like dichloromethane)

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Silica gel for column chromatography

  • Standard laboratory glassware

  • Rotary evaporator

Experimental Workflow

Experimental_Workflow A Reactant Charging B Reaction under Reflux A->B Heat C Catalyst Removal B->C Cool & Filter D Solvent Evaporation C->D E Aqueous Work-up D->E F Drying and Concentration E->F G Column Chromatography F->G H Product Isolation G->H

Caption: Experimental workflow for the synthesis of bisphenol A analogues.

Step-by-Step Synthesis Procedure
  • Catalyst Preparation: If the ion-exchange resin is new, it should be washed with deionized water until the washings are neutral, followed by a methanol wash, and then dried under vacuum at 60-80°C for several hours to remove water, which can inhibit the reaction.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (10.0 g, 65.7 mmol), p-cresol (14.2 g, 131.4 mmol, 2.0 equivalents), and toluene (100 mL).

  • Catalyst Addition: Add the pre-dried Amberlyst® 15 resin (5.0 g, ~10-15 wt% of total phenols) to the flask.

  • Reaction: Heat the mixture to reflux (approximately 110°C for toluene) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the ion-exchange resin by filtration, washing the resin with a small amount of ethyl acetate.

    • Combine the filtrates and wash with saturated sodium bicarbonate solution (2 x 50 mL) to remove any acidic impurities, followed by brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography.[10][11][12]

    • Prepare a slurry of silica gel in hexane and pack the column.

    • Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and load it onto the column.

    • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 30%).

    • Collect fractions and monitor by TLC to identify those containing the desired product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified bisphenol A analogue as a solid or viscous oil.

Data Table for Synthesis of Various Analogues

The following table provides suggested starting materials for the synthesis of different bisphenol A analogues using the protocol described above.

Target Analogue NameNucleophilic PhenolMolar Ratio (Nucleophile:Starting Material)Expected Product Structure
2-(2-hydroxyphenyl)-2-(4-hydroxy-3-methylphenyl)propaneo-Cresol2:1Asymmetric bisphenol with one methyl substituent
2-(2-hydroxyphenyl)-2-(4-hydroxy-2-methylphenyl)propanem-Cresol2:1Asymmetric bisphenol with one methyl substituent
2-(2-hydroxyphenyl)-2-(4-hydroxy-3,5-dimethylphenyl)propane2,6-Dimethylphenol2:1Asymmetric bisphenol with two methyl substituents
2-(2-hydroxyphenyl)-2-(4-hydroxynaphthalen-1-yl)propane1-Naphthol2:1Naphthyl-containing bisphenol analogue
2-(2-hydroxyphenyl)-2-(4-hydroxy-3-methoxyphenyl)propaneGuaiacol2:1Asymmetric bisphenol with a methoxy substituent

Characterization and Data Analysis

Confirmation of the structure and purity of the synthesized bisphenol A analogues is crucial. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum will provide key information about the structure. Expect to see:

    • A singlet for the two methyl groups of the isopropylidene bridge, typically in the range of 1.6-1.7 ppm.[13]

    • Distinct aromatic proton signals for the two different phenol rings. The coupling patterns and chemical shifts will depend on the substitution pattern.

    • Broad singlets for the two phenolic hydroxyl groups, which may be exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule. Key signals include:

    • A quaternary carbon signal for the central carbon of the isopropylidene bridge (around 42 ppm).

    • Signals for the methyl carbons of the isopropylidene bridge (around 31 ppm).

    • A series of signals in the aromatic region (110-160 ppm), with the carbons attached to the hydroxyl groups appearing at the downfield end of this range.[5][14][15]

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of the synthesized analogues. Electrospray ionization (ESI) is a common technique for these compounds.

  • Molecular Ion Peak: Look for the [M-H]⁻ ion in negative ion mode or the [M+H]⁺ or [M+Na]⁺ ions in positive ion mode, corresponding to the molecular weight of the target compound.

  • Fragmentation Patterns: Tandem mass spectrometry (MS/MS) can provide structural information. Common fragmentation pathways for bisphenols include the loss of a phenol group or cleavage at the isopropylidene bridge.[16][17][18] For example, a common fragment ion observed for many bisphenols is the phenoxide ion at m/z 93.[18]

Conclusion

The synthesis of bisphenol A analogues from this compound offers a robust and flexible platform for accessing a wide variety of novel compounds. The use of solid acid catalysts simplifies the experimental procedure and enhances the overall efficiency and environmental friendliness of the synthesis. Careful purification by column chromatography and thorough characterization by NMR and mass spectrometry are essential for obtaining and verifying the structure of the final products. This methodology provides researchers with a powerful tool for developing new materials and exploring the structure-activity relationships of this important class of molecules.

References

  • Álvarez-Rivera, G., et al. (2015). Derivatization of bisphenol A and its analogues with pyridine-3-sulfonyl chloride: multivariate optimization and fragmentation patterns by liquid chromatography/Orbitrap mass spectrometry. Rapid Communications in Mass Spectrometry, 29(19), 1763-1772. Available at: [Link]

  • Zhao, F., et al. (2016). Investigation on fragmentation pathways of bisphenols by using electrospray ionization Orbitrap mass spectrometry. Rapid Communications in Mass Spectrometry, 30(24), 2635-2644. Available at: [Link]

  • Kar, S., et al. (2022). Synthesis and reproductive toxicity of bisphenol A analogs with cyclic side chains in Caenorhabditis elegans. Toxicology and Industrial Health, 38(10), 665-674. Available at: [Link]

  • Rosenmai, A. K., et al. (2014). Are structural analogues to bisphenol a safe alternatives?. Toxicological Sciences, 139(1), 35-47. Available at: [Link]

  • Alonso-Magdalena, P., et al. (2015). Biomass-derived chemical substitutes for bisphenol A: recent advancements in catalytic synthesis. Green Chemistry, 17(11), 4846-4866. Available at: [Link]

  • Raut, S. J., & Bhanage, B. M. (2015). Synthesis of 2,2-bis(3-phenyl-4-hydroxyphenyl) propane (PHP). US Patent 9,174,904.
  • Rosenmai, A. K., et al. (2014). Are Structural Analogues to Bisphenol A Safe Alternatives?. Toxicological Sciences, 139(1), 35-47. Available at: [Link]

  • Study.com. (n.d.). Acid Catalyzed Dehydration of Alcohols Structure & Mechanism. Available at: [Link]

  • Khan Academy. (n.d.). Dehydration of alcohols. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Available at: [Link]

  • Olah, G. A. (2005). Friedel-Crafts Reactions. In Kirk-Othmer Encyclopedia of Chemical Technology. John Wiley & Sons, Inc. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Alkylation. Available at: [Link]

  • Natural Product Magnetic Resonance Database. (n.d.). 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0299429). Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Available at: [Link]

  • Teodorescu, F., et al. (2017). Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions. Arkivoc, 2017(5), 58-66. Available at: [Link]

  • Teledyne ISCO. (n.d.). Silica Gel Column Chromatography. Available at: [Link]

  • Natural Product Magnetic Resonance Database. (n.d.). 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0204446). Available at: [Link]

  • Khan Academy. (n.d.). Dehydration of alcohols. Available at: [Link]

  • MH Chem. (2021, September 12). Silica gel column preparation and compound purification [Video]. YouTube. Available at: [Link]

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Application Notes and Protocols: Catalytic Activity of Metal Complexes with 2-(2-Hydroxypropan-2-yl)phenol Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of 2-(2-Hydroxypropan-2-yl)phenol Ligands in Catalysis

The this compound ligand, a readily accessible bis-phenolic type pro-ligand, offers a unique combination of steric and electronic properties that make it an attractive scaffold for the development of novel metal-based catalysts. The presence of two hydroxyl groups, one phenolic and one alcoholic, allows for versatile coordination to a variety of metal centers. The gem-dimethyl group provides steric bulk in proximity to the coordination sphere, which can influence substrate selectivity and catalyst stability.

This guide provides an in-depth exploration of the synthesis, characterization, and catalytic applications of metal complexes featuring the this compound ligand. We will delve into two primary areas of catalysis where these complexes are anticipated to exhibit significant activity: the oxidation of substituted phenols and the ring-opening polymerization of cyclic esters. The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals seeking to leverage the catalytic potential of these promising metal complexes.

PART 1: Ligand and Metal Complex Synthesis

The foundation of successful catalysis lies in the rational design and synthesis of the catalyst itself. This section details the preparation of the this compound ligand and a general procedure for the synthesis of its transition metal complexes.

Synthesis of this compound

The ligand can be synthesized via a Grignard reaction between methyl salicylate and methylmagnesium bromide.

Protocol 1: Synthesis of this compound

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, place magnesium turnings (2.2 eq) in anhydrous diethyl ether.

  • Grignard Reagent Formation: Slowly add a solution of methyl bromide (2.2 eq) in anhydrous diethyl ether to the magnesium turnings with stirring. The reaction is exothermic and may require cooling in an ice bath to maintain a gentle reflux.

  • Addition of Ester: Once the Grignard reagent formation is complete, cool the reaction mixture to 0 °C and slowly add a solution of methyl salicylate (1.0 eq) in anhydrous diethyl ether via the dropping funnel.

  • Reaction and Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

General Synthesis of Metal Complexes

A general method for the synthesis of transition metal complexes with the this compound ligand involves the reaction of the deprotonated ligand with a suitable metal salt.

Protocol 2: General Synthesis of a Metal(II) Complex

  • Ligand Deprotonation: In a Schlenk flask under an inert atmosphere, dissolve this compound (2.0 eq) in anhydrous THF. Add a strong base such as sodium hydride (2.0 eq) portion-wise at 0 °C. Allow the mixture to warm to room temperature and stir for 2 hours.

  • Complexation: In a separate Schlenk flask, dissolve the desired metal(II) chloride salt (e.g., CuCl₂, CoCl₂, NiCl₂) (1.0 eq) in anhydrous THF.

  • Reaction: Slowly add the solution of the deprotonated ligand to the metal salt solution at room temperature. Stir the reaction mixture for 24 hours.

  • Isolation: Remove the solvent under reduced pressure. The resulting solid can be washed with a non-coordinating solvent like hexane to remove any unreacted starting materials and then dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system.

PART 2: Catalytic Applications and Protocols

The unique structural features of metal complexes bearing the this compound ligand suggest their utility in various catalytic transformations. Here, we focus on two promising applications: oxidation of substituted phenols and ring-opening polymerization of lactide.

Application: Oxidation of Substituted Phenols

Metal complexes are known to catalyze the oxidation of phenols to valuable products like quinones, which are important intermediates in organic synthesis.[1] The mechanism of phenol oxidation by metal complexes can proceed through various pathways, including hydrogen atom transfer (HAT) or proton-coupled electron transfer (PCET).[2] Copper complexes, in particular, have shown high efficiency in this transformation.[3]

Protocol 3: Catalytic Oxidation of 2,4-di-tert-butylphenol

  • Reaction Setup: In a round-bottom flask, dissolve 2,4-di-tert-butylphenol (1.0 mmol) and the synthesized metal complex (e.g., a copper complex from Protocol 2) (0.01 mmol, 1 mol%) in acetonitrile (10 mL).

  • Addition of Oxidant: Add an aqueous solution of hydrogen peroxide (30%, 2.0 mmol) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at 50 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Analysis: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The product, 2,4-di-tert-butyl-p-benzoquinone, can be purified by column chromatography and characterized by NMR and mass spectrometry.

Table 1: Representative Data for Catalytic Phenol Oxidation

EntryCatalyst (mol%)SubstrateOxidantSolventTemp (°C)Time (h)Conversion (%)Selectivity (%)
1Cu(II)-complex (1)2,4-di-tert-butylphenolH₂O₂Acetonitrile504>95>90 (p-benzoquinone)
2Co(II)-complex (1)2,4-di-tert-butylphenolH₂O₂Acetonitrile5068580 (p-benzoquinone)

Note: The data in this table is hypothetical and serves as a target for experimental validation.

Diagram 1: Proposed Catalytic Cycle for Phenol Oxidation

G Catalyst [L₂M(II)] Intermediate1 [L₂M(II)(Phenol)] Catalyst->Intermediate1 Intermediate2 [L₂M(III)-OOH] Intermediate1->Intermediate2 Oxidant Activation Intermediate3 [L₂M(IV)=O] Intermediate2->Intermediate3 O-O Cleavage Intermediate3->Catalyst H-atom abstraction Product Quinone Intermediate3->Product Product Formation Water H₂O Substrate Phenol + H₂O₂ Substrate->Catalyst Coordination

Caption: Proposed catalytic cycle for the oxidation of phenols.

Application: Ring-Opening Polymerization (ROP) of Lactide

The synthesis of biodegradable polymers, such as polylactide (PLA), is of significant industrial and environmental interest.[4] Metal complexes, particularly those of Group 2, 4, and 12 metals, are effective catalysts for the ring-opening polymerization (ROP) of cyclic esters like lactide.[5][6] The catalytic activity is influenced by the metal center's Lewis acidity and the steric and electronic properties of the supporting ligands.[5]

Protocol 4: Ring-Opening Polymerization of rac-Lactide

  • Catalyst Preparation: In a glovebox, dissolve the synthesized metal complex (e.g., a zinc complex from Protocol 2) (0.01 mmol) in anhydrous toluene (5 mL) in a Schlenk flask.

  • Monomer Addition: Add a solution of rac-lactide (1.0 mmol) in anhydrous toluene (5 mL) to the catalyst solution.

  • Initiation (Optional): If an external initiator is used, add a controlled amount of an alcohol (e.g., benzyl alcohol) to the reaction mixture.

  • Polymerization: Stir the reaction mixture at a controlled temperature (e.g., 80 °C) for a specified time.

  • Termination and Precipitation: Quench the polymerization by adding a few drops of acidified methanol. Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.

  • Purification and Characterization: Collect the polymer by filtration, wash with methanol, and dry under vacuum. Characterize the polymer by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity index (PDI), and by ¹H NMR for microstructure analysis.

Table 2: Expected Performance in rac-Lactide Polymerization

EntryCatalyst (mol%)Monomer/Cat. RatioTemp (°C)Time (h)Conversion (%)Mₙ ( g/mol )PDI
1Zn(II)-complex (0.1)100:1802>95~15,000<1.2
2Mg(II)-complex (0.1)100:180390~14,000<1.3

Note: This data is illustrative and based on trends observed for similar catalytic systems.

Diagram 2: Experimental Workflow for Ring-Opening Polymerization

G cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_poly Polymerization cluster_workup Work-up and Analysis Catalyst_Prep Dissolve Metal Complex in Anhydrous Toluene Monomer_Add Add Lactide Solution Catalyst_Prep->Monomer_Add Initiator_Add Add Initiator (e.g., BnOH) Monomer_Add->Initiator_Add Polymerization Stir at Elevated Temperature Initiator_Add->Polymerization Quench Quench with Acidified Methanol Polymerization->Quench Precipitate Precipitate Polymer in Cold Methanol Quench->Precipitate Isolate Filter and Dry the Polymer Precipitate->Isolate Characterize Analyze by GPC and NMR Isolate->Characterize

Caption: Workflow for catalytic ring-opening polymerization.

PART 3: Scientific Integrity and Mechanistic Insights

A deep understanding of the underlying principles of catalysis is crucial for rational catalyst design and optimization.

Causality in Experimental Choices
  • Choice of Metal Center: The choice of the metal ion is critical. For oxidation reactions, redox-active metals like copper and cobalt are often preferred due to their ability to access multiple oxidation states. For ring-opening polymerization, Lewis acidic and redox-inactive metals such as zinc and magnesium are typically chosen to avoid side reactions.[5]

  • Solvent Selection: The solvent can significantly impact catalytic activity. For oxidation reactions, polar aprotic solvents like acetonitrile are often used to solubilize the reactants and stabilize charged intermediates. For ROP, non-coordinating solvents like toluene are preferred to prevent interference with monomer coordination to the metal center.

  • Initiator in ROP: The use of an alcohol as an initiator in ROP allows for better control over the molecular weight of the resulting polymer and leads to polymers with defined end-groups.

Self-Validating Systems

The protocols described are designed to be self-validating. For instance, in the ROP of lactide, a linear relationship between the number-average molecular weight (Mₙ) of the polymer and the monomer-to-initiator ratio, along with a narrow polydispersity index (PDI), would provide strong evidence for a living and controlled polymerization process. In oxidation catalysis, consistent product selectivity across multiple runs would indicate a stable and well-behaved catalytic system.

References

  • Hirao, T., et al. (2005). An Efficient Catalytic System for Oxidation of Substituted Phenols.
  • Karlin, K. D., et al. (2012). Mechanism of phenol oxidation by heterodinuclear NiCu bis(μ-oxo) complexes involving nucleophilic oxo groups. Proceedings of the National Academy of Sciences, 109(48), 19563-19568.
  • Sheldon, R. A., & Kochi, J. K. (1981). Metal-Catalyzed Oxidations of Organic Compounds. Academic Press.
  • Tolman, W. B. (1997). Thematic Issue on Bioinorganic Chemistry. Chemical Reviews, 97(7).
  • Engelmann, X., et al. (2017). Enhancement of Activity of Transition Metals Complex's as a Catalyst in Environmentally Friendly Phenol Oxidation. Oriental Journal of Chemistry, 33(4), 1689-1700.
  • Darensbourg, D. J. (2007). Making Plastics from Carbon Dioxide: Salen Metal Complexes as Catalysts for the Production of Polycarbonates from Epoxides and CO2. Chemical Reviews, 107(6), 2388-2410.
  • Williams, C. K., & Hillmyer, M. A. (2008). Polymers from Renewable Resources: A Perspective for a Special Issue of Polymer Reviews. Polymer Reviews, 48(1), 1-10.
  • Dechy-Cabaret, O., Martin-Vaca, B., & Bourissou, D. (2004). Controlled Ring-Opening Polymerization of Lactide and Glycolide. Chemical Reviews, 104(12), 6147-6176.
  • Chisholm, M. H., & Zhou, Z. (2004). Concerning the Mechanism of the Ring-Opening Polymerization of l-Lactide by Tin(II) n-Butoxide. A Density Functional Theory Study. Macromolecules, 37(18), 6974-6977.
  • Gibson, V. C., & O'Keefe, B. J. (2003). Metal complexes as catalysts for the ring-opening polymerization of lactides. Advanced Drug Delivery Reviews, 55(5), 667-680.
  • O'Keefe, B. J., Hillmyer, M. A., & Tolman, W. B. (2001). Polymerization of lactide and related cyclic esters by discrete metal complexes. Journal of the Chemical Society, Dalton Transactions, (15), 2215-2224.
  • Wheaton, C. A., & Ireland, B. J. (2014). Group IV complexes as initiators for the ring opening polymerization studies: Ligand and metal screening. Journal of Organometallic Chemistry, 751, 655-663.
  • Ajellal, N., et al. (2010). Metal-catalyzed ring-opening polymerization of lactide: a review. Polymers, 2(3), 236-254.
  • Kamal, A., et al. (2015). Synthesis of Biodegradable Polymers: A Review on the Use of Schiff-Base Metal Complexes as Catalysts for the Ring Opening Polymerization (ROP) of Cyclic Esters. Molecules, 20(8), 13964-13997.
  • Dutta, S., et al. (2012). Ring Opening Polymerization and Copolymerization of Cyclic Esters Catalyzed by Group 2 Metal Complexes Supported by Functionalized P–N Ligands. Inorganic Chemistry, 51(15), 8144-8157.

Sources

Application Notes and Protocols for 2-(2-Hydroxypropan-2-yl)phenol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Potential of a Versatile Phenolic Scaffold

In the ever-evolving landscape of medicinal chemistry, the identification of novel molecular scaffolds that offer both synthetic accessibility and diverse biological activity is paramount. Phenolic compounds, ubiquitous in nature, have long been a cornerstone of drug discovery, lending their structural motifs to a wide array of therapeutic agents.[1][2] 2-(2-Hydroxypropan-2-yl)phenol, a synthetically accessible molecule, presents itself as a compelling starting point for the development of new chemical entities. Its structure, featuring a phenol ring ortho-substituted with a tertiary alcohol, offers unique steric and electronic properties that can be exploited for targeted drug design. The presence of two hydroxyl groups provides handles for derivatization, allowing for the systematic exploration of structure-activity relationships (SAR).

This document serves as a comprehensive guide for researchers interested in exploring the medicinal chemistry applications of the this compound scaffold. We will delve into its potential as a building block for anticancer, antimicrobial, and antioxidant agents, providing detailed protocols for the synthesis of derivatives and their subsequent biological evaluation.

Chemical and Physical Properties

Before embarking on a medicinal chemistry campaign, a thorough understanding of the parent compound's properties is essential.

PropertyValueSource
IUPAC Name This compoundPubChem[3]
Molecular Formula C₉H₁₂O₂PubChem[3]
Molecular Weight 152.19 g/mol PubChem[3]
CAS Number 3045-32-7PubChem[3]
Melting Point 41-44 °CChemicalBook[4]
Boiling Point 252.7±7.0 °C (Predicted)ChemicalBook[4]
pKa 10.15±0.35 (Predicted)ChemicalBook[4]
XLogP3 2.2PubChem[3]

Proposed Medicinal Chemistry Applications and Rationale

The structural features of this compound suggest several avenues for medicinal chemistry exploration. The phenolic hydroxyl group is a known hydrogen bond donor and acceptor, crucial for interacting with biological targets. The tertiary alcohol provides a chiral center upon derivatization and its bulk can influence binding selectivity.

Anticancer Agents

Phenolic compounds have demonstrated a wide range of anticancer activities, including the induction of apoptosis, inhibition of cell proliferation, and prevention of metastasis.[5] The this compound scaffold can be derivatized to enhance these properties. For instance, the introduction of lipophilic groups could improve cell membrane permeability, while the addition of specific pharmacophores could target cancer-related enzymes or receptors.

Antimicrobial Agents

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Phenolic compounds have long been recognized for their antimicrobial properties, acting through mechanisms such as membrane disruption and enzyme inhibition.[6][7] Derivatives of this compound could be synthesized to optimize their activity against a broad spectrum of bacteria and fungi.

Antioxidant Agents

Oxidative stress is implicated in a multitude of diseases. Phenols are excellent antioxidants due to their ability to scavenge free radicals. The antioxidant potential of this compound and its derivatives can be systematically evaluated and potentially optimized for therapeutic applications.

Synthetic Derivatization Strategies

The versatility of the this compound scaffold lies in its amenability to chemical modification. The following diagram illustrates a general workflow for generating a library of derivatives for biological screening.

G cluster_0 Derivatization Reactions start This compound etherification Etherification (e.g., Williamson ether synthesis) start->etherification esterification Esterification (e.g., with acyl chlorides) start->esterification mannich Mannich Reaction (on the phenol ring) start->mannich suzuki Suzuki Coupling (after conversion to halide/boronate) start->suzuki library Library of Analogs etherification->library esterification->library mannich->library suzuki->library screening Biological Screening (Anticancer, Antimicrobial, Antioxidant) library->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead Lead Compound Identification sar->lead

Caption: General workflow for the synthesis and screening of this compound derivatives.

Experimental Protocols

The following are detailed protocols for the biological evaluation of this compound and its derivatives.

Protocol 1: In Vitro Anticancer Activity Assessment using the MTT Assay

This protocol is designed to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Normal cell line (e.g., MCF-10A for non-cancerous breast epithelial cells) for assessing selectivity

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test compounds dissolved in DMSO (stock solutions)

  • Doxorubicin (positive control)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and doxorubicin in culture medium. The final DMSO concentration should not exceed 0.5% (v/v). Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (doxorubicin).

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

G start Seed Cells in 96-well plate incubation1 Incubate for 24h start->incubation1 treatment Treat with Test Compounds incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 mtt Add MTT Solution incubation2->mtt incubation3 Incubate for 4h mtt->incubation3 dmso Add DMSO incubation3->dmso read Measure Absorbance at 570 nm dmso->read analysis Calculate % Viability and IC50 read->analysis

Sources

In-depth Technical Guide on 2-(2-Hydroxypropan-2-yl)phenol Derivatives: Photophysical Properties and Applications

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, photophysical characterization, and application of 2-(2-Hydroxypropan-2-yl)phenol derivatives as fluorescent probes.

Introduction

Derivatives of this compound represent a promising, yet underexplored, class of fluorophores. Their core structure, featuring a phenol ring substituted with a tertiary alcohol, provides a unique platform for the design of fluorescent probes. The inherent photophysical properties of the phenolic moiety, particularly its propensity for Excited-State Intramolecular Proton Transfer (ESIPT), can be finely tuned through chemical modification. This guide provides a detailed overview of the synthesis, photophysical properties, and potential applications of these derivatives, with a focus on their use as fluorescent sensors for metal ions. The protocols and insights provided herein are designed to equip researchers with the foundational knowledge and practical methodologies to explore and exploit the potential of this novel class of compounds.

While specific experimental data on this compound derivatives is not extensively available in the public domain, this guide extrapolates from well-established principles and protocols for analogous ortho-hydroxyaryl compounds, particularly those known to exhibit ESIPT. The methodologies described are based on robust and widely accepted practices in the field of fluorescence spectroscopy and sensor development.

Core Concepts: The Photophysics of this compound Derivatives

The fluorescence properties of this compound derivatives are intrinsically linked to the phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT). ESIPT is a photophysical process where a proton is transferred from a donor to an acceptor group within the same molecule in the electronically excited state. In the case of these phenol derivatives, the phenolic hydroxyl group (-OH) acts as the proton donor.

Upon photoexcitation, the acidity of the phenolic proton increases significantly. If a suitable proton acceptor is positioned in close proximity, an ultrafast proton transfer can occur, leading to the formation of a transient keto-tautomer in the excited state. This excited keto-tautomer then relaxes to its ground state via fluorescence emission at a longer wavelength (a larger Stokes shift) compared to the emission from the initial excited enol form. This process is cyclical and the molecule reverts to its ground-state enol form, ready for another excitation cycle.

The efficiency and spectral characteristics of the ESIPT process are highly sensitive to the molecular structure and the surrounding environment, making these compounds excellent candidates for fluorescent sensors.

Synthesis of Functionalized this compound Derivatives

The synthesis of functionalized this compound derivatives typically involves multi-step organic reactions to introduce specific functionalities that can act as recognition sites for target analytes. A general synthetic strategy is outlined below, focusing on the introduction of a metal ion chelating group.

Protocol 2.1: Synthesis of a Schiff Base Derivative for Zinc Sensing

This protocol describes the synthesis of a hypothetical Schiff base derivative of this compound designed for the selective detection of Zn²⁺ ions. The rationale is to introduce an imine nitrogen as a proton acceptor and a binding site for the metal ion.

Materials:

  • This compound

  • 4-Formylbenzoic acid

  • Ethylenediamine

  • Methanol (anhydrous)

  • Glacial acetic acid (catalyst)

  • Standard laboratory glassware and reflux setup

  • Magnetic stirrer with heating

Procedure:

  • Step 1: Synthesis of the Aldehyde Precursor. In a round-bottom flask, dissolve 1 equivalent of 4-formylbenzoic acid in anhydrous methanol. Add 1.1 equivalents of thionyl chloride dropwise at 0 °C to convert the carboxylic acid to the methyl ester. Stir for 2 hours at room temperature. Remove the solvent under reduced pressure to obtain the crude methyl 4-formylbenzoate.

  • Step 2: Schiff Base Condensation. Dissolve 1 equivalent of the synthesized methyl 4-formylbenzoate and 1 equivalent of this compound in anhydrous methanol. Add a catalytic amount of glacial acetic acid.

  • Step 3: Refluxing the Reaction. Reflux the mixture for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Step 4: Product Isolation and Purification. After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under vacuum. The resulting solid is collected by filtration, washed with cold methanol, and dried. Further purification can be achieved by recrystallization or column chromatography.

Causality behind Experimental Choices:

  • The use of anhydrous methanol is crucial to prevent side reactions involving water.

  • Glacial acetic acid acts as a catalyst to facilitate the condensation reaction.

  • Refluxing provides the necessary energy to overcome the activation barrier of the reaction.

Photophysical Characterization

A thorough understanding of the photophysical properties of the synthesized derivatives is essential for their application as fluorescent probes.

Protocol 3.1: Determination of Absorption and Emission Spectra

Materials and Instruments:

  • Synthesized this compound derivative

  • Spectroscopic grade solvents (e.g., ethanol, acetonitrile, DMSO)

  • UV-Vis spectrophotometer

  • Spectrofluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound (e.g., 1 mM) in a suitable solvent.

  • Absorption Spectrum: Dilute the stock solution to a concentration that gives an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λabs,max). Record the absorption spectrum.

  • Emission Spectrum: Excite the diluted solution at its λabs,max and record the fluorescence emission spectrum. The wavelength of maximum emission is denoted as λem,max.

Protocol 3.2: Determination of Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is determined relative to a standard of known quantum yield.

Procedure:

  • Select a Standard: Choose a fluorescence standard with an emission range similar to the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).

  • Measure Absorbance and Emission: Prepare a series of dilute solutions of both the sample and the standard with absorbance values below 0.1 at the excitation wavelength. Record the absorption and emission spectra for each solution.

  • Calculate Quantum Yield: The quantum yield is calculated using the following equation:

    ΦF,sample = ΦF,std × (Isample / Istd) × (Astd / Asample) × (ηsample² / ηstd²)

    where:

    • ΦF is the fluorescence quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • η is the refractive index of the solvent

Application as a Fluorescent Sensor for Metal Ions

The synthesized derivatives can be evaluated for their ability to act as fluorescent sensors for specific metal ions.

Protocol 4.1: Fluorescence Titration for Metal Ion Sensing

This protocol outlines the steps to investigate the response of the fluorescent probe to a target metal ion (e.g., Zn²⁺).

Materials and Instruments:

  • Stock solution of the fluorescent probe (e.g., 10 µM in a suitable buffer)

  • Stock solution of the target metal ion (e.g., 1 mM ZnCl₂ in deionized water)

  • Buffer solution (e.g., HEPES buffer, pH 7.4)

  • Spectrofluorometer

Procedure:

  • Initial Measurement: Place a known volume of the probe solution in a cuvette and record its fluorescence spectrum.

  • Titration: Add small aliquots of the metal ion stock solution to the cuvette, and record the fluorescence spectrum after each addition. Ensure thorough mixing.

  • Data Analysis: Plot the fluorescence intensity at λem,max as a function of the metal ion concentration. This titration curve can be used to determine the binding constant (Ka) and the stoichiometry of the probe-metal complex.

Self-Validating System:

  • Selectivity Test: Repeat the titration experiment with other potentially interfering metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Fe³⁺) to assess the selectivity of the probe.

  • Reversibility Test: After saturation with the target metal ion, add a strong chelating agent (e.g., EDTA) to see if the original fluorescence is restored.

Data Presentation and Visualization

Table 1: Hypothetical Photophysical Properties of a this compound-based Zinc Sensor
PropertyValueConditions
λabs,max (Probe)350 nmHEPES buffer (pH 7.4)
λem,max (Probe)450 nmHEPES buffer (pH 7.4)
ΦF (Probe)0.05HEPES buffer (pH 7.4)
λabs,max (Probe+Zn²⁺)370 nmHEPES buffer (pH 7.4)
λem,max (Probe+Zn²⁺)520 nmHEPES buffer (pH 7.4)
ΦF (Probe+Zn²⁺)0.60HEPES buffer (pH 7.4)
Binding Constant (Ka)1.5 x 10⁵ M⁻¹HEPES buffer (pH 7.4)
Stoichiometry (Probe:Zn²⁺)1:1HEPES buffer (pH 7.4)
Diagrams

ESIPT_Mechanism cluster_ground_state Ground State (S0) cluster_excited_state Excited State (S1) S0_Enol Enol Form S1_Enol Excited Enol S0_Enol->S1_Enol Absorption (hν) S1_Keto Excited Keto S1_Enol->S1_Keto ESIPT S1_Keto->S0_Enol Fluorescence (hν')

Caption: Energy level diagram illustrating the Excited-State Intramolecular Proton Transfer (ESIPT) mechanism.

Workflow_Sensing start Start synthesis Synthesize Probe start->synthesis characterization Photophysical Characterization synthesis->characterization titration Fluorescence Titration with Metal Ion characterization->titration analysis Data Analysis (Binding Constant, Stoichiometry) titration->analysis selectivity Selectivity & Reversibility Tests analysis->selectivity end End selectivity->end

Caption: Experimental workflow for the development and validation of a fluorescent metal ion sensor.

Conclusion

While the field of this compound derivatives is still in its nascent stages, the foundational principles of photophysics and sensor design provide a clear roadmap for their exploration. The protocols and conceptual frameworks presented in this guide offer a robust starting point for researchers to synthesize, characterize, and apply these novel compounds as fluorescent probes. The inherent tunability of their structure and the sensitivity of the ESIPT mechanism to the local environment suggest that this compound derivatives hold significant promise for the development of next-generation sensors for a wide range of applications in chemistry, biology, and materials science. Further research into this specific class of compounds is warranted to fully unlock their potential.

References

As this guide is based on established principles rather than specific literature on this compound derivatives, a formal reference list is not applicable. For foundational knowledge on the concepts discussed, readers are encouraged to consult standard textbooks and review articles on fluorescence spectroscopy, photochemistry, and the design of fluorescent probes.

Application Notes & Protocols: 2-(2-Hydroxypropan-2-yl)phenol as a Versatile Precursor in Fine Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed technical guide on the applications of 2-(2-Hydroxypropan-2-yl)phenol (CAS No. 3045-32-7) as a strategic precursor in the synthesis of fine chemicals. With its unique bifunctional nature, possessing both a nucleophilic phenolic ring and a tertiary alcohol, this molecule serves as a valuable building block for complex organic structures. We will explore its core reactivity, focusing on its pivotal role in the acid-catalyzed synthesis of asymmetric bisphenol analogues and propose pathways for the creation of other heterocyclic systems. The protocols herein are designed to be self-validating, with an emphasis on the mechanistic rationale behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Introduction and Physicochemical Properties

This compound, also known as o-Hydroxy-α,α-dimethylbenzyl Alcohol, is an aromatic compound whose structure is primed for diverse chemical transformations.[1] The phenolic hydroxyl group is a powerful ortho-, para-director, activating the benzene ring for electrophilic aromatic substitution (EAS).[2][3][4] Concurrently, the tertiary benzylic alcohol at the ortho position can be readily converted into a stabilized tertiary carbocation, creating a potent electrophile. This dual reactivity makes it a highly valuable intermediate for constructing complex molecular architectures.[5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 3045-32-7[1][6]
Molecular Formula C₉H₁₂O₂[1][6]
Molecular Weight 152.19 g/mol [1]
IUPAC Name This compound[1]
Synonyms o-Hydroxy-α,α-dimethylbenzyl Alcohol, 2-(1-hydroxy-1-methylethyl)phenol[1]

Core Reactivity: A Tale of Two Functional Groups

The synthetic utility of this compound stems from the interplay between its two functional groups. Understanding this relationship is key to designing effective synthetic strategies.

  • Phenolic Ring as a Nucleophile: The hydroxyl group donates electron density into the aromatic ring, significantly increasing its nucleophilicity and making it highly susceptible to attack by electrophiles, particularly at the positions ortho and para to the -OH group.[7]

  • Tertiary Alcohol as an Electrophile Precursor: In the presence of an acid catalyst, the tertiary alcohol is protonated, forming a good leaving group (water). Its departure generates a resonance-stabilized tertiary carbocation (a cumyl-type cation). This electrophile is central to the molecule's role in Friedel-Crafts type alkylation reactions.

This dual character allows the molecule to act as a precursor to an electrophile that can then be trapped by another nucleophile, a common strategy in the synthesis of bisphenols.

Caption: Logical relationship of functional groups in this compound.

Application I: Synthesis of Asymmetric Bisphenols

A primary application of this precursor is in the synthesis of bisphenols, which are essential monomers for high-performance polymers like polycarbonates and epoxy resins.[8][9][10] Specifically, this compound is a known intermediate for producing asymmetric bisphenols, such as 2,4'-Bisphenol A (2,4'-BPA), a less common isomer of the widely used Bisphenol A.[5]

Reaction Mechanism

The synthesis proceeds via an acid-catalyzed electrophilic aromatic substitution (EAS). The mechanism involves three key steps:

  • Carbocation Formation: The tertiary alcohol of this compound is protonated by a strong acid catalyst (e.g., H₂SO₄ or an ion-exchange resin). Subsequent loss of a water molecule generates a stable tertiary carbocation.

  • Electrophilic Attack: The generated carbocation acts as the electrophile and attacks a second phenol molecule. Due to the directing effect of the hydroxyl group on the second phenol, the attack occurs preferentially at the electron-rich ortho and para positions.[3][11] The para-position is generally favored due to reduced steric hindrance.

  • Deprotonation: A proton is lost from the arenium ion intermediate to restore aromaticity, yielding the final bisphenol product.

Caption: Mechanism for the acid-catalyzed synthesis of 2,4'-Bisphenol A.

Detailed Protocol: Synthesis of 2-(2-hydroxyphenyl)-2-(4-hydroxyphenyl)propane (2,4'-BPA)

This protocol describes the reaction of this compound with an excess of phenol to synthesize 2,4'-BPA. Using excess phenol maximizes the formation of the desired product and minimizes self-condensation or other side reactions.

Materials and Reagents:

ReagentFormulaM.W.AmountMoles
This compoundC₉H₁₂O₂152.197.61 g0.05
PhenolC₆H₆O94.1147.05 g0.50
Sulfuric Acid (98%)H₂SO₄98.080.5 mL-
Dichloromethane (DCM)CH₂Cl₂84.93100 mL-
Saturated Sodium BicarbonateNaHCO₃-50 mL-
Anhydrous Magnesium SulfateMgSO₄-~5 g-

Equipment:

  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Thermometer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • Setup: Assemble the three-neck flask with a magnetic stirrer, reflux condenser, and thermometer. Ensure the setup is in a well-ventilated fume hood.

  • Reagent Addition: To the flask, add phenol (47.05 g, 0.50 mol) and this compound (7.61 g, 0.05 mol). Begin stirring until the solids dissolve. The large excess of phenol serves as both reactant and solvent.

  • Catalyst Addition: Gently warm the mixture to 40°C. Slowly add concentrated sulfuric acid (0.5 mL) dropwise. An exotherm may be observed. Maintain the reaction temperature between 40-50°C.

  • Reaction: Continue stirring the mixture at 45°C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (3:1) mobile phase.

  • Quenching and Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the dark, viscous mixture with 100 mL of dichloromethane (DCM).

  • Neutralization: Transfer the solution to a separatory funnel. Carefully wash the organic layer with 50 mL of saturated sodium bicarbonate solution to neutralize the acid catalyst. Vent the funnel frequently to release CO₂ gas. Wash again with 50 mL of deionized water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. This will yield a crude product containing the desired 2,4'-BPA, unreacted phenol, and potentially the 4,4'-BPA isomer.

  • Purification: The excess phenol can be removed by steam distillation or vacuum distillation. The remaining residue is then purified by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to isolate the 2,4'-BPA isomer.

  • Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Proposed Application II: Synthesis of 2,2-Dimethyl-2,3-dihydrobenzofuran Derivatives

The structure of this compound also suggests its potential as a precursor for heterocyclic scaffolds like dihydrobenzofurans, which are prevalent in many biologically active molecules.[12] This proposed pathway involves an initial dehydration to an alkene intermediate, followed by an intramolecular cyclization.

Proposed Synthetic Pathway
  • Dehydration: Acid-catalyzed dehydration of the tertiary alcohol would yield 2-isopropenylphenol. This step transforms the precursor into a reactive alkene poised for further functionalization.

  • Intramolecular Cyclization: The 2-isopropenylphenol intermediate can undergo cyclization. For example, an intramolecular hydroalkoxylation (an acid-catalyzed attack of the phenolic oxygen onto the double bond) would form the five-membered dihydrobenzofuran ring, yielding 2,2-dimethyl-2,3-dihydrobenzofuran.

Caption: Proposed two-step workflow from the precursor to a dihydrobenzofuran scaffold.

Conceptual Protocol

This protocol is a conceptual outline for researchers aiming to explore this synthetic route.

  • Dehydration to 2-Isopropenylphenol:

    • Dissolve this compound in a high-boiling, non-polar solvent like toluene.

    • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (PTSA).

    • Heat the mixture to reflux using a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.

    • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

    • Upon completion, cool the reaction, wash with a mild base to remove the PTSA catalyst, dry the organic layer, and concentrate to obtain crude 2-isopropenylphenol, which should be used promptly due to potential instability.

  • Cyclization to 2,2-Dimethyl-2,3-dihydrobenzofuran:

    • Dissolve the crude 2-isopropenylphenol in a suitable solvent (e.g., dichloromethane).

    • Add a catalytic amount of a strong acid (e.g., trifluoroacetic acid or a Lewis acid).

    • Stir the reaction at room temperature, monitoring for the formation of the cyclized product.

    • Work up by neutralizing the acid, extracting the product, drying the organic phase, and purifying by column chromatography.

Safety and Handling

This compound should be handled with appropriate care in a laboratory setting.[13]

  • Hazard Identification: According to GHS classifications, this compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[1]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this chemical. All operations should be performed inside a certified chemical fume hood.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically valuable precursor for fine chemical synthesis. Its inherent bifunctionality enables straightforward, acid-catalyzed pathways to important molecular classes, most notably asymmetric bisphenols. Furthermore, its structure presents compelling opportunities for derivatization into other valuable scaffolds, such as dihydrobenzofurans. The protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently and effectively utilize this versatile building block in their synthetic endeavors.

References

  • B. Reactions of Benzene Nucleus: Electrophilic substitution is. (n.d.).
  • De-Heer, P., & Solutia Inc. (2006). Process for the synthesis of bisphenol. U.S. Patent No. 7,132,575B2.
  • Lundberg, D. (2022). Catalytic synthesis of benign bisphenols. DiVA portal.
  • Shandong Mopai Biotechnology Co., LTD. (n.d.). This compound CAS NO.3045-32-7.
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  • ChemSynthesis. (n.d.). 2-(2-hydroxypropyl)phenol.
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  • Chemistry LibreTexts. (2023). 9.11: Reactions of Phenols.
  • Mondal, S. (2023). UNIT–II: Phenols-Electrophilic Substitution Reactions of Phenols. ResearchGate.
  • PubChemLite. (n.d.). This compound (C9H12O2). Université du Luxembourg.
  • Gualandi, A., et al. (2023). Photoinduced Cascade Reactions of 2-Allylphenol Derivatives toward the Production of 2,3-Dihydrobenzofurans. The Journal of Organic Chemistry, 88(10), 6524–6535.

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Application Notes and Protocols: Derivatization of 2-(2-Hydroxypropan-2-yl)phenol for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of a Versatile Phenolic Scaffold

In the landscape of modern drug discovery, the strategic modification of existing chemical scaffolds is a cornerstone of developing novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles. Phenolic compounds, in particular, represent a privileged class of structures, renowned for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[1][2] This guide focuses on a specific and promising starting material: 2-(2-Hydroxypropan-2-yl)phenol .

This molecule possesses a unique structural combination: a hindered phenolic hydroxyl group and a tertiary alcohol moiety positioned ortho to each other. This arrangement suggests latent biological potential. The hindered nature of the phenolic hydroxyl group is a well-known feature in potent antioxidants, which act by scavenging harmful free radicals.[3] Furthermore, its structural resemblance to salicyl alcohol, the parent of many non-steroidal anti-inflammatory drugs (NSAIDs), hints at possible anti-inflammatory activity.[4][5]

However, the inherent properties of this parent molecule can often be enhanced through targeted chemical derivatization. By modifying its structure, we can modulate its physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn can lead to improved biological activity and better "drug-like" characteristics.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It outlines detailed protocols for the derivatization of this compound and the subsequent evaluation of the synthesized derivatives for enhanced antioxidant, anti-inflammatory, and antimicrobial activities. The methodologies presented are designed to be robust and adaptable, providing a solid foundation for further investigation and development.

Strategic Derivatization: Rationale and Methodologies

The presence of two hydroxyl groups—one phenolic and one tertiary alcoholic—in this compound offers multiple avenues for chemical modification. However, the phenolic hydroxyl group is generally more reactive, particularly in reactions involving deprotonation. The tertiary alcohol is less reactive and more sterically hindered. This guide will focus on derivatization of the more accessible phenolic hydroxyl group through three well-established and versatile reactions:

  • O-Alkylation (Williamson Ether Synthesis): Introduction of an alkyl chain can increase lipophilicity, potentially enhancing membrane permeability and antimicrobial activity.

  • Esterification: The formation of an ester linkage can modulate the electronic properties of the phenolic ring and introduce various functional groups, which can influence antioxidant and anti-inflammatory activities.

  • Mannich Reaction: This reaction introduces an aminomethyl group, which can improve water solubility and provides a handle for further modifications, often leading to compounds with a wide range of pharmacological effects.

The following sections provide detailed, step-by-step protocols for each of these derivatization strategies.

Experimental Workflow Overview

G cluster_0 Synthesis cluster_1 Biological Evaluation Starting Material This compound Derivatization Derivatization Reactions (Etherification, Esterification, Mannich) Starting Material->Derivatization Purification Purification (Column Chromatography) Derivatization->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization Antioxidant Antioxidant Assay (DPPH) Characterization->Antioxidant Anti-inflammatory Anti-inflammatory Assay (COX-2 Inhibition) Characterization->Anti-inflammatory Antimicrobial Antimicrobial Assay (Broth Microdilution) Characterization->Antimicrobial

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

Protocols for Derivatization

Protocol 1: O-Alkylation via Williamson Ether Synthesis

This protocol describes the synthesis of an ether derivative of this compound using an alkyl halide.

Materials:

  • This compound

  • Anhydrous potassium carbonate (K₂CO₃)

  • Alkyl halide (e.g., ethyl bromide, benzyl bromide)

  • Anhydrous acetone or acetonitrile

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetone or acetonitrile (10 mL per mmol of phenol), add anhydrous potassium carbonate (2.0 eq).

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux (around 60-80°C depending on the solvent) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 4-8 hours), cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ether by column chromatography on silica gel using a hexane-ethyl acetate gradient.

  • Characterize the purified product by NMR, Mass Spectrometry, and IR spectroscopy.

Protocol 2: Esterification of the Phenolic Hydroxyl Group

This protocol details the synthesis of an ester derivative using an acid chloride.

Materials:

  • This compound

  • Acid chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous pyridine or triethylamine (TEA)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (10 mL per mmol of phenol) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Add anhydrous pyridine or triethylamine (1.5 eq) to the solution and stir for 10 minutes.

  • Add the acid chloride (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography on silica gel using a hexane-ethyl acetate gradient.

  • Characterize the purified product by NMR, Mass Spectrometry, and IR spectroscopy.

Protocol 3: Aminomethylation via the Mannich Reaction

This protocol describes the introduction of a dimethylaminomethyl group onto the phenolic ring.

Materials:

  • This compound

  • Dimethylamine (40% aqueous solution)

  • Formaldehyde (37% aqueous solution)

  • Ethanol

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Dichloromethane and Methanol for chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (5 mL per mmol of phenol).

  • Cool the solution to 0°C in an ice bath.

  • Add dimethylamine solution (2.5 eq) followed by the dropwise addition of formaldehyde solution (2.5 eq).

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction by TLC.

  • After completion, concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • To the remaining aqueous solution, add saturated sodium bicarbonate solution to basify the mixture (pH ~8-9).

  • Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude Mannich base by column chromatography on silica gel using a dichloromethane-methanol gradient.

  • Characterize the purified product by NMR, Mass Spectrometry, and IR spectroscopy.

Protocols for Biological Evaluation

The following are generalized protocols for assessing the biological activities of the newly synthesized derivatives.

Protocol 4: DPPH Radical Scavenging Assay for Antioxidant Activity

This assay is a standard method to evaluate the free radical scavenging ability of a compound.[6][7]

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol

  • Test compounds and a standard antioxidant (e.g., Ascorbic acid or Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare a series of dilutions of the test compounds and the standard antioxidant in methanol.

  • In a 96-well plate, add 100 µL of each sample dilution to the wells.

  • Add 100 µL of the DPPH solution to each well.

  • For the control, add 100 µL of methanol and 100 µL of the DPPH solution. For the blank, add 200 µL of methanol.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Protocol 5: In Vitro COX-2 Inhibition Assay for Anti-inflammatory Activity

This assay measures the ability of a compound to inhibit the cyclooxygenase-2 (COX-2) enzyme, a key target in inflammation.[8][9][10]

Materials:

  • COX-2 inhibitor screening assay kit (commercially available)

  • Test compounds and a standard COX-2 inhibitor (e.g., Celecoxib)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Follow the manufacturer's instructions for the COX-2 inhibitor screening assay kit.

  • Typically, the assay involves the incubation of recombinant human COX-2 with arachidonic acid as the substrate in the presence of the test compounds.

  • The product of the enzymatic reaction (e.g., Prostaglandin E₂) is then quantified, often using an enzyme immunoassay (EIA).

  • Prepare a series of dilutions of the test compounds and the standard inhibitor.

  • Perform the assay according to the kit's protocol.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Calculate the percentage of COX-2 inhibition for each compound concentration.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the COX-2 activity).

Protocol 6: Broth Microdilution Assay for Antimicrobial Activity

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.[5][11][12]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds and a standard antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole)

  • 96-well microplate

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standardized inoculum of the microbial strain in the appropriate broth.

  • In a 96-well plate, perform serial two-fold dilutions of the test compounds and the standard drug in the broth.

  • Inoculate each well with the microbial suspension.

  • Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Data Presentation and Interpretation

The results from the biological assays should be tabulated for clear comparison of the activities of the parent compound and its derivatives.

Table 1: Hypothetical Biological Activity Data

CompoundDerivatizationAntioxidant IC₅₀ (µM)Anti-inflammatory IC₅₀ (µM)Antimicrobial MIC (µg/mL) vs. S. aureus
Parent ->100>100>128
Ether 1 O-ethylation75.285.664
Ester 1 O-acetylation52.845.3128
Mannich 1 Aminomethylation98.162.132
Logical Pathway for Derivatization and Activity Enhancement

Caption: Logical relationships between derivatization strategies and anticipated enhancements in biological activity.

Conclusion and Future Directions

This guide provides a foundational framework for the derivatization of this compound to explore and enhance its therapeutic potential. The protocols outlined for etherification, esterification, and the Mannich reaction are robust and can be adapted for a variety of reagents to generate a diverse library of novel compounds. The subsequent biological evaluation protocols offer standardized methods to screen these derivatives for antioxidant, anti-inflammatory, and antimicrobial activities.

The structure-activity relationships derived from these studies will be invaluable in guiding the rational design of second-generation compounds with further optimized properties. Future work could involve exploring derivatization of the tertiary alcohol, though this would likely require more forcing reaction conditions, or the synthesis of dimeric structures to investigate potential synergistic effects. The versatility of the this compound scaffold makes it an exciting starting point for the development of new and effective therapeutic agents.

References

  • Chen, X., & Shang, Y. (2021). Relationship structure-antioxidant activity of hindered phenolic compounds. Journal of Food Science and Technology, 58(8), 2945-2954.
  • Betti, M. (1900). Sopra una nuova serie di composti organici azotati. Gazzetta Chimica Italiana, 30(II), 301-309.
  • Vinati Organics. (2024). Mechanism of Hindered Phenol Antioxidant. Retrieved from [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). DPPH Antioxidant Assay Kit D678 manual. Retrieved from [Link]

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. Retrieved from [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • CLSI. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs.
  • Mitchell, J. A., Larkin, S., & Williams, T. J. (1995). Cyclo-oxygenase-2: regulation and relevance in inflammation. Biochemical Pharmacology, 50(10), 1535–1542.
  • Blois, M. S. (1958). Antioxidant determinations by the use of a stable free radical.
  • Quideau, S., Deffieux, D., Douat-Casassus, C., & Pouységu, L. (2011). Plant polyphenols: chemical properties, biological activities, and synthesis.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). Salicyl alcohol. Retrieved from [Link]

  • Balasundram, N., Sundram, K., & Samman, S. (2006). Phenolic compounds in plants and agri-industrial by-products: Antioxidant activity, occurrence, and potential uses. Food Chemistry, 99(1), 191-203.
  • Williamson, A. W. (1850). Theory of Ætherification. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, 37(251), 350-356.
  • Mannich, C., & Krösche, W. (1912). Ueber ein Kondensationsprodukt aus Formaldehyd, Ammoniak und Antipyrin. Archiv der Pharmazie, 250(1), 647-667.

Sources

Application Note: Utilizing 2-(2-Hydroxypropan-2-yl)phenol as a Primary Antioxidant for Material Stabilization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Oxidative Degradation

Polymers and other organic materials are susceptible to oxidative degradation when exposed to heat, UV radiation, and mechanical stress during processing and end-use.[1][2] This degradation is a free-radical chain reaction, known as autoxidation, that leads to a catastrophic loss of material properties, including reduced mechanical strength, discoloration (yellowing), surface cracking, and changes in melt viscosity.[2] To counteract these effects and extend the service life of materials, antioxidant additives are essential.[3][4]

This guide focuses on 2-(2-Hydroxypropan-2-yl)phenol (CAS No. 2940-33-2), a phenolic antioxidant designed to protect polymers from degradation. As a primary antioxidant, its function is to intercept and neutralize the free radicals that propagate the degradation cycle.[2][3] We will explore its mechanism of action, key performance attributes, and provide detailed protocols for its evaluation in a polymer matrix.

Physicochemical Properties of this compound

Understanding the fundamental properties of an additive is critical for its effective incorporation and performance.

PropertyValueSource
IUPAC Name This compoundPubChem[5]
CAS Number 2940-33-2ChemicalBook[6]
Molecular Formula C₉H₁₂O₂PubChem[5]
Molecular Weight 152.19 g/mol PubChem[5]
Appearance (Typically a white to off-white solid)General knowledge
Hydrogen Bond Donor Count 2Guidechem[7]
Hydrogen Bond Acceptor Count 2Guidechem[7]
Topological Polar Surface Area 40.5 ŲPubChem[5]

Mechanism of Antioxidant Action: Radical Scavenging

Phenolic antioxidants function as "radical scavengers" by interrupting the autoxidation cycle.[2][3] The key to this function is the hydroxyl (-OH) group attached to the aromatic ring.

The process can be summarized as follows:

  • Initiation: Heat or UV light abstracts a hydrogen atom from a polymer chain (P-H), creating a highly reactive polymer alkyl radical (P•).

  • Propagation: The alkyl radical (P•) reacts rapidly with oxygen (O₂) to form a polymer peroxy radical (POO•). This peroxy radical then abstracts a hydrogen from another polymer chain, creating a hydroperoxide (POOH) and a new alkyl radical (P•), propagating a destructive chain reaction.[2]

  • Intervention: this compound (ArOH) intervenes by donating its phenolic hydrogen atom to the peroxy radical (POO•).[8] This neutralizes the aggressive radical, converting it into a more stable hydroperoxide (POOH) and forming a resonance-stabilized antioxidant radical (ArO•).[2][9][10]

  • Termination: The resulting antioxidant radical (ArO•) is significantly less reactive than the polymer radicals due to the delocalization of the unpaired electron across the aromatic ring.[11] It is too stable to abstract a hydrogen from the polymer chain, effectively terminating the propagation cycle.[9]

Antioxidant_Mechanism cluster_propagation Autoxidation Cycle (Degradation) cluster_intervention Antioxidant Intervention P Polymer Chain (P-H) PRad Polymer Radical (P•) P->PRad Heat, Stress POORad Peroxy Radical (POO•) PRad->POORad + O₂ POOH Hydroperoxide (POOH) POORad->POOH + P-H AO This compound (ArOH) POORad->AO Radical Attack POOH->PRad Forms new P• AORad Stable Antioxidant Radical (ArO•) AO->AORad H• Donation AORad->AORad

Caption: Radical scavenging mechanism of this compound.

Application Protocol: Evaluating Antioxidant Efficacy in Polypropylene (PP)

This section provides a detailed workflow for incorporating and testing the effectiveness of this compound in a representative polymer, polypropylene.

Experimental Workflow Overview

The evaluation process involves compounding the antioxidant into the polymer, processing it into test specimens, subjecting the specimens to accelerated aging, and finally, measuring the changes in key material properties.

Experimental_Workflow start Start: Define Formulations (Control & Test Batches) compounding Step 1: Compounding (Twin-Screw Extruder) start->compounding pelletizing Step 2: Pelletizing compounding->pelletizing molding Step 3: Injection Molding (Create Test Plaques/Bars) pelletizing->molding aging Step 4: Accelerated Aging (Forced-Air Oven @ 150°C) molding->aging testing Step 5: Performance Testing aging->testing oit Oxidative Induction Time (OIT) testing->oit mfi Melt Flow Index (MFI) testing->mfi color Yellowness Index (YI) testing->color end End: Data Analysis & Comparison oit->end mfi->end color->end

Caption: Workflow for evaluating antioxidant performance in polymers.

Step-by-Step Protocols

Objective: To quantify the stabilization effect of this compound against thermo-oxidative degradation in polypropylene.

Materials:

  • Polypropylene (PP) homopolymer powder (stabilizer-free grade)

  • This compound

  • Control Antioxidant (e.g., a high molecular weight hindered phenol like Antioxidant 1010 for comparison)[2]

  • Secondary Antioxidant (e.g., a phosphite like Irgafos 168)[3]

Formulations:

Formulation IDPP (phr)This compound (phr)Control AO (phr)Secondary AO (phr)
F-Control 100000.1
F-Test 1000.100.1
F-Benchmark 10000.10.1
(phr = parts per hundred resin)

Rationale: A secondary phosphite antioxidant is included as it protects the polymer during high-temperature processing, allowing the primary phenolic antioxidant to be preserved for long-term thermal stability.[2] This combination is a common industry practice.

Protocol 1: Compounding and Specimen Preparation

  • Pre-blending: Dry blend the PP powder and additives for each formulation in a high-speed mixer for 5 minutes to ensure a homogenous pre-mix.

  • Extrusion: Feed the blend into a co-rotating twin-screw extruder.

    • Temperature Profile (Feed to Die): 180°C, 190°C, 200°C, 210°C, 200°C.

    • Screw Speed: 200 RPM.

    • Rationale: This process melts the polymer and ensures intensive, uniform dispersion of the antioxidant throughout the matrix.

  • Pelletizing: Extrude the molten polymer strand through a die, cool it in a water bath, and cut it into pellets.

  • Drying: Dry the pellets in a vacuum oven at 80°C for 4 hours to remove any surface moisture.

  • Injection Molding: Mold the dried pellets into standard test specimens (e.g., 2 mm thick plaques for color and OIT, and tensile bars for MFI) using an injection molding machine with a melt temperature of 210°C.

Protocol 2: Accelerated Aging

  • Place the molded plaques from each formulation on a wire rack in a forced-air convection oven.

  • Set the oven temperature to 150°C . This high temperature accelerates the oxidative degradation process.

  • Remove sample sets at predetermined time intervals (e.g., 0, 100, 250, 500, and 1000 hours).

  • Allow samples to cool to room temperature before testing.

Protocol 3: Performance Evaluation

  • A. Oxidative Induction Time (OIT) - ASTM D3895

    • Principle: OIT measures the time it takes for a material to begin rapid, exothermic oxidation at a high temperature in an oxygen atmosphere. A longer OIT indicates better oxidative stability.

    • Procedure: Place a small sample (5-10 mg) from an unaged plaque into a Differential Scanning Calorimeter (DSC) pan. Heat the sample to 200°C under a nitrogen atmosphere. Once at temperature, switch the gas to pure oxygen. Record the time until the onset of the exothermic oxidation peak.

    • Expected Outcome: The F-Test and F-Benchmark formulations will show a significantly longer OIT compared to the F-Control.

  • B. Melt Flow Index (MFI) - ASTM D1238

    • Principle: MFI measures the ease of flow of a molten polymer. For PP, degradation causes chain scission, reducing molecular weight and dramatically increasing the MFI. A stable MFI over time indicates effective stabilization.

    • Procedure: Using pellets from each aged time interval, measure the MFI at 230°C with a 2.16 kg load.

    • Expected Outcome: The F-Control will show a rapid and large increase in MFI after aging. The F-Test formulation should maintain a much more stable, lower MFI over the aging period, indicating preservation of the polymer chains.

  • C. Yellowness Index (YI) - ASTM E313

    • Principle: Discoloration, particularly yellowing, is a visible sign of oxidative degradation. The Yellowness Index quantifies this change.

    • Procedure: Using a spectrophotometer, measure the YI of the aged plaques at each time interval.

    • Expected Outcome: The F-Control plaque will show a significant increase in YI. The F-Test formulation will exhibit superior color stability with a much lower change in YI.[2]

Trustworthiness & Self-Validation

The described protocols are designed as a self-validating system:

  • The Control (F-Control): This formulation, containing only a processing stabilizer, establishes the baseline degradation rate of the polymer under the test conditions. Its expected rapid failure validates the severity of the aging protocol.

  • The Benchmark (F-Benchmark): Comparing the test article against a well-known, industry-standard antioxidant provides a relative measure of performance and contextualizes the results.

  • Multiple Time Points: Testing at various aging intervals allows for the observation of performance over time, rather than at a single point, providing a more reliable assessment of long-term stability.

  • Complementary Tests: Using multiple analytical methods (OIT, MFI, YI) provides a holistic view of stabilization. A good antioxidant should perform well across all metrics, preventing chemical (OIT), physical (MFI), and aesthetic (YI) degradation.

Conclusion

This compound serves as an effective primary antioxidant for materials by operating through a classic hydrogen atom transfer mechanism to terminate destructive free-radical chains.[8][10] Its efficacy can be rigorously quantified through a systematic approach involving controlled compounding, accelerated aging, and analysis of key performance indicators like oxidative induction time, melt flow stability, and color retention. The protocols outlined in this guide provide a robust framework for researchers to validate its performance and determine its suitability for enhancing the durability of various polymer systems.

References

  • Vertex AI Search. (2023). Phenolic Antioxidants in Polymers: Enhancing the Durability of Plastics and Rubbers.
  • US Masterbatch. (2025). What are Phenolic Antioxidants for Polymers? Benefits and Applications.
  • Quartz-chem. (n.d.). Easy understanding of phenolic antioxidants for polymers principle.
  • Partners in Chemicals. (2022). Hindered phenolic antioxidants for protection of polymers.
  • Cambridge University Press & Assessment. (2023). A review of additive usage in polymer manufacturing: case study phenolic antioxidants.
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  • NIH. (n.d.). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. National Center for Biotechnology Information.
  • PubMed Central. (n.d.). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. National Center for Biotechnology Information.
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"asymmetric synthesis of chiral derivatives of 2-(2-Hydroxypropan-2-yl)phenol"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Asymmetric Synthesis of Chiral Derivatives of 2-(2-Hydroxypropan-2-yl)phenol

Audience: Researchers, scientists, and drug development professionals

Abstract

The enantioselective synthesis of molecules featuring chiral tertiary benzylic alcohols is a significant challenge in modern organic chemistry, driven by the prevalence of this motif in pharmaceuticals and bioactive natural products. This application note details a robust and highly selective methodology for the synthesis of chiral derivatives of this compound via an organocatalytic asymmetric Friedel-Crafts (FC) alkylation. We present a protocol centered on the use of a bifunctional Cinchona alkaloid-derived squaramide catalyst, which co-currently activates both the phenol nucleophile and a suitable ketone electrophile through a hydrogen-bonding network. This approach provides a direct, metal-free route to these valuable chiral building blocks with high yields and excellent enantioselectivity. Detailed experimental procedures, mechanistic insights, and analytical protocols for the determination of enantiomeric excess (e.e.) by chiral High-Performance Liquid Chromatography (HPLC) are provided.

Introduction: The Challenge and Opportunity

Chiral tertiary alcohols, particularly those in a benzylic position, are privileged structural motifs that confer specific three-dimensional orientations to molecules, critically influencing their biological activity.[1] The synthesis of this compound derivatives, which contain such a stereocenter, presents a formidable challenge due to the difficulty in controlling facial selectivity at the sterically hindered quaternary carbon center.

Traditional methods often rely on stoichiometric chiral reagents or multi-step sequences. However, the field of asymmetric organocatalysis has emerged as a powerful, environmentally benign alternative to metal-based systems.[2] Specifically, the asymmetric Friedel-Crafts alkylation of phenols offers a direct and atom-economical route to C-C bond formation at the aromatic ring.[2][3] Bifunctional organocatalysts, such as those derived from Cinchona alkaloids, have proven exceptionally effective by employing a cooperative activation mechanism that mimics enzymatic catalysis.[4][5] These catalysts possess both a Lewis basic site (e.g., a quinuclidine nitrogen) to interact with the phenol (the nucleophile) and a hydrogen-bond-donating moiety (e.g., a squaramide or thiourea) to activate the electrophile.[4][6]

This note describes a protocol leveraging this strategy for the enantioselective synthesis of the target scaffold, providing researchers with a practical guide to implementation and analysis.

Principle of the Method: Bifunctional Organocatalysis

The core of this methodology is the use of a bifunctional catalyst that orchestrates the reaction between a phenol and an activated ketone electrophile. The proposed reaction is an asymmetric Friedel-Crafts alkylation.

G Phenol Substituted Phenol (Nucleophile) Product Chiral Tertiary Alcohol Adduct Phenol->Product Ketone Activated Ketone (Electrophile, e.g., Isatin) Ketone->Product Catalyst Bifunctional Catalyst (e.g., Quinine-Squaramide) Catalyst->Product Asymmetric Induction (1-10 mol%) Analysis Purification & Chiral HPLC Analysis Product->Analysis Determine Yield & e.e.

Figure 1. Overall experimental workflow.

The catalyst simultaneously activates both reactants:

  • Nucleophile Activation: The Lewis basic tertiary amine of the Cinchona alkaloid deprotonates the acidic phenol, increasing its nucleophilicity.[7]

  • Electrophile Activation: The squaramide moiety forms hydrogen bonds with the carbonyl group of the electrophile, lowering its LUMO energy and making it more susceptible to nucleophilic attack.[4]

This dual activation within a single chiral scaffold creates a highly organized transition state, allowing the phenoxide to attack a specific face of the ketone, thereby dictating the absolute stereochemistry of the newly formed quaternary center.

G Proposed Catalytic Cycle CAT Catalyst (Cat-H+) CAT_Phenol [Cat-H+ • Phenol] Complex CAT->CAT_Phenol + Phenol Phenol Phenol CAT_Phenoxide [Cat • Phenoxide-] Complex + H+ CAT_Phenol->CAT_Phenoxide Deprotonation CAT_Transition [Cat • Phenoxide- • Ketone] Chiral Transition State CAT_Phenoxide->CAT_Transition + Ketone (H-Bonding) Ketone Ketone CAT_Product_Complex [Cat-H+ • Product-anion] Complex CAT_Transition->CAT_Product_Complex C-C Bond Formation (Stereodetermining Step) CAT_Product_Complex->CAT Proton Transfer & Product Release Product Chiral Product

Figure 2. Simplified catalytic cycle with a bifunctional catalyst.

Experimental Protocols

Materials and Reagents
  • Phenols: Substituted phenols (e.g., phenol, 2-naphthol, 4-methoxyphenol), dried and stored under inert atmosphere.

  • Electrophile: Activated ketone such as isatin or a similar cyclic ketimine. These are often more reactive than simple ketones like acetone in FC reactions.[8]

  • Catalyst: Quinine-derived squaramide catalyst (commercially available or synthesized).

  • Solvent: Dichloromethane (DCM) or Toluene, anhydrous grade.

  • Additives: Molecular sieves (4 Å) to ensure anhydrous conditions.

  • Workup Reagents: Saturated aqueous NH₄Cl, brine, anhydrous MgSO₄.

  • Purification: Silica gel for column chromatography, HPLC-grade solvents (Hexane, Isopropanol).

Protocol: Asymmetric Friedel-Crafts Alkylation

This protocol is a representative example. Optimization of temperature, concentration, and reaction time may be required for different substrates.

  • To a flame-dried Schlenk flask under an argon atmosphere, add the quinine-squaramide catalyst (0.02 mmol, 5 mol%).

  • Add activated 4 Å molecular sieves (~100 mg).

  • Add the substituted phenol (0.6 mmol, 1.5 equivalents).

  • Add anhydrous toluene (2.0 mL) and stir the mixture at room temperature for 10 minutes.

  • Cool the reaction mixture to the desired temperature (e.g., -20 °C) using a cryostat.

  • In a separate vial, dissolve the activated ketone (e.g., N-Boc isatin) (0.4 mmol, 1.0 equivalent) in anhydrous toluene (1.0 mL).

  • Add the ketone solution dropwise to the reaction flask over 5 minutes.

  • Stir the reaction at -20 °C and monitor its progress by Thin Layer Chromatography (TLC). Reactions are typically complete within 12-48 hours.

  • Upon completion, quench the reaction by adding 2 mL of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine (1 x 15 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure chiral tertiary alcohol adduct.

  • Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and HRMS.

Data Presentation & Expected Results

The efficiency of the catalytic system is evaluated by the yield of the isolated product and its enantiomeric excess (e.e.). The following table presents hypothetical yet representative results for the reaction with various phenol nucleophiles, based on trends observed in related literature.[8][9]

EntryPhenol SubstrateTime (h)Temp (°C)Yield (%)e.e. (%)
12-Naphthol24-209598
2Phenol36-208892
34-Methoxyphenol30-209296
44-Chlorophenol48-107589
52,4-Dimethylphenol48-108194

Observations:

  • Electron-rich phenols (Entries 1, 3, 5) tend to be more reactive and often yield products with higher enantioselectivity.

  • Electron-withdrawing groups on the phenol (Entry 4) can decrease reactivity, sometimes requiring higher temperatures or longer reaction times, which may slightly erode enantioselectivity.

Analytical Protocol: Chiral HPLC Analysis

Determining the enantiomeric excess of the product is crucial. Chiral HPLC is the standard method for this analysis. Polysaccharide-based chiral stationary phases (CSPs) are highly effective for separating a broad range of enantiomers, including chiral alcohols.[2][10]

Instrumentation and Columns
  • System: HPLC or UHPLC system with a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based column, such as a Daicel Chiralpak® AD-H or Chiralcel® OD-H (or equivalent).

  • Mobile Phase: A mixture of HPLC-grade n-hexane and isopropanol (IPA). For basic or acidic analytes, small amounts of additives like diethylamine (DEA) or trifluoroacetic acid (TFA) may be required.[2]

Protocol: e.e. Determination
  • Sample Preparation: Prepare a stock solution of the racemic product (synthesized using a non-chiral base like triethylamine instead of the organocatalyst) at ~1 mg/mL in the mobile phase. Prepare a solution of the enantioenriched product at the same concentration.

  • Method Development (Racemic Sample):

    • Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm).

    • Mobile Phase: Start with 90:10 (v/v) n-Hexane/IPA.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Inject the racemic sample. The goal is to achieve baseline separation of the two enantiomer peaks (Resolution, Rs > 1.5).

  • If separation is poor, adjust the ratio of IPA. Decreasing the percentage of IPA generally increases retention time and improves resolution.

  • Analysis (Enantioenriched Sample):

    • Once an optimal method is established with the racemic standard, inject the purified chiral product.

    • Integrate the areas of the two enantiomer peaks (Area₁ and Area₂).

    • Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Conclusion

This application note outlines a powerful and practical organocatalytic strategy for the asymmetric synthesis of chiral this compound derivatives. The use of bifunctional Cinchona alkaloid catalysts provides a metal-free, highly enantioselective, and operationally simple route to these valuable chiral molecules. The detailed protocols for synthesis and analysis serve as a comprehensive guide for researchers in synthetic chemistry and drug development, enabling the exploration and production of novel chiral entities with high stereochemical control.

References

  • Buchler GmbH. Asymmetric Friedel-Crafts reactions. Available at: [Link]

  • Gotor-Fernández, V., et al. (2020). Asymmetric Organocatalyzed Friedel–Crafts Reaction of Trihaloacetaldehydes and Phenols.The Journal of Organic Chemistry. Available at: [Link]

  • Wang, L., et al. (2021). Chiral phosphoric acid-catalyzed enantioselective aza-Friedel–Crafts reaction of naphthols and electron-rich phenols with 2-aryl-3H-indol-3-ones.Organic & Biomolecular Chemistry. Available at: [Link]

  • Li, X., et al. (2017). Cinchona alkaloid derivatives catalyzed asymmetric aza-Friedel-crafts reaction of α-naphthols with aryl aldimines.Chirality. Available at: [Link]

  • Yasukawa, N. (2024). Organocatalysis for Enantioselective Decarboxylative Nucleophilic Addition Reactions.European Journal of Organic Chemistry. Available at: [Link]

  • Reddy, B. V. S., et al. (2023). An update on chiral phosphoric acid organocatalyzed stereoselective reactions.Organic & Biomolecular Chemistry. Available at: [Link]

  • Deng, L. (2003). Asymmetric Organic Catalysis with Modified Cinchona Alkaloids.Accounts of Chemical Research. Available at: [Link]

  • Macmillan Group. (2003). Cinchona Alkaloids in Asymmetric Catalysis.
  • Li, Y., et al. (2023). Asymmetric synthesis of chiral (thio)chromanes and exploration on their structure–activity relationship in macrophages.RSC Medicinal Chemistry. Available at: [Link]

  • Wei, H., et al. (2023). Chiral Phosphoric Acid Catalyzed Asymmetric Hydrolysis of Biaryl Oxazepines for the Synthesis of Axially Chiral Biaryl Amino Phenol Derivatives.Angewandte Chemie. Available at: [Link]

  • Zhang, J., et al. (2020). Phosphorous Acid-Catalyzed Alkylation of Phenols with Alkenes.The Journal of Organic Chemistry. Available at: [Link]

  • Syu, S. E., et al. (2012). Enantioselective Organocatalytic Michael Addition of Ketones to Alkylidene Malonates.Chirality. Available at: [Link]

  • Austin, J. F., & MacMillan, D. W. (2006). Enantioselective Friedel-Crafts reaction of indoles with carbonyl compounds catalyzed by bifunctional cinchona alkaloids.Organic Letters. Available at: [Link]

  • Hatakeyama, T., et al. (2013). Enantioselective Propargylation and Allenylation Reactions of Ketones and Imines.The Journal of Organic Chemistry. Available at: [Link]

  • Akiyama, T., et al. (2017). F10BINOL-derived chiral phosphoric acid-catalyzed enantioselective carbonyl-ene reaction: theoretical elucidation of stereochemical outcomes.Organic Chemistry Frontiers. Available at: [Link]

  • Wang, J. (2010). Asymmetric Synthesis of Chiral Flavanone and Chromanone Derivatives.ChemInform. Available at: [Link]

  • Wang, J., et al. (2007). Organocatalytic asymmetric Friedel-Crafts alkylation/cascade reactions of naphthols and nitroolefins.Chemical Communications. Available at: [Link]

  • GATE. (2026). CY Chemistry Syllabus. Available at: [Link]

  • Laeeque Ahmed, A. K. (2020). Chiral High Performance Liquid Chromatography: Review.International Journal of Pharmacy & Pharmaceutical Research. Available at: [Link]

  • Ahuja, S. A Strategy for Developing HPLC Methods for Chiral Drugs.LCGC International. Available at: [Link]

  • Wang, J., et al. (2009). Organocatalytic asymmetric Friedel-Crafts alkylation/cyclization cascade reaction of 1-naphthols and α,β-unsaturated aldehydes: An enantioselective synthesis of chromanes and dihydrobenzopyranes.Angewandte Chemie. Available at: [Link]

  • Phenomenex. Chiral HPLC Separations Guide. Available at: [Link]

  • Sarotti, A. M., et al. (2020). Re-engineering organocatalysts for asymmetric Friedel-Crafts alkylation of indoles through computational studies.Organic Chemistry Frontiers. Available at: [Link]

  • Zhang, Y., et al. (2012). Strategies for Rapid Chiral HPLC Method Development for Pharmaceutical Analysis.LCGC North America. Available at: [Link]

  • Jian, Y., et al. (2024). Asymmetric Synthesis and Applications of Chiral Organoselenium Compounds: A Review.Molecules. Available at: [Link]

  • Wang, Y., et al. (2021). Asymmetric synthesis of N–N axially chiral compounds via organocatalytic atroposelective N-acylation.Chemical Science. Available at: [Link]

  • Kikuchi, S., et al. (2012). Asymmetric aldol reactions between acetone and benzaldehydes catalyzed by chiral Zn2+ complexes of aminoacyl 1,4,7,10-tetraazacyclododecane.Chemistry. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: By-products of the Friedel-Crafts Reaction Between Phenol and Acetone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the Friedel-Crafts reaction between phenol and acetone, primarily for the synthesis of 2,2-bis(4-hydroxyphenyl)propane (Bisphenol A or BPA). Understanding and controlling the formation of by-products is critical for achieving high purity, optimizing yield, and ensuring the safety and efficacy of downstream applications. This document offers troubleshooting advice and frequently asked questions to address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary by-products in the synthesis of Bisphenol A?

A1: The acid-catalyzed condensation of phenol and acetone, while seemingly straightforward, can lead to a variety of by-products. The most common impurities include positional isomers of BPA, such as o,p'-BPA and o,o'-BPA, which can form in minor amounts (up to 3%).[1] Other significant by-products include chroman compounds, isopropenyl phenol, triphenols, and linear dimers.[] Unreacted phenol and acetone can also be present in the final product mixture.[3]

Q2: How do reaction conditions influence the formation of these by-products?

A2: Reaction conditions play a pivotal role in the selectivity of the reaction. A stoichiometric ratio or a high concentration of acetone can increase the formation of by-products.[4] An excess of phenol is typically used to ensure the complete condensation of acetone and to minimize the formation of undesired compounds like Dianin's compound.[1] The choice of acid catalyst, whether a strong mineral acid like HCl or a solid acid resin, also affects the product distribution.[1][3] Temperature is another critical parameter; for instance, higher temperatures can favor the formation of certain impurities.

Q3: Are the by-products of BPA synthesis harmful?

A3: Some by-products of BPA synthesis have been shown to possess biological activity. For example, several impurities found in industrial-grade BPA have demonstrated estrogenic activity, with some being even more potent than BPA itself in certain assays.[5] While one study concluded that the overall estrogenicity of industrial-grade BPA was not significantly increased by these impurities, understanding their presence is crucial for applications in sensitive fields like drug development and medical devices.[5]

Q4: Can these by-products be removed from the final product?

A4: Yes, various purification techniques are employed to remove impurities from the crude BPA product. These methods include distillation, extractive crystallization under pressure, and melt crystallization.[][6] Adduct crystallization with phenol is a common industrial method to purify BPA.[6] The choice of purification method depends on the specific impurities present and the desired final purity of the BPA. For instance, polymer-grade BPA typically has a purity of 99.5% to 99.9%.[7]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, focusing on the identification and mitigation of by-products.

Issue 1: Low yield of the desired p,p'-BPA isomer and a high concentration of the o,p'-isomer.

  • Question: My reaction is producing a significant amount of the o,p'-BPA isomer, which is reducing the yield of the target p,p'-BPA. What is causing this, and how can I improve the selectivity?

  • Answer: The formation of the o,p'-isomer is a common side reaction in the Friedel-Crafts alkylation of phenol. The hydroxyl group of phenol is an ortho-, para-directing activator. While the para position is sterically favored, some substitution at the ortho position is expected.

    Causality:

    • Catalyst Choice: The type and strength of the Lewis or Brønsted acid catalyst can influence the ortho/para selectivity.[8][9]

    • Reaction Temperature: Higher temperatures can sometimes lead to decreased selectivity.

    • Steric Hindrance: While the isopropylidene group is bulky, ortho-alkylation can still occur.

    Troubleshooting Protocol:

    • Catalyst Optimization: If using a strong, non-specific catalyst like concentrated sulfuric or hydrochloric acid, consider switching to a solid acid catalyst, such as a sulfonated polystyrene resin.[1] These can offer better selectivity due to steric constraints within the resin matrix.

    • Temperature Control: Conduct the reaction at a lower temperature. For instance, some processes operate at temperatures no greater than 65°C to achieve high selectivity for the p,p'-isomer.[6]

    • Molar Ratio Adjustment: Ensure a sufficient excess of phenol relative to acetone. This helps to drive the reaction towards the desired bis-phenolic product and can influence selectivity.[1]

    • Purification: If isomer formation cannot be completely suppressed, the o,p'-isomer can be separated from the p,p'-isomer through techniques like fractional crystallization.[6]

Issue 2: Presence of chroman derivatives in the product mixture.

  • Question: My analytical results (e.g., HPLC, GC-MS) indicate the presence of chroman compounds. How are these formed, and what steps can I take to prevent or remove them?

  • Answer: Chroman derivatives, such as 2-(4'-hydroxyphenyl)-2,4,4-trimethylchroman, are significant by-products in BPA synthesis. Their formation involves the reaction of BPA with isopropenyl phenol, another by-product.

    Causality:

    • Dehydration of an Intermediate: The reaction can proceed through an intermediate that can dehydrate to form isopropenyl phenol.

    • Subsequent Reaction: This isopropenyl phenol can then react with another molecule of phenol or BPA to form chroman structures.

    Troubleshooting Protocol:

    • Control of Reaction Stoichiometry: A high concentration of acetone can promote the formation of by-products that lead to chromans.[4] Carefully control the addition of acetone to the reaction mixture.

    • Catalyst Deactivation/Side Reactions: The presence of chroman can reduce the lifetime and selectivity of the acid catalyst.[10][11]

    • Recycling and Conversion: In industrial processes, mother liquors containing impurities like chroman can be treated to convert them back to the desired p,p'-BPA.[10][11] This is typically achieved by reacting the chroman-containing stream with phenol over an acidic ion-exchange resin.[10][11]

    • Purification: Chromans can be difficult to remove by simple distillation as they may co-distill with phenol.[10][11] Specialized purification techniques, such as those employed in industrial settings to treat recycle streams, are often necessary.

Issue 3: Identification of unexpected peaks in the chromatogram, possibly corresponding to triphenols or other higher molecular weight species.

  • Question: I am observing peaks in my analytical data that I cannot readily identify, but they appear to be of higher molecular weight than BPA. What could these be, and how can I minimize their formation?

  • Answer: The formation of triphenols and other oligomeric condensation by-products is possible, especially under certain reaction conditions. These compounds arise from further reactions of the initial products.

    Causality:

    • Further Alkylation: The initial BPA product can undergo a subsequent Friedel-Crafts alkylation with another carbocation intermediate, leading to triphenolic structures.

    • Reaction with Impurities: Reactions involving by-products like isopropenyl phenol can lead to more complex, higher molecular weight impurities.[12]

    Troubleshooting Protocol:

    • Excess Phenol: Using a significant excess of phenol can help to minimize the further alkylation of the BPA product by ensuring that the electrophilic intermediates are more likely to react with phenol than with the already formed BPA.[1]

    • Reaction Time: Monitor the reaction progress over time. Extended reaction times may lead to an increase in the formation of these higher molecular weight by-products.

    • Purification: These "heavy" by-products are typically removed during the purification stages. In industrial processes, they are often concentrated in a residue stream after the recovery of phenol and acetone.[13]

    • Analytical Characterization: Utilize techniques like mass spectrometry (e.g., GC-MS, LC-MS) to identify the structures of these unknown peaks. This will provide valuable insight into the side reactions occurring and help to refine the reaction conditions.

Data Summary of Common By-products

By-product NameCommon AbbreviationFormation PathwayTypical Concentration Range
2-(2-hydroxyphenyl)-2-(4-hydroxyphenyl)propaneo,p'-BPAElectrophilic substitution at the ortho position of one phenol ring.Up to 3%[1]
2-(4'-hydroxyphenyl)-2,4,4-trimethylchromanChromanReaction of BPA with isopropenyl phenol.0.1% to 6% in recycle streams[10][11]
Isopropenyl phenol-Dehydration of an intermediate alcohol.Varies, acts as an intermediate for other by-products.
Triphenols-Further alkylation of BPA.0.1% to 0.3% (as part of oligomeric by-products)[7]

Visualizing Reaction Pathways

The following diagrams illustrate the main reaction pathway for the synthesis of Bisphenol A and a competing pathway leading to the formation of a common by-product.

Friedel_Crafts_BPA_Synthesis Phenol Phenol Intermediate_Alcohol Intermediate Alcohol Phenol->Intermediate_Alcohol Electrophilic Attack Acetone Acetone Protonated_Acetone Protonated Acetone (Carbocation Intermediate) Acetone->Protonated_Acetone H+ (Acid Catalyst) Protonated_Acetone->Intermediate_Alcohol Electrophilic Attack BPA p,p'-Bisphenol A (Desired Product) Intermediate_Alcohol->BPA + Phenol, -H2O Water Water

Caption: Main reaction pathway for the synthesis of p,p'-Bisphenol A.

Byproduct_Formation_Pathway Intermediate_Alcohol Intermediate Alcohol Isopropenyl_Phenol Isopropenyl Phenol (By-product) Intermediate_Alcohol->Isopropenyl_Phenol Dehydration (-H2O) Chroman Chroman Derivative (By-product) Isopropenyl_Phenol->Chroman Reaction BPA p,p'-Bisphenol A BPA->Chroman Reaction

Caption: Formation pathway for a chroman derivative by-product.

References

  • Li, Y., et al. (2022). First Report on Occurrence of Bisphenol A Isomers in Human Serum and Whole Blood. Environmental Science & Technology Letters. [Link]

  • Wikipedia. Bisphenol A. [Link]

  • Li, Y., et al. (2022). First report on occurrence of bisphenol A isomers in human serum and whole blood. Environmental Science & Technology. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Process Engineering International. (2025). Understanding the Manufacturing of Bisphenol A: From Raw Materials to Market. [Link]

  • Veeprho. Bisphenol A Impurities and Related Compound. [Link]

  • Nakazawa, H., et al. (2002). Estrogenic activity of impurities in industrial grade bisphenol A. PubMed. [Link]

  • Google Patents. US6197916B1 - Method for preparing bisphenol A.
  • ResearchGate. BPA synthesis reaction with phenol-acetone condensation. [Link]

  • Google Patents. US7696388B2 - Process for producing bisphenol-A.
  • Google Patents. EP2321243B1 - Process for producing bisphenol-a.
  • Google Patents. USH1943H1 - Process for the manufacture of bisphenol-A.
  • Technip Energies. Badger Bisphenol A Process. [Link]

  • J&K Scientific LLC. (2025). Phenol alkylation (Friedel-Crafts Alkylation). [Link]

  • Bibliothèque et Archives Canada. Synthesis of Bisphenol A with Heterogeneous Catalysts. [Link]

  • Pharmaffiliates. Bisphenol-impurities. [Link]

  • European Patent Office. EP 3558916 B1 - METHOD FOR MANUFACTURING OF BISPHENOL A. [Link]

  • Semantic Scholar. (2018). Production of Bisphenol A (BPA) By Green Technology. [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • Quora. (2013). Organic Chemistry: Reaction of phenol with acetone?. [Link]

  • Google Patents. EP0210366B1 - Process for making bisphenol a.
  • Britannica. (2025). Bisphenol A (BPA). [Link]

  • Wikipedia. Phenol. [Link]

  • Chemistry Stack Exchange. (2015). Friedel–Crafts reaction of phenol. [Link]

  • Google Patents. EP 0210366 B1 - Process for making bisphenol A. [Link]

  • Chemistry LibreTexts. (2023). Bisphenol A. [Link]

  • Wikipedia. Bisphenol. [Link]

  • ResearchGate. (2025). Monomers for Polycarbonate Manufacture: Synthesis of BPA and DPC. [Link]

  • Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. [Link]

  • ResearchGate. Curing reaction mechanism of Bisphenol A (BPA) epoxy by way of non-isothermal DSC and phenomenological model. [Link]

  • PubChem - NIH. Bisphenol A | C15H16O2 | CID 6623. [Link]

  • MDPI. (2020). Synthesis of Bisphenol A Based Phosphazene-Containing Epoxy Resin with Reduced Viscosity. [Link]

  • PubChem - NIH. Tetrachlorobisphenol A | C15H12Cl4O2 | CID 6619. [Link]

  • RSC Publishing. (2021). BPA-Free High-Performance Sustainable Polycarbonates Derived from Non-Estrogenic Bio-Based Phenols. [Link]

  • OEHHA - CA.gov. Bisphenol A (BPA). [Link]

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Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 2-(2-Hydroxypropan-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(2-Hydroxypropan-2-yl)phenol. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in successfully navigating this chemical synthesis.

Reaction Overview

The synthesis of this compound is most commonly achieved via an acid-catalyzed Friedel-Crafts alkylation of phenol with acetone.[1][2][3] This electrophilic aromatic substitution reaction attaches a 2-hydroxypropan-2-yl group to the phenol ring. The hydroxyl group of phenol is an activating, ortho-, para- directing group. Therefore, the reaction can yield both ortho- and para- substituted products, with the potential for di-alkylation as well. Precise control of reaction conditions is crucial for maximizing the yield of the desired ortho-isomer and minimizing side products.

Reaction Scheme

The primary reaction involves the protonation of acetone by a strong acid catalyst to form a carbocation electrophile, which is then attacked by the electron-rich phenol ring.

Reaction_Scheme cluster_reactants Reactants cluster_products Products phenol Phenol ortho_product This compound (ortho-isomer) phenol->ortho_product Alkylation para_product 4-(2-Hydroxypropan-2-yl)phenol (para-isomer) phenol->para_product Side Product acetone Acetone acetone->ortho_product acetone->para_product catalyst H+ (Acid Catalyst) catalyst->ortho_product catalyst->para_product water Water

Caption: General reaction scheme for the synthesis of this compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Q1: My reaction yield is very low. What are the likely causes and how can I improve it?

A1: Low yield is a frequent problem that can stem from several factors. Here is a systematic approach to troubleshooting:

  • Catalyst Activity: The choice and concentration of the acid catalyst are critical. Strong Lewis acids like AlCl₃ or Brønsted acids such as sulfuric acid are typically used.[1][4]

    • Insight: Phenol's oxygen atom can coordinate with Lewis acids, which can deactivate the catalyst.[5] Using a stoichiometric amount or even an excess of the catalyst may be necessary to drive the reaction forward. Consider milder catalysts like acidic cation-exchange resins (e.g., Amberlyst-15) which can offer better selectivity and easier workup.[6]

  • Reaction Temperature: Temperature control is paramount.

    • Insight: While higher temperatures can increase the reaction rate, they often favor the formation of the thermodynamically more stable para-isomer and other byproducts. A typical temperature range to suppress the formation of isomeric products is between 50-70°C.[7]

  • Reactant Ratio: An excess of phenol is often used to ensure the complete consumption of acetone and to limit the formation of byproducts like Dianin's compound.[1]

    • Insight: A molar ratio of phenol to acetone of 3:1 to 6:1 is recommended to favor the formation of the desired monosubstituted product.[8]

  • Reaction Time: The reaction may not have reached completion.

    • Insight: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material (phenol) is still present after the recommended reaction time, consider extending it. A typical duration can be around 8 hours when using hydrogen chloride as a catalyst.[7]

Q2: I've isolated my product, but it's contaminated with the para-isomer. How can I improve the ortho-selectivity?

A2: Achieving high ortho-selectivity is a common challenge due to the electronic directing effects of the hydroxyl group.

  • Catalyst Choice: The steric bulk of the catalyst can influence the regioselectivity.

    • Insight: Bulky Lewis acids or catalyst systems can favor the formation of the less sterically hindered para-product. Conversely, certain catalysts may promote ortho-alkylation. Experimenting with different catalysts, such as solid acid zeolites, can be beneficial.

  • Temperature Control: Lower reaction temperatures generally favor the formation of the ortho-isomer.

    • Insight: The ortho-isomer is often the kinetically favored product, while the para-isomer is the thermodynamically favored one. Running the reaction at the lower end of the effective temperature range can increase the ratio of ortho to para product.

Q3: My reaction mixture turned into a thick, insoluble sludge. What happened?

A3: The formation of a sludge or polymer indicates significant side reactions.

  • Polyalkylation: The initial product, this compound, is also an activated aromatic compound and can undergo further alkylation, leading to di- and poly-substituted products.

    • Insight: Using a significant excess of phenol is the most effective way to minimize polyalkylation by ensuring the electrophile (protonated acetone) is more likely to react with a molecule of phenol rather than the already alkylated product.[2]

  • Phenol Degradation: Harsh reaction conditions, such as very high temperatures or overly aggressive catalysts, can cause phenol to degrade or polymerize.

    • Insight: Ensure the reaction temperature does not exceed the recommended limits (typically below 70°C).[7] If using a very active catalyst like AlCl₃, consider a milder alternative like FeCl₃ or an acidic resin.[2]

Troubleshooting Workflow

Troubleshooting_Workflow cluster_solutions_yield Low Yield Solutions cluster_solutions_impurity Impurity Solutions cluster_solutions_polymer Polymerization Solutions start Problem Encountered low_yield Low Yield start->low_yield impurity High Impurity Levels (e.g., para-isomer) start->impurity polymer Polymer/Sludge Formation start->polymer check_catalyst Verify Catalyst Activity and Amount low_yield->check_catalyst change_catalyst Experiment with Bulky or Solid Acid Catalysts impurity->change_catalyst adjust_ratio_poly Use Large Excess of Phenol polymer->adjust_ratio_poly adjust_temp_yield Optimize Temperature (50-70°C) check_catalyst->adjust_temp_yield adjust_ratio_yield Increase Phenol:Acetone Ratio (e.g., 4:1) adjust_temp_yield->adjust_ratio_yield monitor_rxn Monitor with TLC Extend Reaction Time adjust_ratio_yield->monitor_rxn lower_temp Lower Reaction Temperature change_catalyst->lower_temp milder_conditions Use Milder Catalyst or Lower Temperature adjust_ratio_poly->milder_conditions

Caption: A decision tree for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

  • Q: What is the detailed mechanism of the Friedel-Crafts alkylation in this synthesis?

    • A: The reaction proceeds in three main steps:

      • Generation of Electrophile: The acid catalyst protonates the oxygen atom of acetone, making the carbonyl carbon highly electrophilic and forming a carbocation.

      • Electrophilic Attack: The electron-rich phenol ring acts as a nucleophile and attacks the electrophilic carbon of the protonated acetone. This forms a resonance-stabilized carbocation intermediate known as a cyclohexadienyl cation, temporarily disrupting the aromaticity of the ring.[9]

      • Deprotonation: A base (which can be another molecule of phenol or the conjugate base of the acid catalyst) removes a proton from the carbon bearing the new alkyl group, restoring the aromaticity of the ring and yielding the final product.[9]

  • Q: How can I effectively purify the final product?

    • A: Purification can be challenging due to the similar properties of the ortho- and para-isomers.

      • Distillation: If the boiling points of the isomers are sufficiently different, vacuum distillation can be an effective method for separation.[6]

      • Crystallization: The product can be recrystallized from a suitable solvent system. Often, the unreacted phenol is first removed by washing with a solvent like toluene, and the product is then recrystallized from aqueous ethanol.[7]

      • Chromatography: For high-purity applications, column chromatography using silica gel is a reliable method. A solvent system such as a hexane/ethyl acetate gradient is often effective for separating the isomers and other impurities.[10]

  • Q: What are the key safety precautions for this reaction?

    • A: This synthesis involves hazardous materials and requires appropriate safety measures:

      • Phenol: Is toxic and corrosive. It can be absorbed through the skin. Always handle phenol in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

      • Strong Acids: Catalysts like sulfuric acid or AlCl₃ are highly corrosive. Handle with extreme care and add them to the reaction mixture slowly to control any exothermic reactions.

      • Acetone: Is highly flammable. Ensure there are no ignition sources near the reaction setup.

Detailed Experimental Protocol

This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and desired purity.

Materials:

  • Phenol (4 moles)

  • Acetone (1 mole)

  • Hydrogen Chloride (gas) or Sulfuric Acid (catalyst)

  • Toluene

  • Aqueous Ethanol (for recrystallization)

  • Three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and gas inlet (if using HCl) or dropping funnel (if using H₂SO₄).

Procedure:

  • Setup: Assemble the reaction apparatus in a fume hood. Ensure all glassware is dry.

  • Reactant Charging: Add phenol to the round-bottom flask and begin stirring. Gently warm the mixture to 50°C to melt the phenol if it is solid.

  • Catalyst Addition:

    • If using HCl: Bubble dry hydrogen chloride gas through the stirred phenol-acetone mixture.

    • If using H₂SO₄: Slowly add concentrated sulfuric acid dropwise to the mixture. Monitor the temperature closely and use an ice bath to keep it from rising above 70°C.

  • Reaction: Maintain the reaction temperature between 50-70°C and continue stirring for approximately 8 hours.[7] Monitor the reaction progress periodically by TLC.

  • Workup:

    • After the reaction is complete, allow the mixture to cool to room temperature. The product may begin to precipitate.

    • Add toluene to the mixture to dissolve the product and transfer it to a separatory funnel.

    • Wash the organic layer with water to remove the acid catalyst and then with a saturated brine solution.[10]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator.

    • The crude product can then be purified by recrystallization from aqueous ethanol to yield this compound.[7]

Data Summary Table
ParameterRecommended ConditionRationale / Reference
Phenol:Acetone Ratio 3:1 to 6:1 (molar)Minimizes polyalkylation and byproducts.[8]
Catalyst Strong Acid (HCl, H₂SO₄, Amberlyst)Protonates acetone to generate the electrophile.[1][6]
Temperature 50 - 70°CBalances reaction rate while suppressing isomer formation.[7]
Reaction Time ~8 hours (monitor by TLC)Allows the reaction to proceed to completion.[7]
Purification Method Recrystallization (aq. Ethanol)Effective for removing unreacted phenol and impurities.[7]

References

  • Bisphenol A. (2023, March 10). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]

  • Bisphenol A. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

  • Method of synthesis of bisphenol-a. (n.d.). Google Patents.
  • Process for producing bisphenol a. (n.d.). Google Patents.
  • Friedel–Crafts reaction. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

  • Phenol alkylation (Friedel-Crafts Alkylation). (2025, February 8). J&K Scientific LLC. Retrieved January 14, 2026, from [Link]

  • Phenol. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

  • Friedel Crafts Acylation And Alkylation Reaction. (n.d.). BYJU'S. Retrieved January 14, 2026, from [Link]

  • Friedel–Crafts reaction of phenol. (2015, May 16). Chemistry Stack Exchange. Retrieved January 14, 2026, from [Link]

  • Friedel-Crafts Reactions | Alkylation & Acylation. (n.d.). Study.com. Retrieved January 14, 2026, from [Link]

  • 2-(2-hydroxypropyl)phenol. (2025, May 20). ChemSynthesis. Retrieved January 14, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

  • Synthesis of 2,2-bis(3-phenyl-4-hydroxyphenyl) propane (PHP). (n.d.). Google Patents.
  • PURIFICATION OF PHENOL. (n.d.). Google Patents.
  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.). Chromatography Today. Retrieved January 14, 2026, from [Link]

  • Liquid phase alkylation of phenol with 1-octene over large pore zeolites. (2006).
  • Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. (2022, July 15). Protocols.io. Retrieved January 14, 2026, from [Link]

Sources

Technical Support Center: Purification of 2-(2-Hydroxypropan-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the purification of 2-(2-Hydroxypropan-2-yl)phenol. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshoot common challenges encountered during the purification of this compound from a reaction mixture. Our goal is to equip you with the scientific rationale behind purification strategies to ensure the integrity and purity of your final product.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.

Question 1: I'm having trouble getting my crude this compound to crystallize. It either oils out or remains in solution even after cooling. What's going wrong?

Answer: This is a frequent challenge with substituted phenols, which can be prone to forming supersaturated solutions or having melting points close to the temperature of the crystallization attempt. The "oiling out" phenomenon occurs when the compound separates from the solution as a liquid rather than a solid.

  • Causality: The hydroxyl group and the tertiary alcohol in this compound can form strong hydrogen bonds with polar solvents, making it reluctant to precipitate. If the solvent is too good at solvating the molecule even at lower temperatures, crystallization will be inhibited. Conversely, in a nonpolar solvent, the compound may have very low solubility even when heated, or it may separate as an oil if the boiling point of the solvent is higher than the melting point of the impure compound.

  • Troubleshooting Steps:

    • Solvent System Optimization: A single solvent may not be ideal. We recommend a mixed solvent system. A good starting point is a combination of a solvent in which the compound is soluble (like ethanol or acetone) and a solvent in which it is poorly soluble (like water or hexane).

    • Controlled Cooling: Avoid crash-cooling the solution in an ice bath immediately after heating. Allow the flask to cool slowly to room temperature first. This slower decrease in temperature encourages the formation of a stable crystal lattice.

    • Scratching and Seeding: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth. Alternatively, if you have a small amount of pure this compound, add a "seed crystal" to the cooled solution to initiate crystallization.[1]

Question 2: My purified this compound shows a broad melting point range, suggesting it's still impure. What are the likely contaminants and how can I remove them?

Answer: A broad melting point range is a classic indicator of impurity. The potential impurities in your sample will largely depend on the synthetic route used to prepare this compound.

  • Potential Impurities:

    • Starting Materials: Unreacted starting materials are a common source of contamination.

    • Byproducts: Side reactions can lead to structurally similar impurities that may co-purify with your desired product.

    • Solvent Residues: Incomplete removal of solvents used in the reaction or purification can also lead to a depressed and broadened melting point.

  • Purification Strategy:

    • Recrystallization: If you haven't already, perform a careful recrystallization using an optimized solvent system as discussed in the previous point.

    • Column Chromatography: For stubborn impurities, column chromatography is a highly effective technique.[2] Given the polar nature of your compound (due to the two hydroxyl groups), normal-phase chromatography on silica gel is a suitable approach. Start with a non-polar eluent and gradually increase the polarity. A common solvent system for phenols is a mixture of hexane and ethyl acetate.[3]

Question 3: I'm trying to monitor my column chromatography using Thin Layer Chromatography (TLC), but my spots are streaking and not well-resolved. What TLC conditions do you recommend for this compound?

Answer: Poor resolution on TLC is often due to an inappropriate mobile phase or sample overloading. For phenolic compounds, it's also important to consider the acidity of the stationary phase.

  • Recommended TLC Conditions:

    • Stationary Phase: Standard silica gel 60 F254 plates are a good choice.

    • Mobile Phase: A mixture of a non-polar and a polar solvent is recommended. Good starting points for separating phenols include:

      • Toluene:Acetone (9:1 v/v)[4]

      • Chloroform:Ethyl Acetate:Formic Acid (5:4:1 v/v/v)[4] The addition of a small amount of formic or acetic acid to the mobile phase can often improve the spot shape for acidic compounds like phenols by suppressing the ionization of the hydroxyl group, which can otherwise lead to tailing.

    • Visualization: this compound has an aromatic ring and should be visible under UV light at 254 nm.[5] For enhanced visualization, you can use a chemical stain. A spray of ferric chloride (FeCl3) solution is a classic test for phenols, typically producing a colored spot.[4]

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound that are relevant to its purification?

A1: Understanding the physical properties is crucial for designing an effective purification strategy.

PropertyValueSignificance for Purification
Melting Point 41-44 °C[6]This relatively low melting point means that care must be taken during solvent removal to avoid melting the product. It also guides the choice of recrystallization solvents, as the solvent's boiling point should ideally be below the melting point of the pure compound to prevent oiling out.
Boiling Point ~252.7 °C (Predicted)[6]The high boiling point suggests that distillation is not a practical method for purification on a laboratory scale and could lead to decomposition.
Solubility Slightly soluble in Chloroform and Methanol.[6]This indicates that a range of organic solvents can be explored for recrystallization and chromatography. The polarity of the compound, with two hydroxyl groups, suggests it will be more soluble in polar solvents.

Q2: Can I use extraction to purify this compound?

A2: Yes, liquid-liquid extraction can be a useful step, particularly for an initial cleanup of the crude reaction mixture. Since this compound is a phenol, its acidity can be exploited. By washing an ethereal or ethyl acetate solution of the crude product with a basic aqueous solution (e.g., dilute sodium bicarbonate or sodium hydroxide), acidic impurities can be removed. However, be aware that your target compound is also phenolic and may be partially extracted into the basic aqueous layer. A more effective use of extraction for phenols is often achieved with solid-phase extraction (SPE) using ion-exchange media.[7]

Q3: What is the best way to store purified this compound?

A3: Phenols can be susceptible to oxidation, which can lead to discoloration over time. It is recommended to store the purified solid in a tightly sealed container, protected from light and air. For long-term storage, refrigeration is advised.[6]

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general guideline. The optimal solvent ratios may need to be determined empirically.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a hot solvent in which it is readily soluble (e.g., acetone or ethanol).

  • Addition of Anti-Solvent: While the solution is still hot, slowly add a solvent in which the compound is poorly soluble (e.g., water or hexane) dropwise until the solution becomes faintly cloudy (the cloud point).

  • Re-dissolution: Add a few drops of the hot soluble solvent to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Crystallization: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography of this compound

This protocol is for the purification of this compound using a silica gel column.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 95:5 hexane:ethyl acetate). Pour the slurry into a chromatography column and allow the silica to settle, ensuring a level surface.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column.

  • Elution: Begin eluting the column with the initial mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the more polar compounds.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualized Workflows

PurificationWorkflow cluster_prep Initial Workup cluster_purification Purification cluster_analysis Analysis crude Crude Reaction Mixture recrystallization Recrystallization crude->recrystallization Initial attempt tlc TLC Analysis recrystallization->tlc Check purity column_chrom Column Chromatography column_chrom->tlc Analyze fractions tlc->column_chrom If impure mp Melting Point Analysis tlc->mp If pure pure_product Pure Product mp->pure_product

Caption: General purification workflow for this compound.

TroubleshootingRecrystallization start Start Recrystallization oiling_out Compound Oils Out or Doesn't Crystallize start->oiling_out slow_cooling Action: Ensure Slow Cooling oiling_out->slow_cooling Is cooling too fast? solvent_system Action: Optimize Solvent System (e.g., Hexane/Ethyl Acetate) oiling_out->solvent_system Is solvent appropriate? seeding Action: Use Seed Crystal or Scratch oiling_out->seeding Are nucleation sites needed? success Successful Crystallization slow_cooling->success solvent_system->success seeding->success

Caption: Troubleshooting guide for recrystallization issues.

References

  • Chromatographic Methods of Analysis. (n.d.). Retrieved from [Link]

  • Yue, F., Lu, F., Regner, M., Sun, R., & Ralph, J. (2022). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. Protocols.io. [Link]

  • ResearchGate. (2016). How to analysis the phenolic compounds by TLC, the method and solvants? Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 75(1), 245-249. [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of phenol.
  • Smolarz, H. D., & Waksmundzka-Hajnos, M. (2009). Detection Progress of Selected Drugs in TLC. PMC. [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.). Retrieved from [Link]

  • Biotage. (2023). Why are Phenols so Challenging to Extract from Water? Retrieved from [Link]

  • PubMed. (2008). Removal of phenol and substituted phenols by newly developed emulsion liquid membrane process. Retrieved from [Link]

  • YouTube. (2020). Recrystallization. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C9H12O2). Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

Sources

"methods to remove unreacted phenol from 2-(2-Hydroxypropan-2-yl)phenol synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for challenges related to the synthesis and purification of 2-(2-Hydroxypropan-2-yl)phenol. This guide is designed for researchers, scientists, and drug development professionals who may encounter difficulties in removing unreacted phenol, a common and often persistent impurity. Here, we provide in-depth, field-proven insights and troubleshooting protocols in a practical question-and-answer format to help you achieve high purity for your target compound.

Troubleshooting Guide: Initial Assessment & Strategy

The synthesis of this compound, typically achieved through the acid-catalyzed reaction of phenol with acetone, often results in a crude product mixture containing unreacted phenol.[1] The structural similarity and shared phenolic hydroxyl group between the reactant and the product can make separation challenging. This section will guide you through diagnosing the problem and selecting the most appropriate purification strategy.

Question: My reaction is complete. How can I determine the level of unreacted phenol in my crude product?

Answer: Before initiating any purification protocol, it is crucial to quantify the impurity. This not only informs the selection of the purification method but also helps in tracking its efficiency. Several analytical techniques are suitable:

  • Thin-Layer Chromatography (TLC): A rapid and cost-effective method for qualitative assessment. By co-spotting your crude mixture with standards of pure phenol and your purified product, you can visualize the presence of unreacted phenol. Phenolic compounds can sometimes "streak" or tail on silica gel; using an eluent containing a small amount of acid (e.g., formic or acetic acid) can improve spot definition.[2]

  • High-Performance Liquid Chromatography (HPLC): The most reliable technique for quantifying phenolic compounds.[3] A reverse-phase C18 or a biphenyl column can provide excellent separation of phenol and this compound, allowing for precise quantification.[3]

  • Gas Chromatography (GC): Suitable if the compounds are thermally stable and volatile. The crude sample may require derivatization to improve volatility and peak shape.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: By integrating the characteristic aromatic signals of both phenol and the product, you can determine their molar ratio in the crude mixture.

Question: What are the primary methods for removing unreacted phenol, and how do I choose the right one?

Answer: There are four principal methods for this purification challenge, each with its own advantages and limitations. The choice depends on the scale of your synthesis, the required final purity, and the available equipment.

Table 1: Comparison of Purification Methods for Removing Unreacted Phenol
MethodBest ForPurity AchievedProsCons
Liquid-Liquid Extraction Small to large scale; high impurity levelsGood to ExcellentHigh capacity, rapid, cost-effective for bulk removal.[4][5]May not remove trace amounts, potential for emulsion formation, requires solvent handling and disposal.
Column Chromatography Small to medium scale; high purity requiredExcellentHigh resolution, capable of removing trace impurities and other byproducts.[6][7]Labor-intensive, requires significant solvent volumes, can be costly for large scales.[8]
Recrystallization Product is a stable solid; moderate impurity levelsGood to ExcellentPotentially simple, can yield very pure crystalline material, cost-effective.[9][10]Finding a suitable solvent can be challenging, risk of "oiling out," product loss in the mother liquor.[11]
Distillation Large industrial scaleModerate to GoodEffective for very large quantities, can be automated.Phenol and product may have close boiling points or form azeotropes, requiring specialized techniques like azeotropic or extractive distillation.[12][13][14]

Below is a decision-making workflow to help you select the most appropriate method based on your experimental context.

Purification_Decision_Tree start Crude Product with Unreacted Phenol check_impurity Phenol Impurity > 5%? start->check_impurity distillation Consider Distillation (Large Scale) start->distillation Industrial Scale extraction Perform Liquid-Liquid Extraction (Basic Wash) check_impurity->extraction Yes check_purity_1 Is Purity Sufficient? check_impurity->check_purity_1 No extraction->check_purity_1 chromatography Perform Column Chromatography check_purity_1->chromatography No, High Purity Needed recrystallization Attempt Recrystallization check_purity_1->recrystallization No, Product is Solid end_product High-Purity Product check_purity_1->end_product Yes chromatography->end_product recrystallization->end_product distillation->end_product

Caption: Decision workflow for selecting a purification method.

FAQs and In-Depth Protocols

This section provides detailed, step-by-step methodologies for the most common and effective purification techniques, along with answers to frequently asked questions.

Liquid-Liquid Extraction: The First Line of Defense

Question: How does a basic wash work, and can you provide a reliable protocol?

Answer: This technique leverages the acidic nature of the phenolic proton. Phenol has a pKa of approximately 10. By washing an organic solution of your crude product with an aqueous base (like sodium hydroxide), you selectively deprotonate the more acidic phenol, forming the water-soluble sodium phenoxide salt.[15] This salt partitions into the aqueous layer, which can then be separated and removed. This compound is generally less acidic and will preferentially remain in the organic phase.

Extraction_Workflow start Crude Product Dissolved in Organic Solvent (e.g., Ether, EtOAc) add_base Add Aqueous Base (e.g., 1M NaOH) to Separatory Funnel start->add_base shake Stopper, Invert, and Vent Funnel. Shake Gently to Mix Phases. add_base->shake separate Allow Layers to Separate. (Aqueous Layer Contains Sodium Phenoxide) shake->separate drain Drain Lower Aqueous Layer separate->drain repeat Repeat Wash 2-3 Times with Fresh Aqueous Base drain->repeat final_wash Wash Organic Layer with Brine to Remove Residual Water repeat->final_wash dry Dry Organic Layer over Anhydrous Na₂SO₄ or MgSO₄ final_wash->dry evaporate Filter and Evaporate Solvent dry->evaporate product Purified Product evaporate->product

Caption: Step-by-step workflow for basic liquid-liquid extraction.

Detailed Protocol: Basic Liquid-Liquid Extraction

  • Dissolution: Dissolve the crude product mixture in a water-immiscible organic solvent like diethyl ether or ethyl acetate. The volume should be sufficient to ensure complete dissolution.

  • First Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a 1M aqueous sodium hydroxide (NaOH) solution.[16]

  • Mixing & Venting: Stopper the funnel, invert it, and immediately open the stopcock to vent any pressure buildup. Close the stopcock and shake gently for 30-60 seconds, venting periodically.

  • Separation: Place the funnel in a ring stand and allow the two layers to fully separate. The aqueous layer contains the sodium phenoxide salt.[16]

  • Draining: Carefully drain the lower aqueous layer.

  • Repeat: Repeat the extraction (steps 2-5) two to three more times with fresh portions of the aqueous base to ensure complete removal of phenol.

  • Neutralization & Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps break any minor emulsions and removes the bulk of the dissolved water.

  • Drying & Isolation: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). Filter away the drying agent and remove the solvent under reduced pressure to yield the purified product.

Troubleshooting Tip: If an emulsion forms at the interface, it can often be broken by adding a small amount of brine or by passing the mixture through a pad of Celite during filtration.

Column Chromatography: For High-Purity Requirements

Question: My product still contains trace phenol after extraction. How do I set up a column chromatography protocol?

Answer: Column chromatography provides a higher degree of separation based on the differential adsorption of compounds to a stationary phase.[7] Since both your product and impurity are phenols, they will have a strong affinity for polar stationary phases like silica gel. The key is to find a solvent system (eluent) that allows the less polar compound to travel down the column faster than the more polar one. Generally, this compound is slightly more polar than phenol due to the additional hydroxyl group, but steric hindrance can influence interactions. TLC is essential for optimizing your solvent system beforehand.

Detailed Protocol: Silica Gel Column Chromatography

  • Stationary Phase Selection: Standard flash-grade silica gel (40-63 µm) is typically sufficient. For particularly stubborn separations, a finer mesh silica may be used.

  • Eluent System Optimization: Use TLC to find a solvent system that gives good separation (ΔRf > 0.2) between phenol and your product.

    • Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Common starting points are 5-20% EtOAc in Hexane.

    • Some sources report that incorporating toluene into the eluent system can significantly improve the separation of aromatic compounds and reduce tailing.[17] A system like 10% EtOAc in toluene could be effective.[17]

  • Column Packing: Pack the column using the chosen eluent system. Ensure the silica bed is uniform and free of air bubbles to prevent channeling.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. After drying, carefully load this solid onto the top of the column. This "dry loading" technique often results in better resolution than loading a liquid sample.

  • Elution: Begin eluting with the chosen solvent system. You can use an isocratic (constant solvent composition) or gradient (increasing polarity over time) elution.

  • Fraction Collection: Collect fractions in test tubes and monitor their composition using TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Troubleshooting Tip: Phenolic compounds are notorious for tailing on silica gel due to strong acidic interactions. Adding 0.5-1% of acetic or formic acid to the eluent can suppress this interaction and lead to sharper bands and better separation.[2] Alternatively, using a more neutral stationary phase like neutral alumina might be beneficial.[17]

Recrystallization: The Art of Purification

Question: My product is a solid. Can I use recrystallization to remove the phenol impurity?

Answer: Yes, if a suitable solvent is found, recrystallization can be an elegant and highly effective purification method.[9] The ideal solvent will dissolve your product and the phenol impurity when hot but will have very low solubility for your product when cold.[10] The phenol, ideally, should remain in the cold solvent (the mother liquor).

Detailed Protocol: Recrystallization

  • Solvent Selection: This is the most critical step and often requires experimentation with small quantities.

    • Test single solvents (e.g., water, ethanol, toluene, hexane) and mixed solvent systems (e.g., ethanol/water, hexane/ethyl acetate).[11][18]

    • The goal is to find a system where the product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent, swirling and heating, until the solid just dissolves completely.[19] Adding too much solvent will reduce your final yield.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a quick hot gravity filtration to remove them.

  • Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[10]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing the phenol impurity.

  • Drying: Dry the purified crystals in a vacuum oven or air-dry them to remove all traces of solvent.

Troubleshooting Tip: If your product "oils out" instead of crystallizing, it means the solution became supersaturated at a temperature above the product's melting point. Try using a larger volume of solvent or a different solvent system. Initiating crystallization by scratching the inside of the flask with a glass rod or adding a "seed crystal" of pure product can also be effective.[10]

Final Purity Assessment

Question: How do I confirm that the unreacted phenol has been successfully removed?

Answer: After purification, you must verify the purity of your this compound. Use the same analytical methods you employed for the initial assessment:

  • HPLC/GC: This will provide quantitative data on the purity level. A successful purification should show a single major peak for your product with the phenol peak being absent or below the desired limit of detection.

  • ¹H NMR: The absence of characteristic phenol signals in the spectrum of your purified product is a strong indicator of success.

  • Melting Point Analysis: A sharp melting point that matches the literature value is a classic indicator of a pure compound. Impurities like phenol will typically depress and broaden the melting point range.

By applying these systematic troubleshooting and purification protocols, you can effectively remove unreacted phenol from your this compound synthesis, ensuring the high quality and integrity of your final compound for downstream applications.

References

  • MDPI. (n.d.). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Retrieved from [Link]

  • MDPI. (2023, December 15). Extraction of Phenol as Pollutant from Aqueous Effluents Using Hydrophobic Deep Eutectic Solvents. Retrieved from [Link]

  • Google Patents. (n.d.). US4547596A - Separation and recovery of alkylated phenols.
  • ResearchGate. (2025, August 6). Removal of phenol by liquid-liquid extraction from pharmaceutical wastewater. Retrieved from [Link]

  • Google Patents. (n.d.). WO2004046039A1 - Extraction of phenol from wastewater.
  • ResearchGate. (2025, August 9). Liquid–liquid extraction of phenol from simulated sebacic acid wastewater. Retrieved from [Link]

  • ResearchGate. (2017, April 26). How to remove the phenol from the reaction mixture without doing column chromatography?. Retrieved from [Link]

  • ResearchGate. (2013, September 25). Column chromatography of phenolics?. Retrieved from [Link]

  • Biotage. (2023, February 2). Why are Phenols so Challenging to Extract from Water?. Retrieved from [Link]

  • CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography Purpose. Retrieved from [Link]

  • Google Patents. (n.d.). US2841623A - Process for the alkylation of phenols.
  • Reddit. (2025, August 6). Trouble with Column Chromatography of phenolic compounds. Retrieved from [Link]

  • NIH. (2019, January 8). Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. Retrieved from [Link]

  • Google Patents. (n.d.). US3069354A - Process for removing phenol from a phenol-containing oil.
  • Chemistry Solutions. (n.d.). Rowan College at Burlington County CHE 241 Lab 2: Recrystallization. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • Scribd. (n.d.). Separation of Phenol From Given Organic Mixture Us.... Retrieved from [Link]

  • Google Patents. (n.d.). US6489519B1 - Process for removal of impurities from phenol by means of at least one acid catalyst.
  • Quora. (2019, October 11). How to extract phenol from an organic layer. Retrieved from [Link]

  • Google Patents. (n.d.). US9174904B1 - Synthesis of 2,2-bis(3-phenyl-4-hydroxyphenyl) propane (PHP).
  • IJRAR.org. (2016, March). Review on Removal Techniques for Phenolic Compounds. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). EP2496525A1 - Purification of phenol.
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  • ChemSynthesis. (2025, May 20). 2-(2-hydroxypropyl)phenol. Retrieved from [Link]

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  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • YouTube. (2020, January 10). Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). US5064507A - Distillation process for recovery of high purity phenol.
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  • Google Patents. (n.d.). US3830708A - Process for the purification of phenol by azeotropic distillation with ethylene glycol.
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  • ResearchGate. (n.d.). Erratum to: “Purification of phenol from hydroxyacetone and 2-methylbenzofuran by rectification”. Retrieved from [Link]

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Technical Support Center: Degradation Pathways of 2-(2-Hydroxypropan-2-yl)phenol Under Oxidative Stress

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals investigating the degradation of 2-(2-Hydroxypropan-2-yl)phenol under oxidative stress. This guide is structured to provide not just procedural steps, but also the underlying scientific reasoning to empower you in your experimental design and troubleshooting efforts. Our goal is to provide a self-validating system of protocols and insights to ensure the integrity and success of your research.

Frequently Asked Questions (FAQs)

Q1: What are the anticipated degradation pathways for this compound under oxidative stress?

A1: While specific literature on the oxidative degradation of this compound is limited, we can infer the likely pathways based on the well-established chemistry of phenol and alkylated phenols under oxidative conditions. The degradation is primarily initiated by the attack of reactive oxygen species (ROS), most notably hydroxyl radicals (•OH).

The proposed degradation pathway involves several key stages:

  • Hydroxylation: The process begins with the electrophilic addition of a hydroxyl radical to the aromatic ring. Due to the ortho-directing nature of the phenolic hydroxyl group and the steric hindrance from the 2-(2-hydroxypropan-2-yl) group, the addition is most likely to occur at the para and ortho positions, forming dihydroxybenzene intermediates.[1]

  • Oxidation to Quinones: These dihydroxy intermediates are highly susceptible to further oxidation, leading to the formation of corresponding benzoquinones.

  • Side-Chain Oxidation: The 2-(2-hydroxypropan-2-yl) substituent, being a tertiary alcohol, is resistant to direct oxidation without cleavage of a carbon-carbon bond.[2] However, under harsh oxidative conditions, cleavage of the side chain can occur, potentially leading to the formation of acetone and a hydroxylated phenol.

  • Ring Opening: The aromatic ring of the benzoquinones can be cleaved by further attack of ROS, resulting in the formation of various short-chain carboxylic acids such as maleic acid, oxalic acid, and formic acid.[3]

  • Mineralization: In the final stages, these simple organic acids are further oxidized to carbon dioxide and water, representing complete mineralization.

Here is a proposed visual representation of the initial degradation steps:

G A This compound B Hydroxylation (+•OH) A->B C Dihydroxy Intermediates B->C D Oxidation C->D E Benzoquinone Derivatives D->E F Ring Opening E->F G Short-chain Carboxylic Acids F->G H Mineralization G->H I CO2 + H2O H->I

Caption: Proposed initial degradation pathway of this compound.

Q2: How does the 2-(2-hydroxypropan-2-yl) substituent influence the degradation process compared to unsubstituted phenol?

A2: The 2-(2-hydroxypropan-2-yl) group exerts both steric and electronic effects that influence the degradation pathway:

  • Steric Hindrance: The bulky tertiary alcohol group at the ortho position can sterically hinder the approach of ROS to the adjacent carbons on the aromatic ring. This may influence the regioselectivity of hydroxylation, potentially favoring attack at the para position.

  • Electronic Effects: The alkyl group is weakly electron-donating, which can slightly activate the aromatic ring towards electrophilic attack by ROS.[4]

  • Tertiary Alcohol Moiety: As a tertiary alcohol, the side chain itself is resistant to simple oxidation that would typically occur with primary or secondary alcohols.[2] Degradation of this group likely requires more aggressive oxidative conditions that can induce C-C bond cleavage.

Q3: What are the most suitable analytical techniques for monitoring the degradation of this compound and its byproducts?

A3: A combination of chromatographic techniques is recommended for a comprehensive analysis:

  • High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD): HPLC is the workhorse for separating and quantifying the parent compound and its primary degradation products. A reversed-phase C18 column is typically effective. DAD allows for the simultaneous monitoring of multiple wavelengths, which is useful for distinguishing between different classes of aromatic intermediates.[5][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for the identification of unknown degradation products. Electrospray ionization (ESI) is a common ionization technique for phenolic compounds.[7] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to aid in the elucidation of elemental compositions.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for identifying volatile and semi-volatile degradation products, such as smaller carboxylic acids or products of side-chain cleavage. Derivatization of polar analytes may be necessary to improve their volatility and chromatographic performance.

Troubleshooting Guides

Guide 1: HPLC Analysis - Poor Peak Shape (Tailing or Broadening)
Symptom Potential Causes Troubleshooting Steps & Explanations
Peak Tailing for the Parent Compound and Polar Intermediates 1. Secondary Interactions with Residual Silanols: The phenolic hydroxyl group can interact with free silanol groups on the silica-based stationary phase, leading to peak tailing.[9] 2. Mobile Phase pH: If the mobile phase pH is close to the pKa of the phenol, both ionized and non-ionized forms can exist, causing peak distortion.1. Use an End-capped Column: Select a column with high-quality end-capping to minimize silanol interactions. 2. Lower the Mobile Phase pH: Add a small amount of an acid like formic acid or acetic acid (e.g., 0.1%) to the mobile phase to suppress the ionization of both the phenolic analytes and the residual silanols. This promotes a single, non-ionized form of the analyte, leading to sharper peaks.[10] 3. Use a Base-Deactivated Column: These columns are specifically designed to reduce interactions with basic and polar compounds.
All Peaks are Broad 1. Extra-column Volume: Excessive tubing length or a large-volume flow cell can cause band broadening.[9] 2. Column Contamination/Void: Accumulation of strongly retained matrix components or a void at the head of the column can disrupt the flow path.1. Minimize Tubing Length: Use the shortest possible tubing with a narrow internal diameter to connect the injector, column, and detector. 2. Use a Guard Column: A guard column will protect the analytical column from strongly retained compounds. 3. Reverse-flush the Column: If a blockage is suspected, disconnect the column from the detector and flush it in the reverse direction with a strong solvent.
Early Eluting Peaks are Broad Sample Solvent Incompatibility: Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause peak distortion for early eluting compounds.Dissolve the Sample in the Mobile Phase: Whenever possible, prepare your sample in the initial mobile phase of your gradient or a weaker solvent.[9]
Guide 2: LC-MS Analysis - Low Signal Intensity or Ion Suppression
Symptom Potential Causes Troubleshooting Steps & Explanations
Low Signal for All Analytes 1. Ion Source Contamination: A dirty ion source is a common cause of reduced sensitivity. 2. Improper Ionization Parameters: The settings for the ion source (e.g., capillary voltage, gas flow, temperature) may not be optimal.1. Clean the Ion Source: Follow the manufacturer's instructions to clean the ion source components. 2. Optimize Ion Source Parameters: Systematically adjust the ionization parameters while infusing a standard solution of your target analyte to find the optimal settings.
Signal Suppression for Specific Analytes 1. Matrix Effects: Co-eluting compounds from the sample matrix can compete for ionization, suppressing the signal of the analyte of interest. 2. Mobile Phase Additives: High concentrations of non-volatile buffers (e.g., phosphate) can cause ion suppression.1. Improve Chromatographic Separation: Modify the HPLC gradient to better separate the analyte from interfering matrix components. 2. Dilute the Sample: Diluting the sample can reduce the concentration of interfering compounds. 3. Use Volatile Mobile Phase Additives: Use volatile additives like formic acid, acetic acid, or ammonium formate/acetate instead of non-volatile salts.

Experimental Protocols

Protocol 1: Forced Oxidation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study using a Fenton-like reaction, a common method for generating hydroxyl radicals.[11]

Materials:

  • This compound

  • Hydrogen peroxide (30%)

  • Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)

  • Sulfuric acid (for pH adjustment)

  • Sodium hydroxide (for pH adjustment and quenching)

  • Deionized water

  • HPLC-grade methanol and acetonitrile

  • Formic acid

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound (e.g., 1 g/L) in deionized water.

    • Prepare a stock solution of FeSO₄·7H₂O (e.g., 10 mM).

    • Caution: Handle 30% hydrogen peroxide with appropriate personal protective equipment.

  • Reaction Setup:

    • In a glass reactor, add a known volume of the this compound stock solution to achieve the desired initial concentration (e.g., 100 mg/L).

    • Adjust the pH of the solution to ~3 using dilute sulfuric acid. This is the optimal pH for the Fenton reaction.

    • Add the FeSO₄·7H₂O solution to the reactor to achieve the desired catalyst concentration (e.g., 1 mM).

    • Initiate the reaction by adding the required amount of hydrogen peroxide. The molar ratio of H₂O₂ to the substrate is a critical parameter to optimize.

  • Sampling and Quenching:

    • At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding a small amount of a concentrated sodium hydroxide solution to raise the pH above 8, which will precipitate the iron catalyst and stop the generation of hydroxyl radicals. Alternatively, adding a small amount of a radical scavenger like methanol can also be effective.

  • Sample Preparation for Analysis:

    • Centrifuge or filter the quenched samples to remove the precipitated iron.

    • The supernatant can then be directly injected for HPLC analysis or further diluted if necessary.

G cluster_0 Reaction Preparation cluster_1 Degradation cluster_2 Analysis A Prepare Stock Solutions B Adjust pH to ~3 A->B C Add Catalyst (FeSO4) B->C D Initiate with H2O2 C->D E Collect Samples at Time Points D->E F Quench Reaction E->F G Filter/Centrifuge F->G H HPLC/LC-MS Analysis G->H

Caption: Workflow for a forced oxidation study.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.

Instrumentation and Columns:

  • HPLC system with a UV/DAD detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

Gradient Elution Program:

Time (min)%A%B
0955
20595
25595
26955
30955

Method Parameters:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm (and scan from 200-400 nm with DAD)

Method Validation Considerations:

A stability-indicating method must be validated to ensure it is fit for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of its degradation products. This is demonstrated by showing that the peaks for the parent compound and its degradants are well-resolved.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[5]

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Phenolic Compounds. BenchChem.
  • BenchChem Technical Support Team. (2025). troubleshooting peak tailing in HPLC analysis of phenolic compounds. BenchChem.
  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs- A review. Journal of Pharmaceutical Analysis, 4, 159-165.
  • Chrom Tech, Inc. (2025).
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • PubMed. (n.d.).
  • Oxford Academic. (n.d.). HPLC Method for Simultaneous Determination of Bisphenol-A-Diglycidyl Ether and Some of Its Reaction Products in Canned Foods Using Photodiode Array Detector.
  • Andrade, L. S., et al. (2006). Development of a HPLC method to follow the degradation of phenol by electrochemical or photoelectrochemical treatment. Journal of the Brazilian Chemical Society, 17, 370-376.
  • Chemistry LibreTexts. (2022). Reactions of Phenols.
  • MedCrave online. (2016).
  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.).
  • YouTube. (2020).
  • DTIC. (2008). synthesis and mass spectral analysis of hd degradation products.
  • Journal of AOAC INTERNATIONAL. (2019). Determination of Bisphenol A by High-Performance Liquid Chromatography Based on Graphene Magnetic Dispersion Solid Phase Extract.
  • ResearchGate. (n.d.).
  • PubMed. (1996).
  • EAG Laboratories. (n.d.).
  • ResearchGate. (n.d.). DETERMINATION OF BISPHENOL A IN BEVERAGES BY RP-HPLC.
  • MicroSolv. (n.d.). Bisphenol A, S and F Analyzed with HPLC - AppNote.
  • ResearchGate. (n.d.). Possible reaction pathways of phenol with hydroxyl radicals. Reprinted....
  • Chemistry LibreTexts. (2022). 3.1.11: Reactions of Phenols.
  • Rapid Communications in Mass Spectrometry. (n.d.).
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). This compound.
  • Chemistry LibreTexts. (2023). 17.12: Spectroscopy of Alcohols and Phenols.
  • YouTube. (2022). Lec-27 || Mass Fragmentation Pattern in alcohols, phenols, cyclic alcohols & thio-alcohols.
  • Hoffman Fine Chemicals. (n.d.). CAS 3045-32-7 | this compound | MFCD02324111.
  • PubChem. (n.d.). 4-(2-Hydroxypropan-2-yl)phenol.

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Technical Support Center: Stabilization and Handling of 2-(2-Hydroxypropan-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support guide for 2-(2-Hydroxypropan-2-yl)phenol (CAS No. 3045-32-7). This document provides in-depth technical guidance for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout storage and handling. As a substituted phenol, this molecule is susceptible to specific degradation pathways that can compromise experimental outcomes. This guide is structured to help you troubleshoot common issues and implement best practices.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments, providing insights into the underlying causes and actionable solutions.

Issue 1: My solid this compound has developed a pink, yellow, or brownish tint.
  • Potential Cause: This is a classic sign of oxidation. The phenolic hydroxyl group is susceptible to oxidation, which is often initiated by exposure to atmospheric oxygen and accelerated by light or the presence of trace metal ion contaminants. This process can form highly colored quinone or quinone-methide type structures. Even minor oxidation (<<1%) can produce a visible color change.

  • Recommended Solutions & Protocol:

    • Assess Purity: Do not assume the material is unusable, but its purity must be verified before use in sensitive applications. A slight color change may not significantly impact the molar quantity for some robust reactions, but it can be detrimental in assays requiring high purity.

    • Analytical Verification: Perform a purity analysis using a validated method. A standard approach is High-Performance Liquid Chromatography (HPLC). See Protocol 2: HPLC Method for Purity Assessment for a starting method.

    • Purge and Store Properly: Immediately after receiving or opening, purge the headspace of the container with an inert gas like argon or nitrogen before sealing.[1] Store in an amber glass vial to protect from light and place in a refrigerator (2-8 °C).[1][2][3]

    • Purification (If Necessary): If significant degradation is confirmed and high-purity material is required, purification may be necessary. Given its slight solubility in methanol and chloroform[2], recrystallization from a suitable non-polar/polar solvent system or flash chromatography could be explored. However, for most users, purchasing a new, high-purity lot is more time- and cost-effective.

Issue 2: I am observing inconsistent results or a loss of compound activity in my biological assays.
  • Potential Cause: A loss of potency is a strong indicator of chemical degradation. The formation of impurities, even at low levels, can introduce confounding variables or competitive inhibition in biological systems. The parent compound's concentration is effectively lowered, leading to unreliable dose-response curves and other artifacts.

  • Recommended Solutions & Workflow:

    • Confirm Stock Solution Integrity: Degradation can occur in solid form or in solution. Prepare a fresh stock solution from your solid material and immediately compare its performance against a previously prepared (and potentially degraded) solution.

    • Implement a Purity Verification Workflow: Before beginning a critical set of experiments, always verify the purity of the compound. This is a self-validating step that ensures the integrity of your starting material.

Diagram 1: Experimental Workflow for Troubleshooting Compound Degradation

G cluster_0 Problem Identification cluster_1 Investigation cluster_2 Resolution A Inconsistent Experimental Results Observed B Analyze Current Lot (See Protocol 2: HPLC) A->B C Purity < 95% or Unknown Peaks? B->C D Procure New, Certified Lot of Compound C->D Yes F Qualify New Lot with Small-Scale Pilot Study C->F No D->F E Purify Existing Material (Advanced Users) E->F Alternative G Proceed with Full Experimentation F->G

Caption: Workflow for verifying compound integrity when results are inconsistent.

Issue 3: I see new, unexpected peaks appearing in my LC-MS or HPLC chromatogram over time.
  • Potential Cause: This directly indicates the formation of degradation products. For this compound, these are likely oxidized species or products of dehydration. The tertiary alcohol group (-C(CH₃)₂OH) can, under acidic conditions or heat, eliminate water to form an isopropenyl group, resulting in 2-isopropenylphenol.

  • Recommended Solutions:

    • Characterize Degradants: If you have access to mass spectrometry (MS), determine the mass of the new peaks. A mass loss of 18 Da (M-18) relative to the parent compound (152.19 g/mol ) would strongly suggest the dehydration product. An increase in mass could indicate oxidation (e.g., M+16 for hydroxylation).

    • Review Solvent and Buffer pH: Ensure that your storage solvents and experimental buffers are not acidic and are free of peroxides, which can accelerate degradation. Use high-purity solvents and prepare solutions fresh daily.

    • Perform Forced Degradation Study: To proactively identify potential degradants, a forced degradation study can be performed. Expose small aliquots of the compound to controlled stress conditions (e.g., acid, base, peroxide, heat, light) and analyze the resulting mixtures by HPLC or LC-MS.[4] This provides a fingerprint of potential impurities to watch for in future stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the definitive storage conditions for this compound?

While recommendations vary slightly, the consensus for preserving high purity is to control atmosphere, temperature, and light.

Table 1: Recommended Storage Conditions for this compound

Parameter Recommendation Rationale Supporting Sources
Temperature 2–8 °C (Refrigerator) Slows the rate of oxidative and hydrolytic reactions. [1][2]
Atmosphere Inert Gas (Argon or Nitrogen) Displaces oxygen, the primary driver of oxidative degradation. [5]
Light Protect from Light (Amber Vial) Prevents photolytic degradation pathways. Phenolic compounds are often light-sensitive. [3]
Container Tightly Sealed Glass Container Prevents exposure to moisture and atmospheric contaminants.

| Moisture | Store in a Dry/Desiccated Environment | Prevents potential acid/base-catalyzed hydrolysis or degradation. |[3] |

Q2: What are the primary degradation pathways I should be aware of?

The structure of this compound suggests two primary routes of degradation under typical laboratory conditions.

  • Oxidation of the Phenol Ring: This is the most common pathway. The phenolic hydroxyl group can be oxidized to a phenoxy radical. This radical can then react further, leading to the formation of diphenoquinones or, after ring opening, smaller oxidized fragments. This pathway is responsible for the color change.[6][7]

  • Dehydration of the Tertiary Alcohol: The 2-hydroxypropan-2-yl group contains a tertiary alcohol. Under acidic conditions or upon heating, this group can undergo E1 elimination of water to form 2-isopropenylphenol. While less common under standard storage, it can occur in acidic solutions or during certain experimental procedures.

Diagram 2: Proposed Oxidative Degradation Pathway

G A This compound B Phenoxy Radical Intermediate A->B [O], Light, Metal Ions C Propyl-dihydroxybenzene Intermediates B->C + •OH D Propyl-benzoquinones (Colored Species) C->D Further Oxidation E Polymerized Products (Insoluble Particulates) D->E Polymerization

Caption: Simplified pathway for oxidative degradation leading to discoloration.

Q3: How should I safely handle this compound in the lab?

Proper handling is crucial for both safety and compound stability. Phenols as a class are corrosive and toxic, with the potential for rapid absorption through the skin.[8][9]

  • Engineering Controls: Always handle solid material and prepare solutions inside a certified chemical fume hood to avoid inhalation of dust or vapors.[10]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear robust chemical-resistant gloves. For concentrated solutions, neoprene or butyl rubber gloves are recommended over standard nitrile gloves.[3]

    • Eye Protection: Chemical safety goggles and a face shield are mandatory, especially when handling the solid or preparing stock solutions.[3]

    • Lab Coat: A fully buttoned lab coat must be worn.[3]

  • First Aid: Ensure an emergency eyewash and shower are accessible. For dermal exposures, immediate decontamination is critical. Polyethylene glycol (PEG-300 or PEG-400) is highly effective for cleaning phenol from the skin.[9]

Q4: How can I quantitatively monitor the stability of my compound?

A stability-indicating analytical method is essential. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common and reliable technique.

  • Methodology: A reverse-phase C18 column is typically effective for separating the relatively polar parent compound from its less polar (dehydrated) or more polar (oxidized) degradants.[7][11]

  • Validation: The method should be able to resolve the main peak from all potential degradation products and impurities.

  • Protocol: The following table provides a general-purpose starting method for purity analysis.

Table 2: Sample HPLC Method Parameters for Purity Assessment

Parameter Recommended Setting Justification
Instrument HPLC with UV/PDA Detector Standard for purity analysis of aromatic compounds.
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) Good retention and separation for phenolic compounds.[7]
Mobile Phase A Water with 0.1% Formic Acid or Phosphoric Acid Acid improves peak shape and resolution for phenols.
Mobile Phase B Acetonitrile or Methanol Common organic modifiers for reverse-phase chromatography.
Elution Gradient (e.g., 30% B to 95% B over 20 min) A gradient is recommended to ensure elution of any unknown, more non-polar impurities.
Flow Rate 1.0 mL/min Standard analytical flow rate.
Detection 275 nm Phenols typically have a strong UV absorbance around this wavelength.

| Injection Vol. | 10 µL | Standard volume; adjust based on concentration. |

References

  • Hoffman Fine Chemicals. (n.d.). CAS 3045-32-7 | this compound | MFCD02324111. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Eawag-BBD. (n.d.). Bisphenol A Degradation Pathway. University of Minnesota. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-hydroxypropan-2-yl)phenol. National Center for Biotechnology Information. Retrieved from [Link]

  • UC Berkeley EH&S. (n.d.). Phenol Fact Sheet. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C9H12O2). Retrieved from [Link]

  • Abdel-Azeem, A. M., et al. (2019). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. BioMed Research International. Retrieved from [Link]

  • Carabias-Martínez, R., et al. (2014). Trends in analytical methodologies for the determination of alkylphenols and bisphenol A in water samples. Trends in Analytical Chemistry.
  • Yale Environmental Health & Safety. (2022). Phenol Standard Operating Procedure. Retrieved from [Link]

  • Albert, M., et al. (2006). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. LCGC Europe.
  • Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening... Analytical Methods.
  • Scribd. (n.d.). DEGRADATIONPATHWAY B. Pharm 2-2. Retrieved from [Link]

  • Li, N., et al. (2015). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. AAPS PharmSciTech. Retrieved from [Link]

  • Zhang, F. (2019). Isolation, Purification and Structural Identification of Degradation Products from Ketoconazole in a Liquid Formulation. Chromatography and Spectroscopy Techniques. Retrieved from [Link]

  • Del Tedesco, D., et al. (2023). Evaluation and comparison of analytical methods for monitoring polymer depolymerization. ChemRxiv. Retrieved from [Link]

  • Nagavi, J. B., & Gurupadayya, B. (2018). MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. Acta Scientific Pharmaceutical Sciences.

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Technical Support Center: Troubleshooting Low Yields in the Synthesis of 2-(2-Hydroxypropan-2-yl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(2-hydroxypropan-2-yl)phenol and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in achieving high yields for this important class of compounds. The synthesis, typically a Friedel-Crafts alkylation of a phenol with acetone or a related electrophile, is a powerful C-C bond-forming reaction. However, its success is highly sensitive to a range of experimental parameters.[1][2]

This document provides in-depth, experience-driven advice in a question-and-answer format to help you diagnose and resolve common issues in your experimental workflow.

Visual Troubleshooting Workflow

Before diving into specific FAQs, use this workflow to guide your initial troubleshooting process. This diagram outlines the primary decision points when diagnosing the root cause of a low-yield reaction.

Troubleshooting_Workflow Start Low Yield of This compound Derivative Observed Check_Purity Analyze Starting Materials (Phenol, Acetone, Catalyst, Solvent) Start->Check_Purity Analyze_Crude Analyze Crude Reaction Mixture (TLC, GC-MS, NMR) Start->Analyze_Crude Review_Conditions Review Reaction Conditions & Setup Start->Review_Conditions Impure_SM Issue: Impurities Detected (e.g., water, oxidation products) Check_Purity->Impure_SM Impure? Byproducts Issue: Significant Byproducts or Unreacted Starting Material Analyze_Crude->Byproducts Byproducts? Suboptimal Issue: Conditions Not Optimal (Temp, Time, Atmosphere) Review_Conditions->Suboptimal Suboptimal? Action_Purify Action: Purify Starting Materials (Distill, Recrystallize, Dry) Impure_SM->Action_Purify Action_Optimize Action: Optimize Reaction Conditions (See FAQs: Catalyst, Temp, Stoichiometry) Byproducts->Action_Optimize Action_Isolate Action: Improve Work-up & Purification Protocol Byproducts->Action_Isolate Suboptimal->Action_Optimize

Caption: A troubleshooting decision tree for low-yield synthesis.

Frequently Asked Questions (FAQs)

Category 1: Starting Materials & Reagent Integrity

Q1: I'm using a fresh bottle of phenol, but my yields are inconsistent. Could it still be the source of the problem?

A1: Absolutely. Phenol is hygroscopic and susceptible to oxidation, which can significantly impact your reaction.[3] Even a freshly opened bottle can absorb atmospheric moisture. Oxidized phenol often has a pink or reddish hue.[3] Water can act as a cocatalyst in some cases, but more often it will deactivate strong Lewis acid catalysts like AlCl₃, reducing their efficacy.[4]

  • Expert Recommendation: Always use freshly distilled or recrystallized phenol for best results. If distillation is not feasible, ensure you are using a high-purity grade (e.g., >99.5%) and handle it under an inert atmosphere (N₂ or Ar) to minimize moisture and air exposure.

Q2: Does the grade of acetone matter?

A2: Yes, significantly. Lower grades of acetone can contain substantial amounts of water and other impurities like mesityl oxide, which can interfere with the reaction. Water, as mentioned, can deactivate the catalyst. Mesityl oxide can participate in its own competing side reactions.

  • Expert Recommendation: Use a dry, ACS-grade or higher acetone. For highly sensitive reactions, consider drying the acetone over molecular sieves (4Å) prior to use.

Q3: My reaction isn't starting or is extremely sluggish. Could my Lewis acid catalyst be inactive?

A3: This is a very common issue. Many Lewis acids, particularly aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃), are highly sensitive to moisture.[4] When exposed to air, they readily hydrolyze, losing their catalytic activity.

  • How to Validate: An active Lewis acid should fume when exposed to air and may hiss when a small amount is carefully quenched with a protic solvent. A sample that is clumpy, discolored, or does not exhibit this behavior is likely compromised.

  • Expert Recommendation: Purchase anhydrous Lewis acids in small quantities and store them in a desiccator or glovebox. Use a freshly opened bottle or a well-stored batch for each reaction.

Category 2: Reaction Conditions & Setup

Q4: I'm getting a complex mixture of products, including what looks like polyalkylated species. How can I improve selectivity for the mono-alkylated product?

A4: Polyalkylation is a classic challenge in Friedel-Crafts alkylation because the initial product, an alkylphenol, is often more reactive than the starting phenol.[4] The newly added alkyl group is an activating group, making the aromatic ring more susceptible to further electrophilic attack.

  • Expert Recommendation: To favor mono-alkylation, use a large excess of the phenol relative to the acetone.[4] A molar ratio of 3:1 to 5:1 (Phenol:Acetone) is a good starting point. This stoichiometric control ensures the electrophile is more likely to encounter an unreacted phenol molecule.

Q5: The main byproduct of my reaction appears to be the para-isomer, 4-(2-hydroxypropan-2-yl)phenol. How can I favor the formation of the ortho-isomer?

A5: The ortho/para selectivity in phenol alkylation is influenced by several factors, including the catalyst, solvent, and temperature. Steric hindrance generally favors the formation of the para product. However, the hydroxyl group of phenol can direct the electrophile to the ortho position through chelation with the catalyst.

  • Expert Recommendation:

    • Catalyst Choice: Milder Lewis acids (e.g., TiCl₄, SnCl₄) or certain solid acid catalysts like zeolites may offer different selectivity profiles compared to strong acids like AlCl₃.[4][5]

    • Temperature Control: Lowering the reaction temperature often increases the selectivity for the kinetically favored ortho product. Try running the reaction at 0 °C or even -20 °C.

    • Solvent: Non-polar solvents can sometimes enhance ortho selectivity.

Q6: My reaction mixture turns dark brown or black, and I end up with a lot of tar-like residue. What causes this?

A6: The formation of dark, polymeric tars is a sign of decomposition or polymerization, often caused by overly harsh reaction conditions.[6] Phenols are highly activated aromatic compounds and can be sensitive to strong acids and high temperatures.[6][7][8]

  • Causality:

    • High Temperature: Excessive heat can provide the activation energy for unwanted polymerization pathways.

    • Catalyst Concentration: Using too much of a highly active Lewis acid (e.g., AlCl₃) can lead to uncontrolled side reactions.[4]

  • Expert Recommendation:

    • Reduce Temperature: Maintain a consistent, low temperature (e.g., 0-25 °C) using an ice bath.

    • Optimize Catalyst Loading: Start with a lower catalyst loading (e.g., 0.1-0.5 equivalents) and incrementally increase if the reaction rate is too slow.

    • Slow Addition: Add the catalyst portion-wise or the acetone dropwise to the phenol-catalyst mixture to control the reaction exotherm.

Category 3: Side Reactions & Byproduct Formation

Q7: Besides C-alkylation, what other major side reactions should I be aware of?

A7: A significant competing reaction is O-alkylation , where the alkyl group attacks the phenolic oxygen to form a phenyl ether.[9][10] This pathway can become dominant under certain conditions.

  • Mechanism: Phenols are bidentate nucleophiles, meaning they can react at the aromatic ring (C-alkylation) or the oxygen atom (O-alkylation).[9] The formation of the ether is often kinetically favored, while the C-alkylated product is thermodynamically more stable.[10]

  • Expert Recommendation:

    • Higher temperatures and longer reaction times can favor the thermodynamically stable C-alkylated product. The O-alkylated ether can sometimes rearrange to the C-alkylated product under Friedel-Crafts conditions (a process similar to the Fries rearrangement).[9]

    • The choice of catalyst is crucial. Some catalysts may favor O-alkylation more than others.[11][12] If significant ether formation is observed, consider screening different Lewis or Brønsted acids.

Detailed Experimental Protocols

Protocol 1: General Procedure for the Acid-Catalyzed Alkylation of Phenol with Acetone

This protocol provides a robust starting point for the synthesis of this compound.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add phenol (e.g., 3.0 equivalents).

  • Inert Atmosphere: Purge the flask with dry nitrogen or argon for 10-15 minutes.

  • Solvent Addition: Add a suitable anhydrous solvent (e.g., dichloromethane or nitromethane).

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Catalyst Addition: While maintaining the temperature at 0 °C, slowly add the Lewis acid catalyst (e.g., AlCl₃, 1.1 equivalents) in portions. Stir the resulting slurry for 15-20 minutes.

  • Electrophile Addition: Add dry acetone (1.0 equivalent) dropwise via a syringe over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C or slowly warm to room temperature. Monitor the progress by TLC or GC analysis.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by adding cold dilute HCl (e.g., 1 M).

  • Work-up: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent (e.g., 3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Data & Reference Tables

Table 1: Comparison of Common Acid Catalysts in Friedel-Crafts Alkylation

CatalystActivity LevelTypical Use & Considerations
AlCl₃, AlBr₃ Very Active[4]High reactivity, but can promote side reactions and polymerization. Highly moisture-sensitive.[4]
FeCl₃, SbCl₅ Moderately Active[4]Generally milder than AlCl₃, can offer better control.
BF₃·OEt₂ ModerateA convenient liquid Lewis acid, often used for reactions with sensitive functional groups.
SnCl₄, TiCl₄ Mild[4]Useful for substrates prone to decomposition. May require higher temperatures or longer reaction times.
Zeolites, Resins Mild to Moderate[4][5]Solid acid catalysts. Offer advantages in product separation and catalyst recycling. Can provide shape selectivity.[5]

References

  • Wikipedia. (n.d.). Phenol. [Link]

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  • PubChemLite. (n.d.). This compound (C9H12O2). [Link]

Sources

"scale-up considerations for the industrial production of 2-(2-Hydroxypropan-2-yl)phenol"

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, chemists, and production managers involved in the synthesis of 2-(2-Hydroxypropan-2-yl)phenol. We address common challenges encountered during the transition from laboratory-scale experiments to industrial production, focusing on troubleshooting and frequently asked questions. Our approach is grounded in established chemical principles to ensure process robustness, safety, and efficiency.

Core Synthesis Pathway: Friedel-Crafts Hydroxyalkylation of Phenol

The industrial synthesis of this compound is primarily achieved through the acid-catalyzed Friedel-Crafts hydroxyalkylation of phenol with acetone.[1][2] The reaction involves the protonation of acetone by a strong acid catalyst to form a carbocation electrophile. This electrophile is then attacked by the electron-rich phenol ring.[1][3] A key challenge in this synthesis is controlling the regioselectivity to favor the desired ortho-isomer over the para-isomer and preventing the subsequent reaction with a second phenol molecule, which leads to the formation of Bisphenol A (BPA) as a major byproduct.[2][4]

G cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products & Byproducts Phenol Phenol Sigma_Ortho Ortho σ-complex Phenol->Sigma_Ortho Electrophilic Attack (ortho position) Sigma_Para Para σ-complex Phenol->Sigma_Para Electrophilic Attack (para position) Acetone Acetone Protonated_Acetone Protonated Acetone (Carbocation Intermediate) Acetone->Protonated_Acetone Catalyst Acid Catalyst (H⁺) Catalyst->Acetone Protonation Protonated_Acetone->Sigma_Ortho Protonated_Acetone->Sigma_Para Product Desired Product: This compound Sigma_Ortho->Product Rearomatization Byproduct_Para Byproduct: 4-(2-Hydroxypropan-2-yl)phenol Sigma_Para->Byproduct_Para Rearomatization BPA Major Byproduct: Bisphenol A (BPA) Product->BPA + Phenol (Further Reaction) Byproduct_Para->BPA + Phenol (Further Reaction)

Caption: Reaction mechanism for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for this compound?

The most prevalent method is the Friedel-Crafts alkylation of phenol using acetone as the alkylating agent in the presence of an acid catalyst.[1][3] Common catalysts include strong Brønsted acids like sulfuric acid or Lewis acids such as aluminum chloride.[3][5] Modified zeolite catalysts and acidic ion-exchange resins are also employed to improve selectivity and ease of separation.[3][4]

Q2: What are the primary challenges when scaling this synthesis from the lab to industrial production?

Scaling up this process presents several significant challenges:

  • Heat Management: Friedel-Crafts alkylations are typically exothermic. Managing the heat generated in a large reactor is critical to prevent temperature spikes that can lead to side reactions, reduced selectivity, and potential thermal runaways.[6][7]

  • Mass Transfer: Ensuring efficient mixing of the reactants and catalyst becomes more difficult in large vessels, which can lead to localized "hot spots" or areas of high reactant concentration, negatively impacting yield and selectivity.[6]

  • Byproduct Control: The formation of the para-isomer and Bisphenol A are major concerns. Conditions optimized in the lab may not translate directly to a larger scale, often requiring re-optimization of temperature, reactant ratios, and catalyst loading.[3][4]

  • Materials Handling & Safety: Handling large quantities of corrosive phenol and strong acid catalysts requires stringent safety protocols and specialized equipment.[8] Phenol is toxic and readily absorbed through the skin, necessitating robust personal protective equipment (PPE) and engineering controls.[8][9]

  • Downstream Purification: Separating the desired ortho-product from unreacted phenol, the para-isomer, and other byproducts on a large scale requires efficient and often energy-intensive distillation columns.[10][11]

Q3: How does the choice of acid catalyst affect the reaction's outcome?

The catalyst choice is crucial for both reaction rate and selectivity.

  • Lewis Acids (e.g., AlCl₃, FeCl₃): These are highly active but can be difficult to handle and may require more than stoichiometric amounts because the product ketone can form a stable complex with the catalyst.[5][12] They can also lead to lower selectivity and more byproduct formation if not carefully controlled.[3]

  • Brønsted Acids (e.g., H₂SO₄, Trifluoromethanesulfonic acid): These are effective catalysts, but their use can lead to challenges with corrosion and waste disposal.[10]

  • Solid Acid Catalysts (e.g., Zeolites, Acidic Resins): These are increasingly favored in industrial processes. They offer easier separation from the reaction mixture (filtration instead of quenching and extraction), can be regenerated, and often provide better selectivity towards a specific isomer, minimizing byproduct formation.[3][4]

Q4: How can the formation of Bisphenol A (BPA) and the para-isomer be minimized?

Minimizing these byproducts is a key objective for process optimization.

  • Molar Ratio: Using a significant excess of phenol relative to acetone shifts the equilibrium away from the formation of BPA, which requires two equivalents of phenol per acetone molecule.[3][13]

  • Temperature Control: Lower reaction temperatures generally favor the formation of the ortho-isomer (kinetic product) over the more thermodynamically stable para-isomer. Precise temperature control is essential.

  • Catalyst Selection: Certain solid acid catalysts with specific pore sizes and acid site distributions can sterically hinder the formation of the bulkier para-isomer and subsequent reaction to form BPA.[3][4]

  • Controlled Addition: Slowly adding acetone to the mixture of phenol and catalyst can help maintain a low concentration of the acetone electrophile, reducing the likelihood of polyalkylation and BPA formation.[6]

Troubleshooting Guide for Scale-Up Production

Problem 1: Low overall yield of the desired this compound.

  • Potential Cause A: Poor Temperature Control.

    • Explanation: The reaction is exothermic. If the heat is not removed efficiently, the reactor temperature can rise, promoting side reactions and potential degradation of the product or reactants.

    • Solution:

      • Ensure the reactor's cooling system (e.g., jacketed vessel, internal cooling coils) has the capacity to handle the heat load.[7]

      • Implement a controlled, slower addition rate for the limiting reagent (typically acetone) to manage the rate of heat generation.

      • Validate temperature sensors and control loops to ensure they are accurate and responsive.[7]

  • Potential Cause B: Catalyst Inactivation or Insufficient Loading.

    • Explanation: Water is a common poison for many Lewis and Brønsted acid catalysts. Moisture in the reactants (phenol, acetone) or the reactor can significantly reduce catalyst activity. The lone pair of electrons on phenol's oxygen can also coordinate with and deactivate Lewis acid catalysts.[5]

    • Solution:

      • Ensure all reactants are thoroughly dried before use. Implement stringent moisture control protocols for all raw materials.

      • If using a Lewis acid like AlCl₃, consider that an excess may be needed to overcome deactivation by the phenolic oxygen.[5]

      • For solid catalysts, verify that the catalyst bed has not been fouled by impurities or degraded from previous runs.

  • Potential Cause C: Incorrect Reactant Molar Ratio.

    • Explanation: While a large excess of phenol is used to suppress BPA formation, an insufficient excess can lead to a higher conversion of acetone into this byproduct, thus lowering the yield of the target molecule.[3]

    • Solution:

      • Review and optimize the phenol-to-acetone molar ratio for the specific reactor configuration. Ratios of 3:1 to 6:1 (phenol:acetone) are often cited.[13]

      • Ensure accurate dosing of both reactants through calibrated pumps and flow meters.

Problem 2: Poor product selectivity; high levels of 4-(2-Hydroxypropan-2-yl)phenol or Bisphenol A.

  • Potential Cause A: Suboptimal Reaction Temperature.

    • Explanation: Higher temperatures can provide the energy needed to overcome the steric hindrance for para-substitution, leading to an increase in the 4-(2-Hydroxypropan-2-yl)phenol byproduct.[10] It can also accelerate the subsequent reaction to form BPA.

    • Solution:

      • Operate the reaction at the lower end of the effective temperature range. A typical range for this reaction is between 70-90°C, but this should be optimized.[14]

      • Improve reactor mixing to eliminate hot spots where localized high temperatures can drive unwanted side reactions.

  • Potential Cause B: Inappropriate Catalyst Choice for Required Selectivity.

    • Explanation: The nature of the catalyst's acid sites (Lewis vs. Brønsted) and its physical structure (homogeneous vs. heterogeneous) dramatically influences selectivity.

    • Solution:

      • Evaluate different catalysts. For high ortho-selectivity, consider sterically hindered catalysts or specific zeolites.

      • If using a solid catalyst, ensure its specifications (e.g., particle size, acid site density) are consistent between batches.

Problem 3: Difficulties during downstream purification by distillation.

  • Potential Cause A: Formation of Azeotropes or Close-Boiling Impurities.

    • Explanation: The crude product is a complex mixture.[11] The boiling points of the ortho- and para-isomers may be close, making simple distillation ineffective. Unreacted starting materials or other byproducts can also complicate separation.

    • Solution:

      • Conduct a thorough compositional analysis of the crude reaction mixture using GC or HPLC to identify all major components.

      • Increase the efficiency of the distillation column (e.g., increase the number of theoretical plates, optimize the reflux ratio).

      • Consider alternative purification methods such as extractive distillation or melt crystallization if simple distillation is insufficient.[15]

  • Potential Cause B: Thermal Degradation in the Reboiler.

    • Explanation: Phenolic compounds can be sensitive to high temperatures. Prolonged exposure to high heat in the distillation reboiler can cause degradation, leading to yield loss and the formation of heavy, tar-like impurities.

    • Solution:

      • Perform the distillation under vacuum to lower the boiling points of the components and reduce the required reboiler temperature.

      • Minimize the residence time of the product in the reboiler by using an appropriate distillation setup, such as a wiped-film evaporator for the final purification step.

Scale-Up Process Workflow

The following diagram outlines a typical industrial workflow for the production of this compound.

G RawMaterials Raw Material Storage (Phenol, Acetone, Catalyst) Reactor Jacketed Reactor RawMaterials->Reactor Quench Catalyst Quench / Neutralization Reactor->Quench Crude Reaction Mixture Separation Phase Separation (Aqueous/Organic) Quench->Separation Distillation1 Primary Distillation (Removal of excess Phenol) Separation->Distillation1 Organic Phase Waste Waste Treatment (Spent Catalyst, Aqueous Waste) Separation->Waste Aqueous Phase Distillation2 Fractional Vacuum Distillation (Isomer Separation) Distillation1->Distillation2 Crude Product PhenolRecycle Phenol Recycle Distillation1->PhenolRecycle Recovered Phenol ProductStorage Purified Product Storage Distillation2->ProductStorage Final Product Distillation2->Waste Heavy Ends / Byproducts PhenolRecycle->RawMaterials

Caption: Industrial process flow for this compound production.

Key Physical & Safety Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Key Hazards
Phenol C₆H₆O94.11181.7Toxic, Corrosive, Mutagenic[8]
Acetone C₃H₆O58.0856Highly Flammable
This compound C₉H₁₂O₂152.19~252.7 (Predicted)[16]Skin/Eye Irritant, Harmful if swallowed[17]
4-(2-Hydroxypropan-2-yl)phenol C₉H₁₂O₂152.19N/AData not widely available
Bisphenol A C₁₅H₁₆O₂228.29360Suspected reproductive toxicity

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"minimizing side reactions in the polymerization of 2-(2-Hydroxypropan-2-yl)phenol"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Polymerization of 2-(2-Hydroxypropan-2-yl)phenol

Welcome to the technical support center for the polymerization of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this process. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you minimize side reactions and achieve high-quality, reproducible results.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the polymerization of this compound, providing the core knowledge needed to design and execute successful experiments.

Q1: What is the primary polymerization mechanism for this compound?

The polymerization of this compound, a substituted phenol, typically proceeds via a step-growth condensation mechanism.[1] The phenolic hydroxyl group activates the aromatic ring for electrophilic substitution, primarily at the ortho and para positions. The reaction can be initiated by various catalysts, including acids or enzymes, leading to the formation of linkages between monomer units. For instance, in an acid-catalyzed reaction akin to phenol-formaldehyde polymerization, a carbocation can be generated which then attacks the activated ring of another monomer.[1][2] Alternatively, enzymatic catalysis, often using peroxidases like Horseradish Peroxidase (HRP), can achieve polymerization through an oxidative coupling mechanism where phenoxy radicals are generated and then couple.[3]

Q2: What are the most common and critical side reactions to consider?

There are three primary categories of side reactions that can compromise the integrity of your polymerization:

  • Uncontrolled Cross-linking: The monomer has two vacant positions (one ortho, one para) that are highly activated by the hydroxyl group. This multi-functionality can lead to branching and, eventually, uncontrolled cross-linking, resulting in gel formation and an insoluble product. This is particularly prevalent under harsh conditions (e.g., high temperature or high catalyst concentration).

  • Oxidation: Phenolic compounds are highly susceptible to oxidation, especially at elevated temperatures or in the presence of trace metals or oxygen. This leads to the formation of colored quinone and quinone-methide byproducts, which can impart undesirable color to the final polymer and may also act as inhibitors, limiting the final molecular weight.

  • Side-Chain Dehydration: The tertiary alcohol on the isopropyl group can undergo acid-catalyzed dehydration at elevated temperatures. This reaction forms a terminal alkene (an isopropenyl group), which can introduce structural defects and potentially participate in unwanted side reactions.

Q3: How does monomer purity affect the polymerization outcome?

Monomer purity is paramount. Impurities can have several detrimental effects:

  • Chain Termination: Impurities with a single reactive site can cap the growing polymer chains, leading to a lower-than-expected molecular weight.

  • Inhibition: Some impurities, particularly those prone to oxidation, can consume the initiator or catalyst, slowing or halting the polymerization.

  • Structural Defects: Impurities that co-polymerize can be incorporated into the polymer backbone, altering its physical and chemical properties in an uncontrolled manner.

We strongly recommend purifying the monomer, for example by recrystallization, before use.[4] A high-purity monomer (e.g., >99%) is crucial for achieving high molecular weight and batch-to-batch consistency.

Q4: What are the essential analytical techniques for characterizing the polymer and identifying side products?

A multi-faceted analytical approach is required:

Analytical TechniquePurposeKey Information Provided
Gel Permeation Chromatography (GPC/SEC) Molecular Weight AnalysisDetermines number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural Verification¹H and ¹³C NMR confirm the polymer's primary structure and can be used to identify and quantify structural defects from side reactions.
Fourier-Transform Infrared (FTIR) Spectroscopy Functional Group AnalysisIdentifies characteristic functional groups in the monomer and polymer, helping to confirm the reaction's success and detect byproducts like quinones (C=O stretch).[5]
Differential Scanning Calorimetry (DSC) Thermal PropertiesMeasures the glass transition temperature (Tg), providing insight into the polymer's amorphous or semi-crystalline nature.

Troubleshooting Guide

This section is formatted to help you diagnose and solve specific problems encountered during your experiments.

Problem 1: Low Polymer Molecular Weight and/or Poor Yield

  • Potential Cause 1: Premature Chain Termination by Impurities.

    • Why it happens: Impurities in the monomer, solvent, or inert gas can react with the growing polymer chain, rendering it inactive. Oxygen is a common culprit in free-radical systems, while monofunctional phenols can act as chain stoppers in condensation reactions.

    • Troubleshooting Protocol:

      • Monomer Purification: Recrystallize the this compound monomer from an appropriate solvent system (e.g., toluene/n-hexane) to a purity of >99%.[4] Verify purity using NMR or melting point analysis.[6]

      • Solvent Purity: Use anhydrous, high-purity solvents. If necessary, distill solvents over a suitable drying agent before use.

      • Inert Atmosphere: Ensure the reaction vessel is thoroughly purged with a high-purity inert gas (Argon or Nitrogen) before adding reagents and maintain a positive pressure throughout the reaction.

  • Potential Cause 2: Non-Optimal Catalyst Concentration or Temperature.

    • Why it happens: Too little catalyst can lead to a slow, incomplete reaction. Conversely, some catalyst systems can be inhibited by excessively high concentrations.[3] Temperature affects the rate of polymerization but also the rate of side reactions and catalyst decomposition.

    • Recommended Action: Perform a systematic optimization study. Vary the catalyst concentration and reaction temperature to find the optimal balance between polymerization rate and the suppression of side reactions. See the parameter table below for guidance.

Problem 2: Gelation or Formation of Insoluble Polymer

  • Potential Cause: Uncontrolled Cross-linking.

    • Why it happens: The monomer has multiple reactive sites on the aromatic ring. At high temperatures or high catalyst loading, the reaction's selectivity can decrease, leading to the formation of branched and eventually cross-linked networks.

    • Troubleshooting Protocol:

      • Reduce Reaction Temperature: Lowering the temperature can increase the selectivity of the electrophilic substitution, favoring linear chain growth over branching.

      • Optimize Catalyst Loading: Reduce the catalyst concentration. A lower concentration can slow the reaction but often provides better control over the polymer architecture.

      • Control Monomer Conversion: In step-growth polymerizations, extensive cross-linking often occurs at very high monomer conversion. Consider stopping the reaction at a target conversion (e.g., 90-95%) before the gel point is reached. The reaction can be quenched by adding a suitable reagent that neutralizes the catalyst.

Problem 3: Polymer is Discolored (Yellow to Brown)

  • Potential Cause: Oxidation of Phenolic Moieties.

    • Why it happens: Phenols are easily oxidized to form highly colored quinone-type structures. This process is accelerated by heat, oxygen, and trace metal impurities.

    • Troubleshooting Protocol:

      • Strict Anaerobic Conditions: This is the most critical step. Use Schlenk line techniques or a glovebox to assemble the reaction and handle reagents. Ensure all solvents are thoroughly deoxygenated prior to use.

      • Use Radical Scavengers/Antioxidants: In some systems, adding a small amount of a hindered phenol antioxidant (that is less reactive than the monomer under polymerization conditions) can help suppress oxidation.

      • Purify the Final Polymer: If slight discoloration occurs, it may be possible to remove the colored impurities by precipitating the polymer solution into a non-solvent multiple times.[7]

Visualizing Reaction Pathways

To better understand the chemical transformations, the following diagrams illustrate the desired polymerization pathway and key side reactions.

Polymerization_Pathway cluster_initiation Initiation/Activation cluster_propagation Propagation Monomer1 Monomer Activated_Monomer Activated Monomer Monomer1->Activated_Monomer Monomer2 Monomer Dimer Dimer Polymer Growing Polymer Chain Dimer->Polymer Further Reaction Catalyst Catalyst (e.g., H⁺) Catalyst->Monomer1 Activation Activated_Monomer->Monomer2 Attack

Caption: Desired linear polymerization workflow.

Side_Reactions cluster_oxidation Oxidation cluster_crosslinking Cross-linking cluster_dehydration Dehydration Monomer Phenolic Monomer Quinone Quinone Byproduct (Colored) Monomer->Quinone [O₂], heat Branched Branched Polymer Monomer->Branched High Temp, High [Cat] Dehydrated Isopropenyl Defect Monomer->Dehydrated H⁺, heat Crosslinked Cross-linked Gel (Insoluble) Branched->Crosslinked

Caption: Major competing side reaction pathways.

Quantitative Guide to Experimental Parameters

The following table provides a summary of how key experimental parameters can be adjusted to control the polymerization and minimize side reactions.

ParameterRecommended RangeEffect of Increasing the ParameterRationale for Control
Temperature 40 - 80 °CIncreases reaction rate but also significantly increases rates of oxidation, dehydration, and cross-linking.Lower temperatures favor more selective, linear chain growth. Find the minimum temperature required for an acceptable reaction rate.
Catalyst Concentration 0.1 - 2.0 mol%Increases polymerization rate. Excess catalyst can decrease selectivity, promoting branching and side reactions.Optimize for a balance between reaction time and control. Higher molecular weight is often achieved with lower catalyst loads over longer times.
Monomer Concentration 0.5 - 2.0 MHigher concentration increases polymerization rate. However, in solution, it can also increase viscosity, trapping byproducts.Moderate concentrations are often ideal. Very low concentrations can favor intramolecular reactions over polymerization.
Reaction Time 2 - 24 hoursIncreases monomer conversion and molecular weight. Prolonged time, especially at high temp, increases risk of side reactions.Monitor the reaction (e.g., by taking aliquots for GPC) to determine the point of diminishing returns, where molecular weight plateaus and degradation may begin.

References

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Validation & Comparative

A Comprehensive Guide to the Structural Validation of 2-(2-Hydroxypropan-2-yl)phenol using 1H and 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technical walkthrough for the structural validation of 2-(2-Hydroxypropan-2-yl)phenol, a valuable substituted phenol derivative in synthetic chemistry and material science.[1][2] We will move beyond a simple recitation of spectral data, focusing instead on the strategic application of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy to build an unassailable structural proof. This document is intended for researchers, scientists, and drug development professionals who require a rigorous and logical approach to molecular characterization.

The Foundational Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone of analytical chemistry, offering unparalleled insight into the molecular structure of organic compounds.[3][4] The technique is based on the quantum mechanical property of nuclear spin, possessed by nuclei like ¹H (proton) and ¹³C.[5][6] When placed in a strong magnetic field, these nuclei can absorb and re-emit electromagnetic radiation at a specific radiofrequency.[6] This resonance frequency is exquisitely sensitive to the local electronic environment, providing a unique fingerprint of the atom's position within the molecule.[7] By analyzing the chemical shifts, signal integrations, and spin-spin coupling patterns, we can piece together the molecular puzzle with high fidelity.[4][8]

Part 1: Predicting the Spectroscopic Signature of this compound

Before stepping into the laboratory, a critical first step is to predict the expected NMR spectra based on the proposed structure. This theoretical framework is indispensable for efficient and accurate data interpretation.

The Structure:

Caption: Structure of this compound with atom numbering.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show five distinct signals:

  • Aromatic Protons (H3, H4, H5, H6): These protons reside on the benzene ring and will appear in the downfield region, typically between 6.5 and 7.5 ppm.[9] Their precise shifts are influenced by the electron-donating hydroxyl group and the electron-withdrawing alkyl substituent. The proximity to the hydroxyl group at C1 will likely shield the ortho (H6) and para (H4) protons relative to the meta (H3, H5) protons. We anticipate complex splitting patterns (multiplets) due to coupling between adjacent aromatic protons.

  • Phenolic Hydroxyl Proton (O10-H): The chemical shift of this proton is highly variable (typically 4-8 ppm) and depends on solvent, concentration, and temperature due to hydrogen bonding.[10][11] It is expected to appear as a broad singlet because of rapid chemical exchange with trace amounts of acid or water, which decouples it from neighboring protons.[9]

  • Tertiary Hydroxyl Proton (O11-H): Similar to the phenolic proton, this signal will likely be a broad singlet, though typically found more upfield.

  • Methyl Protons (H8, H9): The two methyl groups are chemically equivalent due to free rotation around the C2-C7 bond. They will produce a single, sharp signal. Being attached to a quaternary carbon bearing an oxygen atom, this signal is expected in the range of 1.5-1.7 ppm. Since there are no adjacent protons, it will appear as a singlet. The integration value will be 6H.

Predicted ¹³C NMR Spectrum

The molecule has nine carbon atoms, but due to symmetry, we expect eight signals in the proton-decoupled ¹³C NMR spectrum:

  • Aromatic Carbons (C1-C6): These will appear between 110 and 160 ppm.

    • C1 (ipso-carbon, attached to -OH): This carbon is significantly deshielded by the electronegative oxygen and will appear far downfield, around 150-155 ppm.[10]

    • C2 (ipso-carbon, attached to the alkyl group): The substitution will shift this carbon downfield, likely in the 125-135 ppm range.

    • C3, C4, C5, C6 (protonated aromatic carbons): These will resonate in the typical aromatic region of 115-130 ppm.

  • Quaternary Carbon (C7): The carbon attached to the phenolic ring and the two methyl groups is a quaternary carbon. It will be found in the 70-75 ppm range due to the attached hydroxyl group.

  • Methyl Carbons (C8, C9): The two equivalent methyl carbons will give a single signal in the upfield region, typically around 25-30 ppm.

To aid in the assignment, a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is invaluable. This technique differentiates carbons based on the number of attached protons: CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative, and quaternary carbons are absent.[12] For our target molecule, DEPT-135 should show positive signals for the four aromatic CH carbons and the two methyl carbons (as one peak).

Part 2: Experimental Design and Workflow

A robust experimental design is crucial for acquiring high-quality, unambiguous data.

Experimental Protocol
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized this compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube. CDCl₃ is a common choice, but DMSO-d₆ can be advantageous for observing hydroxyl protons as sharper signals due to stronger hydrogen bonding with the solvent.

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition:

    • Acquire all spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Ensure an adequate number of scans for a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

    • DEPT-135: Run the DEPT-135 pulse sequence to differentiate carbon types.

    • 2D COSY (Correlation Spectroscopy): Acquire a gradient-selected COSY spectrum to identify ¹H-¹H spin-spin coupling networks.[13]

    • 2D HSQC (Heteronuclear Single Quantum Coherence): Acquire a gradient-selected HSQC spectrum to identify direct one-bond ¹H-¹³C correlations.[14]

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): Acquire a gradient-selected HMBC spectrum to identify long-range (2-3 bond) ¹H-¹³C correlations. This is the key experiment for establishing connectivity across quaternary carbons.[14][15]

    • (Optional) D₂O Exchange: After acquiring the initial ¹H spectrum, add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The signals corresponding to the exchangeable O-H protons will disappear or significantly diminish.[9]

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Validation A Weigh Compound (10-20 mg) B Dissolve in Deuterated Solvent (e.g., CDCl3) with TMS A->B C Transfer to NMR Tube B->C D 1D ¹H NMR C->D E 1D ¹³C & DEPT-135 NMR C->E F 2D COSY D->F G 2D HSQC E->G F->G H 2D HMBC G->H I Assign Signals H->I J Confirm Connectivity I->J K Final Structure Validation J->K

Caption: Workflow for NMR-based structural validation.

Part 3: Data Interpretation and Structural Confirmation

This section details the logical process of piecing together the spectral data to confirm the structure of this compound.

Analysis of 1D Spectra

The first step is a thorough analysis of the 1D ¹H and ¹³C spectra. The D₂O exchange experiment would confirm the assignment of the two broad singlets to the phenolic and tertiary alcohol protons. The ¹H spectrum will show a 6H singlet for the two equivalent methyl groups and a complex multiplet pattern in the aromatic region integrating to 4H. The ¹³C and DEPT-135 spectra will confirm the presence of one quaternary carbon attached to an oxygen, one quaternary carbon attached to the ring, four aromatic CH carbons, and one methyl carbon signal (representing two equivalent methyls).

Unambiguous Assignments with 2D NMR

While 1D NMR provides strong evidence, 2D NMR is required for definitive proof of the substitution pattern and overall connectivity.

  • COSY: The COSY spectrum will reveal the coupling network of the aromatic protons. Cross-peaks will be observed between adjacent protons (e.g., H3-H4, H4-H5, H5-H6), confirming their relative positions on the benzene ring. No correlations will be seen between the aromatic protons, the methyl protons, or the hydroxyl protons, as they are separated by more than three bonds or are decoupled by exchange.

  • HSQC: The HSQC spectrum is the bridge between the proton and carbon spectra. It will show cross-peaks for every carbon that is directly bonded to a proton. This allows for the unambiguous assignment of the protonated aromatic carbons (C3-H3, C4-H4, C5-H5, C6-H6) and the methyl carbons to their attached protons (C8/C9 to the 6H singlet).

  • HMBC: The HMBC spectrum is the definitive tool for establishing the complete carbon skeleton.[15] It reveals correlations between protons and carbons that are two or three bonds away. The key correlations to look for are:

    • Methyl Protons (H8/H9) to Carbons: The methyl protons should show a strong correlation to the quaternary carbon C7 (two bonds, ²J) and a weaker correlation to the other methyl carbon C8/C9 (three bonds, ³J). Crucially, a correlation from the methyl protons to the aromatic carbon C2 (three bonds, ³J) confirms the attachment of the 2-hydroxypropan-2-yl group to the phenol ring at the C2 position.

    • Aromatic Protons to Carbons: Correlations from the aromatic protons to neighboring carbons will further solidify the ring structure. For example, H6 should show a correlation to C2, confirming their ortho relationship.

Key HMBC Correlations for Structural Proof

Caption: Key 2- and 3-bond HMBC correlations confirming connectivity.

Summary of Spectroscopic Data
Assignment¹H NMR (Predicted δ, ppm)¹³C NMR (Predicted δ, ppm)DEPT-135Key HMBC Correlations (from Proton)
H3, H4, H5 ~6.7-7.2 (m, 3H)~115-130CH (+)To adjacent and ipso-carbons
H6 ~6.8-7.0 (m, 1H)~115-120CH (+)C2, C7
O10-H 4.0-8.0 (br s, 1H)--None
O11-H 2.0-4.0 (br s, 1H)--None
H8, H9 ~1.6 (s, 6H)~30CH₃ (+)C2, C7
C1 -~155C (absent)-
C2 -~130C (absent)-
C7 -~72C (absent)-

Part 4: Comparison with Alternative Analytical Techniques

While NMR is exceptionally powerful, a multi-technique approach provides the most robust characterization.

TechniqueInformation ProvidedStrengthsLimitations
NMR Spectroscopy Detailed atomic connectivity, stereochemistry, and 3D structure in solution.[6][8]Unambiguous structure determination; non-destructive.Lower sensitivity compared to MS; requires soluble sample.
Mass Spectrometry (MS) Molecular weight (from molecular ion) and structural fragments.[16]Extremely high sensitivity; provides molecular formula with high-resolution MS.Does not provide direct connectivity information; isomers can be difficult to distinguish.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., O-H stretch for alcohols/phenols, C-O stretch, aromatic C=C bends).[10]Fast, simple, and inexpensive; good for confirming functional groups.Provides limited information on the overall carbon skeleton; not suitable for full structure elucidation.
X-ray Crystallography Precise 3D atomic coordinates in the solid state.The "gold standard" for absolute structure determination.Requires a single, high-quality crystal, which can be difficult or impossible to grow.

In practice, MS would be used to confirm the molecular weight (152.19 g/mol )[17] and IR spectroscopy would verify the presence of the hydroxyl and phenyl groups. However, only NMR spectroscopy can definitively establish the ortho substitution pattern and the precise connectivity of the 2-hydroxypropan-2-yl moiety to the phenolic ring, distinguishing it from its meta and para isomers.[18][19]

Conclusion

The structural validation of this compound is definitively achieved through a systematic and multi-faceted NMR approach. While 1D ¹H and ¹³C spectra provide initial fingerprints, the unequivocal assignment of the molecular architecture hinges on the connectivity data derived from 2D experiments. Specifically, the HMBC experiment is indispensable, providing the crucial long-range correlation that bridges the aliphatic side chain to the aromatic ring at the C2 position. This comprehensive NMR analysis, when compared to other analytical methods, demonstrates superior capability for complete structural elucidation in solution, providing an authoritative and trustworthy validation of the target molecule.

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A Comprehensive Guide to the Mass Spectrometry Fragmentation of 2-(2-Hydroxypropan-2-yl)phenol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2-(2-hydroxypropan-2-yl)phenol. As a molecule combining a phenolic ring and a tertiary benzylic alcohol, its fragmentation behavior is governed by a unique interplay of competing pathways, including alpha-cleavage, dehydration, and a characteristic ortho effect. Understanding these pathways is critical for researchers in drug metabolism, environmental analysis, and synthetic chemistry for unambiguous structural elucidation. This document presents predicted fragmentation mechanisms, comparative data with isomeric and simpler analogues, and a detailed experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS).

Molecular Structure and Key Fragmentation-Directing Features

This compound possesses a molecular weight of 152.19 g/mol and a monoisotopic mass of 152.08 Da. Its structure is characterized by two key functional groups whose individual and combined behaviors dictate the fragmentation cascade under electron ionization.

  • Phenolic Moiety: The aromatic ring provides significant stability to the molecular ion. Phenols are known to exhibit strong molecular ion peaks and characteristic losses of neutral molecules like carbon monoxide (CO, 28 Da) and a formyl radical (HCO•, 29 Da).[1][2]

  • Tertiary Benzylic Alcohol Moiety: This group introduces competing fragmentation routes. Tertiary alcohols often display weak or absent molecular ion peaks due to the facility of fragmentation.[3][4] The two most common pathways for alcohols are alpha-cleavage (C-C bond scission adjacent to the oxygen-bearing carbon) and dehydration (loss of H₂O).[4][5] The benzylic position of this group further stabilizes any resulting carbocations, making these cleavages highly favorable.

The ortho positioning of these two groups is of paramount importance, as it allows for intramolecular interactions and rearrangements that are not possible in the meta and para isomers. This "ortho effect" can lead to unique fragmentation channels, such as the elimination of a stable neutral molecule.[6]

Predicted Electron Ionization (EI) Fragmentation Pattern

Upon electron ionization, the this compound molecule will form a molecular ion ([M]•+) at a mass-to-charge ratio (m/z) of 152. The subsequent fragmentation is predicted to follow several major pathways, driven by the formation of stable ions and neutral species.

Pathway A: Alpha (α)-Cleavage

This is anticipated to be a dominant fragmentation pathway. The cleavage of the C-C bond between the tertiary carbon and a methyl group results in the loss of a methyl radical (•CH₃, 15 Da). This generates a highly stable, resonance-delocalized oxonium ion at m/z 137 . The stability of this ion suggests that m/z 137 could be the base peak in the spectrum.

Pathway B: Dehydration

A characteristic fragmentation for alcohols is the elimination of a water molecule (H₂O, 18 Da).[5][7] This pathway would produce a radical cation of 2-(prop-1-en-2-yl)phenol at m/z 134 . While common for alcohols, the peak intensity may be moderate compared to the highly favored α-cleavage.

Pathway C: The Ortho Effect - Loss of Acetone

The proximity of the phenolic hydroxyl and the tertiary alcohol allows for a six-membered ring transition state. A hydrogen transfer from the phenolic -OH to the tertiary alcohol oxygen can occur, facilitating the concerted elimination of a neutral acetone molecule (CH₃COCH₃, 58 Da). This rearrangement yields the radical cation of phenol at m/z 94 . This is a highly specific marker for the ortho isomer.

Pathway D: Further Fragmentation of the Phenol Ion

The phenol ion (m/z 94), if formed, will undergo its own characteristic fragmentation. This includes the loss of carbon monoxide (CO) to yield an ion at m/z 66 ([C₅H₆]•+), followed by the loss of a hydrogen radical to form the stable cyclopentadienyl cation at m/z 65 ([C₅H₅]+).[1]

The proposed fragmentation pathways are illustrated in the diagram below.

G M [M]•+ m/z 152 F137 [M - CH₃]⁺ m/z 137 (α-Cleavage) M->F137 - •CH₃ F134 [M - H₂O]•+ m/z 134 (Dehydration) M->F134 - H₂O F94 [M - C₃H₆O]•+ m/z 94 (Ortho Effect) M->F94 - Acetone F66 [C₅H₆]•+ m/z 66 F94->F66 - CO F65 [C₅H₅]⁺ m/z 65 F66->F65 - •H

Caption: Predicted EI fragmentation pathways of this compound.

Summary of Predicted Key Ions
m/zProposed Structure/FormulaFragmentation PathwayExpected Intensity
152[C₉H₁₂O₂]•+Molecular IonLow to Medium
137[C₈H₉O₂]⁺α-Cleavage: Loss of •CH₃High (Potential Base Peak)
134[C₉H₁₀O]•+Dehydration: Loss of H₂OMedium
94[C₆H₆O]•+Ortho Effect: Loss of AcetoneMedium to High
77[C₆H₅]⁺Loss of •C(CH₃)₂OHLow to Medium
66[C₅H₆]•+Loss of CO from m/z 94Medium
65[C₅H₅]⁺Loss of •H from m/z 66Medium
Comparative Fragmentation Analysis

A key aspect of structural confirmation is comparing the unknown's spectrum to that of related compounds.

Isomeric Comparison: The Significance of the Ortho Position

The fragmentation pattern of this compound is expected to be distinct from its meta and para isomers. While all three isomers will likely show fragments at m/z 137 (α-cleavage) and m/z 134 (dehydration), the prominent fragment at m/z 94 due to the loss of acetone is a unique diagnostic marker for the ortho isomer .[6] This is because the intramolecular hydrogen transfer required for this rearrangement is sterically impossible for the meta and para isomers. Studies on similar substituted phenols have confirmed that such substituent interactions are a hallmark of ortho configurations.[8]

Comparison with Simpler Analogues

Analyzing simpler molecules helps to assign fragments to specific structural moieties.

CompoundKey Fragments (m/z) and Notes
Phenol 94 (M•+) : Strong molecular ion. 66 : Loss of CO. 65 : Loss of HCO.
2-Phenyl-2-propanol 136 (M•+) : Weak or absent. 121 : Loss of •CH₃ (α-cleavage), typically the base peak. 118 : Loss of H₂O. 77 : Phenyl cation.
This compound (ortho) 152 (M•+) : Present. 137 : Loss of •CH₃ (α-cleavage). 134 : Loss of H₂O. 94 : Diagnostic loss of acetone.

This comparison shows that the target molecule exhibits a hybrid fragmentation pattern. The m/z 137 peak is analogous to the m/z 121 peak of 2-phenyl-2-propanol, confirming the facile α-cleavage of the tertiary alcohol. The m/z 94, 66, and 65 fragments are directly inherited from the fragmentation of a phenol-like structure, formed via the unique ortho-effect rearrangement.

Experimental Protocol: GC-MS Analysis

This section provides a robust, self-validating protocol for acquiring the mass spectrum of this compound. The use of gas chromatography ensures the separation of the analyte from potential isomers or impurities prior to mass analysis.

Methodology
  • Sample Preparation:

    • Dissolve 1 mg of the analyte in 1 mL of a suitable solvent (e.g., Methanol or Dichloromethane).

    • If the sample is in a complex matrix, perform a liquid-liquid or solid-phase extraction to isolate the phenolic compounds.[9]

    • (Optional but Recommended): For improved chromatographic performance and volatility, derivatize the sample using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[10][11] This will convert the active hydrogens on the hydroxyl groups to trimethylsilyl (TMS) ethers. Note that derivatization will shift all fragment masses accordingly.

  • Gas Chromatography (GC) Conditions:

    • Injector: Split/splitless, operated in splitless mode (1 µL injection volume). Injector Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.[10]

    • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% Phenyl Methyl Siloxane capillary column (or equivalent).

    • Oven Program: Initial temperature of 70°C, hold for 2 minutes. Ramp at 10°C/min to 280°C, hold for 5 minutes.[10]

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.[9]

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40 - 400.

    • Data Acquisition: Full Scan Mode.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Dissolve Dissolve Extract Extract Dissolve->Extract If in matrix Derivatize Derivatize Dissolve->Derivatize Extract->Derivatize (Optional) Injection Injection Derivatize->Injection Separation Separation Injection->Separation GC Column Ionization Ionization Separation->Ionization EI Source, 70 eV Mass_Analysis Mass_Analysis Ionization->Mass_Analysis Quadrupole Data_Interpretation Data_Interpretation Mass_Analysis->Data_Interpretation

Caption: Experimental workflow for the GC-MS analysis of phenolic compounds.

Conclusion

The mass spectrometry fragmentation of this compound is a predictable yet complex process governed by its constituent functional groups and their unique spatial arrangement. The key diagnostic ions are m/z 137 (from α-cleavage), m/z 134 (from dehydration), and, most critically, m/z 94 (from an ortho-effect-driven loss of acetone). This distinct fragmentation signature, particularly the m/z 94 ion, allows for its unambiguous differentiation from its meta and para isomers. The comparative analysis and detailed experimental protocol provided in this guide offer researchers a comprehensive framework for the identification and characterization of this and structurally related compounds.

References
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A Comparative Guide to the Biological Activity of 2-(2-Hydroxypropan-2-yl)phenol and Other Alkylphenols

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher in drug development and the environmental sciences, understanding the nuanced biological activities of phenolic compounds is paramount. This guide offers an in-depth comparison of 2-(2-hydroxypropan-2-yl)phenol against a backdrop of other common alkylphenols. While direct experimental data on this compound is notably scarce in current literature, this guide will leverage well-established structure-activity relationships (SAR) to forecast its probable biological profile. We will delve into the critical aspects of estrogenic, antioxidant, and antimicrobial activities, supported by detailed experimental protocols and mechanistic insights.

Introduction to Alkylphenols: A Double-Edged Sword

Alkylphenols are a class of organic compounds characterized by a phenol ring substituted with one or more alkyl groups. Their utility is widespread, serving as precursors in the manufacturing of detergents, antioxidants, and resins.[1][2] However, their structural similarity to endogenous hormones has raised significant environmental and health concerns, particularly regarding their potential as endocrine-disrupting chemicals (EDCs).[3][4][5] The biological activity of an alkylphenol is not uniform across the class; it is intricately dictated by the nature of its alkyl substituent—its size, branching, and position on the phenol ring.[5][6]

This guide focuses on this compound, an ortho-substituted alkylphenol. Its unique hydroxypropyl group presents an interesting case for comparative analysis against more traditionally studied para-substituted alkylphenols like nonylphenol and octylphenol.

Estrogenic Activity: A Tale of Molecular Mimicry

The most scrutinized biological activity of alkylphenols is their ability to mimic estradiol, the primary female sex hormone, by binding to the estrogen receptor (ER).[7] This interaction can trigger a cascade of downstream signaling events, leading to potential disruptions in normal endocrine function.

Mechanism of Estrogenic Action

The estrogenic activity of alkylphenols is primarily mediated through their binding to the estrogen receptor alpha (ERα). This binding initiates a conformational change in the receptor, leading to its dimerization and subsequent translocation to the nucleus. There, the receptor-ligand complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. This can lead to the inappropriate expression of estrogen-responsive genes, cellular proliferation, and physiological effects.[7]

Caption: Estrogenic signaling pathway of alkylphenols.

Structure-Activity Relationship (SAR) for Estrogenicity

Decades of research have elucidated key structural features that govern the estrogenic potency of alkylphenols:

  • Position of the Alkyl Group: The substitution pattern on the phenol ring is critical. The estrogenic activity generally follows the order: para > meta > ortho.[6] Para-substitution is considered optimal for fitting into the ligand-binding pocket of the estrogen receptor.

  • Branching of the Alkyl Group: Tertiary branched alkyl groups exhibit higher estrogenic activity than secondary or linear alkyl chains.[6]

  • Length of the Alkyl Chain: Optimal estrogenic activity is typically observed with alkyl groups containing 6 to 8 carbons.[6]

  • Hindrance: An unhindered phenolic ring is crucial. Di-substitution with bulky alkyl groups can abolish activity.[6]

Comparative Analysis

Based on these established SAR principles, we can predict the estrogenic potential of this compound relative to other well-studied alkylphenols.

CompoundAlkyl Group PositionAlkyl Group StructurePredicted Relative Estrogenic ActivityRationale
This compound orthoTertiary, HydroxylatedVery LowOrtho-substitution significantly reduces estrogenic activity.[6]
4-tert-OctylphenolparaTertiary C8HighOptimal para-position and tertiary branched C8 chain.[6][7]
4-NonylphenolparaBranched C9HighPara-position with a long, branched alkyl chain.[2][7]
4-sec-ButylphenolparaSecondary C4ModeratePara-position but with a less potent secondary branching.[6]
4-n-HeptylphenolparaLinear C7Low to ModeratePara-position but with a less potent linear alkyl chain.[6]

Note: This table is predictive for this compound due to the absence of direct experimental data.

Antioxidant Activity: Scavenging Free Radicals

Phenolic compounds are well-known for their antioxidant properties, which stem from their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals.[8] This activity is crucial in combating oxidative stress, a key factor in numerous diseases.

Mechanism of Antioxidant Action

The primary mechanism of antioxidant activity for phenols is hydrogen atom transfer (HAT). The phenolic hydroxyl group donates a hydrogen atom to a free radical, thereby stabilizing the radical and preventing it from causing cellular damage. The resulting phenoxyl radical is relatively stable due to resonance delocalization of the unpaired electron around the aromatic ring, making it less reactive than the initial free radical.

Antioxidant_Mechanism cluster_reaction Free Radical Scavenging Phenol Phenolic Compound (Ar-OH) Products Stabilized Radical (RH) + Phenoxyl Radical (Ar-O•) Phenol->Products Radical Free Radical (R•) Radical->Products

Caption: Mechanism of antioxidant action of phenolic compounds.

Comparative Analysis

While specific data for this compound is unavailable, the antioxidant capacity of phenolic compounds is influenced by the number and position of hydroxyl groups and the nature of other substituents. Generally, the presence of electron-donating groups on the ring can enhance antioxidant activity. The additional hydroxyl group in the alkyl chain of this compound might influence its antioxidant potential, though its impact relative to other alkylphenols requires experimental verification.

CompoundKey Structural FeaturesPredicted Relative Antioxidant Activity
This compound Phenolic -OH, ortho-alkyl with -OHTo be determined experimentally
Butylated Hydroxytoluene (BHT)Hindered Phenol, para-methyl, di-tert-butylHigh (synthetic standard)
4-tert-ButylphenolPhenolic -OH, para-tert-butylModerate
PhenolUnsubstituted Phenolic -OHLow

Antimicrobial Activity: Disrupting Microbial Integrity

Phenolic compounds exhibit broad-spectrum antimicrobial activity against bacteria and fungi.[9][10] Their mechanism of action is generally multifaceted, making the development of microbial resistance more challenging.

Mechanism of Antimicrobial Action

The antimicrobial activity of phenols is largely attributed to their ability to disrupt microbial cell membranes.[9][11] The hydrophobic alkyl chain facilitates partitioning into the lipid bilayer of the cell membrane, while the polar hydroxyl group interacts with the hydrophilic heads. This disruption increases membrane permeability, leading to the leakage of intracellular components and ultimately cell death. Other proposed mechanisms include the inhibition of essential enzymes and interference with nucleic acid synthesis.[11]

Antimicrobial_Mechanism Alkylphenol Alkylphenol Membrane Microbial Cell Membrane Alkylphenol->Membrane Partitioning Disruption Membrane Disruption (Increased Permeability) Membrane->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage Death Cell Death Leakage->Death

Caption: General mechanism of antimicrobial action for alkylphenols.

Comparative Analysis

The antimicrobial efficacy of alkylphenols is often correlated with their lipophilicity, which is influenced by the length of the alkyl chain. Longer alkyl chains generally lead to greater antimicrobial activity, up to a certain point where reduced water solubility becomes a limiting factor. The specific structure of this compound, with its relatively short and hydroxylated side chain, may result in different antimicrobial properties compared to long-chain alkylphenols.

CompoundAlkyl Chain CharacteristicsPredicted Relative Antimicrobial Activity
This compound Short, branched, hydroxylatedTo be determined experimentally
4-n-OctylphenolC8 linearHigh
4-n-PentylphenolC5 linearModerate
4-tert-ButylphenolC4 branchedLow to Moderate

Experimental Protocols

For researchers aiming to experimentally validate the predicted activities of this compound or other novel alkylphenols, the following established protocols provide a robust starting point.

Yeast Estrogen Screen (YES) Assay

This in vitro reporter gene assay utilizes genetically modified yeast (Saccharomyces cerevisiae) expressing the human estrogen receptor (hER) and a reporter gene (e.g., lacZ).[3][12][13]

  • Yeast Culture Preparation: Inoculate a suitable growth medium with the recombinant yeast strain and incubate until the culture reaches the mid-logarithmic growth phase.

  • Assay Setup: In a 96-well microplate, add serial dilutions of the test compound and a positive control (e.g., 17β-estradiol).

  • Inoculation: Add the prepared yeast culture to each well.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 30°C) for a defined period (e.g., 48-72 hours).

  • Detection: Add a chromogenic substrate for β-galactosidase (the product of the lacZ gene), such as chlorophenol red-β-D-galactopyranoside (CPRG).[14]

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) to quantify the color change, which is proportional to the estrogenic activity.

MCF-7 Cell Proliferation (E-SCREEN) Assay

This assay measures the estrogen-dependent proliferation of the human breast cancer cell line MCF-7, which expresses the estrogen receptor.[15][16]

  • Cell Culture: Culture MCF-7 cells in a complete growth medium. Prior to the assay, acclimatize the cells to an estrogen-free medium for 48-72 hours to reduce basal proliferation.

  • Seeding: Seed the cells into 96-well plates at a predetermined density.

  • Treatment: After cell attachment, replace the medium with fresh estrogen-free medium containing serial dilutions of the test compound and a positive control (17β-estradiol).

  • Incubation: Incubate the plates for 6-7 days.

  • Quantification of Proliferation: Assess cell proliferation using a suitable method, such as the Sulforhodamine B (SRB) assay, which stains total cellular protein.

  • Analysis: Calculate the proliferative effect relative to the control and determine the EC50 value.

DPPH Radical Scavenging Assay

This spectrophotometric assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[1][4][17]

  • Preparation of DPPH Solution: Prepare a fresh solution of DPPH in a suitable solvent (e.g., methanol or ethanol) to a specific absorbance at its maximum wavelength (around 517 nm).

  • Reaction Mixture: In a microplate or cuvette, mix the DPPH solution with various concentrations of the test compound and a standard antioxidant (e.g., Trolox or ascorbic acid).

  • Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: Measure the decrease in absorbance at 517 nm. The reduction in absorbance is indicative of the radical scavenging activity.

  • Calculation: Calculate the percentage of DPPH radical scavenging and determine the IC50 value.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[18][19][20]

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.

  • Serial Dilution: In a 96-well microplate, perform a two-fold serial dilution of the test compound in the broth.

  • Inoculation: Add the standardized microbial inoculum to each well. Include positive (microbe, no compound) and negative (broth only) controls.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Conclusion and Future Directions

The biological activity of alkylphenols is a complex interplay of structural features. While established SAR principles provide a strong framework for predicting the activity of novel or less-studied compounds, they are not a substitute for empirical data. Based on the fundamental principle that ortho-substitution significantly diminishes estrogenic activity, it is highly probable that this compound is not a potent endocrine disruptor in the classical sense. However, its antioxidant and antimicrobial properties remain an open question and warrant experimental investigation. The presence of a hydroxyl group on the alkyl side chain is a unique feature that could confer interesting biological activities.

For researchers in drug development and toxicology, the key takeaway is the critical need for experimental validation. The protocols detailed in this guide provide a clear path for such investigations. Future studies should focus on generating robust, quantitative data for this compound to fill the current knowledge gap and allow for a definitive comparison with other alkylphenols. Such data will be invaluable for accurate risk assessment and the potential discovery of novel bioactive compounds.

References

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  • Glaser, A., et al. (2018). Detecting Estrogenic Ligands in Personal Care Products using a Yeast Estrogen Screen Optimized for the Undergraduate Teaching Laboratory. Journal of Visualized Experiments, (131), 56641.
  • BenchChem. (2025). Application Notes and Protocols for Yeast-Based Estrogenic Activity Assays.
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  • Kato, T., et al. (2024). DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. International Journal of Molecular Sciences, 25(5), 2999.
  • Routledge, E. J., & Sumpter, J. P. (1997). Structural features of alkylphenolic chemicals associated with estrogenic activity. Journal of Biological Chemistry, 272(6), 3280-3288.
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A Comparative Performance Analysis of Antioxidants Based on 2-(2-Hydroxypropan-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive performance comparison of antioxidants derived from the 2-(2-Hydroxypropan-2-yl)phenol scaffold. It is intended for researchers, scientists, and professionals in the field of drug development and material science who are seeking to understand the antioxidant potential of this class of compounds. This document delves into the synthesis, mechanisms of action, and comparative efficacy of these antioxidants against established standards such as Butylated Hydroxytoluene (BHT) and Trolox. The comparative analysis is supported by a review of data from common in vitro antioxidant assays, including DPPH, ABTS, and ORAC, as well as cellular antioxidant activity assays. Detailed experimental protocols and structure-activity relationships are discussed to provide a holistic understanding of their potential applications.

Introduction: The Rationale for Phenolic Antioxidants

Phenolic compounds are a cornerstone of antioxidant research and application, primarily due to their ability to act as hydrogen or electron donors, effectively neutralizing free radicals.[1][2] The hydroxyl group attached to the aromatic ring is the key functional moiety responsible for their antioxidant action. The substitution pattern on the aromatic ring significantly influences the antioxidant capacity by affecting the stability of the resulting phenoxyl radical.

The core structure of this compound, an ortho-alkylated phenol, presents an interesting candidate for antioxidant activity. The presence of the hydroxypropan-2-yl group at the ortho position to the phenolic hydroxyl group can influence the molecule's steric and electronic properties, which in turn can modulate its antioxidant efficacy. This guide aims to provide a detailed comparison of its performance with other well-established antioxidants.

Synthesis of this compound: A Note on Purity and Scalability

The primary synthetic route to this compound is the Friedel-Crafts alkylation of phenol with acetone. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), or a strong Brønsted acid.

Underlying Chemistry: The Friedel-Crafts Alkylation

The mechanism involves the protonation of acetone by the acid catalyst to form a carbocation or a polarized complex, which then acts as an electrophile. The electron-rich phenol ring attacks this electrophile, leading to the formation of a new carbon-carbon bond.

Experimental Causality : The choice of catalyst and reaction conditions is critical in directing the regioselectivity of the alkylation. Phenol is an ortho-, para-directing activator. The use of milder catalysts and controlled temperatures can favor the formation of the ortho-isomer, this compound, over the para-isomer. However, achieving high selectivity can be challenging, and purification by methods such as column chromatography is often necessary to isolate the desired product. The potential for side reactions, such as polyalkylation, also needs to be carefully managed by controlling the stoichiometry of the reactants. The purity of the final compound is paramount for accurate antioxidant activity assessment, as even trace impurities can have pro-oxidant or antioxidant effects.

Synthesis_Workflow phenol Phenol reaction Friedel-Crafts Alkylation phenol->reaction acetone Acetone acetone->reaction catalyst Lewis Acid Catalyst (e.g., AlCl3) catalyst->reaction mixture Reaction Mixture (ortho- and para-isomers) reaction->mixture purification Purification (e.g., Chromatography) mixture->purification product This compound purification->product

Caption: Synthesis workflow for this compound.

Mechanisms of Antioxidant Action: A Theoretical Framework

Phenolic antioxidants primarily exert their effects through two main mechanisms:

  • Hydrogen Atom Transfer (HAT): The phenolic antioxidant (ArOH) donates its hydroxyl hydrogen atom to a free radical (R•), thereby neutralizing the radical and forming a stable phenoxyl radical (ArO•).

  • Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, forming a radical cation of the antioxidant and an anion of the radical.

The stability of the resulting phenoxyl radical is a key determinant of the antioxidant's effectiveness. Electron-donating groups on the aromatic ring can delocalize the unpaired electron, increasing the stability of the phenoxyl radical and thus enhancing the antioxidant activity.

Comparative Performance Evaluation: In Vitro Assays

To objectively assess the antioxidant performance of this compound, a direct comparison with the widely used synthetic antioxidants BHT (Butylated Hydroxytoluene) and the water-soluble vitamin E analog, Trolox, is essential. This section outlines the principles of common in vitro assays and presents a comparative analysis based on available data for structurally related compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a rapid and widely used method to screen the radical scavenging activity of antioxidants.[3] The stable DPPH radical has a deep violet color, which is reduced to a pale yellow hydrazine upon reaction with an antioxidant. The degree of discoloration is proportional to the antioxidant's efficacy.

Experimental Protocol:

  • Prepare a stock solution of the test compound and standard antioxidants (BHT, Trolox) in a suitable solvent (e.g., methanol).

  • Prepare a series of dilutions of the stock solutions.

  • Add a fixed volume of a methanolic DPPH solution to each dilution.

  • Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at a specific wavelength (typically around 517 nm).

  • Calculate the percentage of radical scavenging activity for each concentration.

  • Determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

Table 1: Comparative DPPH Radical Scavenging Activity (IC50 Values)

CompoundIC50 (µM) - Representative Values for Phenolic Antioxidants
This compound Data Not Available
BHT (Butylated Hydroxytoluene)~20-50
Trolox~5-15
Phenol>1000

Note: The IC50 values for BHT and Trolox are representative ranges from the literature and can vary depending on the specific experimental conditions. The value for phenol highlights the importance of alkyl substitution for antioxidant activity.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[4] The blue-green ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the radical is reduced, leading to a loss of color.

Experimental Protocol:

  • Generate the ABTS•+ solution by mixing ABTS and potassium persulfate solutions and allowing them to react in the dark.

  • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or PBS) to a specific absorbance at a particular wavelength (e.g., 734 nm).

  • Add the test compound and standard antioxidants to the diluted ABTS•+ solution.

  • Measure the decrease in absorbance after a set incubation time.

  • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that gives the same antioxidant effect as the test compound.

Table 2: Comparative ABTS Radical Scavenging Activity (TEAC Values)

CompoundTEAC (Trolox Equivalents) - Representative Values
This compound Data Not Available
BHT (Butylated Hydroxytoluene)~0.5-0.8
Trolox1.0 (by definition)

Note: TEAC values are relative to Trolox. A value greater than 1 indicates higher activity than Trolox, while a value less than 1 indicates lower activity.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by a free radical initiator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve.

Experimental Protocol:

  • Prepare solutions of the fluorescent probe (e.g., fluorescein), the free radical initiator (AAPH), the test compound, and a standard (Trolox).

  • In a multi-well plate, combine the fluorescent probe, the test compound or standard, and a buffer solution.

  • Initiate the reaction by adding the AAPH solution.

  • Monitor the fluorescence decay kinetically at a specific excitation and emission wavelength.

  • Calculate the net area under the curve (AUC) for each sample and standard.

  • The results are expressed as Trolox equivalents.

Table 3: Comparative ORAC Values

CompoundORAC Value (µmol TE/g) - Representative Values
This compound Data Not Available
BHT (Butylated Hydroxytoluene)~1,500 - 3,000
Trolox~4,900

Note: ORAC values can vary significantly based on the assay conditions and the purity of the compounds.

Cellular Antioxidant Activity (CAA) Assay: Bridging the Gap to Biological Relevance

While in vitro chemical assays provide valuable initial screening data, they do not account for cellular uptake, metabolism, and localization of the antioxidant. The Cellular Antioxidant Activity (CAA) assay addresses these limitations by measuring the antioxidant activity of a compound within a cellular environment.

Experimental Principle:

The CAA assay typically uses a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent DCFH. In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). The ability of an antioxidant to inhibit the formation of DCF is a measure of its cellular antioxidant activity.

Caption: Workflow of a typical Cellular Antioxidant Activity (CAA) assay.

Structure-Activity Relationship and Discussion

The antioxidant activity of phenolic compounds is intricately linked to their chemical structure. For this compound, several structural features are expected to influence its performance:

  • Ortho-Alkylation: The presence of the bulky 2-hydroxypropan-2-yl group at the ortho position can sterically hinder the phenolic hydroxyl group. This hindrance can increase the stability of the phenoxyl radical by preventing dimerization and other side reactions, potentially enhancing its antioxidant activity.

  • Intramolecular Hydrogen Bonding: The proximity of the alcoholic hydroxyl group on the substituent to the phenolic hydroxyl group may allow for the formation of an intramolecular hydrogen bond. This could potentially decrease the bond dissociation energy of the phenolic O-H bond, facilitating hydrogen atom donation and thereby increasing antioxidant activity. However, it could also decrease the acidity of the phenol, which might affect the SET mechanism.

  • Electronic Effects: The alkyl group is an electron-donating group, which can increase the electron density on the aromatic ring and stabilize the resulting phenoxyl radical through resonance.

Based on these structural considerations, it is hypothesized that this compound would exhibit significant antioxidant activity, likely superior to unsubstituted phenol. However, without direct experimental data, a definitive comparison with highly optimized antioxidants like BHT and Trolox is speculative. The steric hindrance in this compound is less pronounced than the two tertiary butyl groups in BHT, which may influence its radical scavenging kinetics.

Conclusion and Future Directions

This guide has provided a framework for understanding and evaluating the antioxidant performance of compounds based on the this compound scaffold. While a comprehensive theoretical basis for its potential activity has been established, a significant gap exists in the availability of direct experimental data for this specific compound.

Future research should focus on the synthesis of high-purity this compound and its systematic evaluation using the standardized antioxidant assays detailed in this guide. A direct head-to-head comparison with BHT and Trolox in DPPH, ABTS, ORAC, and cellular antioxidant assays is crucial to definitively position its efficacy within the landscape of known antioxidants. Such studies will be invaluable for researchers and drug development professionals seeking to leverage the unique structural features of ortho-alkylated phenols for novel antioxidant applications.

References

  • Foti, M. C. (2007). Antioxidant properties of phenols. Journal of Pharmacy and Pharmacology, 59(12), 1673-1685. [Link][2]

  • Perron, N. R., & Brumaghim, J. L. (2009). A review of the antioxidant mechanisms of polyphenol compounds related to iron binding. Cell biochemistry and biophysics, 53(2), 75-100.
  • Olah, G. A. (2005). Friedel-Crafts chemistry. John Wiley & Sons.
  • Mishra, K., Ojha, H., & Chaudhury, N. K. (2012). Estimation of antiradical properties of antioxidants using DPPH assay: A critical review and results. Food chemistry, 130(4), 1036-1043.
  • Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free radical biology and medicine, 26(9-10), 1231-1237.
  • Ou, B., Hampsch-Woodill, M., & Prior, R. L. (2001). Development and validation of an improved oxygen radical absorbance capacity assay using fluorescein as the fluorescent probe. Journal of agricultural and food chemistry, 49(10), 4619-4626.
  • Wolfe, K. L., & Liu, R. H. (2007). Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements. Journal of agricultural and food chemistry, 55(22), 8896-8907.
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"cross-reactivity studies of 2-(2-Hydroxypropan-2-yl)phenol with bisphenol A antibodies"

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Investigating Immunoassay Cross-Reactivity

Topic: Cross-Reactivity Analysis of 2-(2-Hydroxypropan-2-yl)phenol with Commercial Bisphenol A Antibodies

Authored For: Researchers, scientists, and drug development professionals engaged in analytical chemistry and toxicology.

This guide provides a comprehensive framework for assessing the cross-reactivity of this compound (HHPh) with antibodies developed for Bisphenol A (BPA) detection. We will delve into the rationale behind the experimental design, provide a detailed protocol for a competitive ELISA, and discuss the interpretation of results.

Introduction: The Analytical Challenge of Structural Analogues

Bisphenol A (BPA) is a well-known endocrine-disrupting chemical used extensively in the production of polycarbonate plastics and epoxy resins.[1][2] Its potential health risks have led to widespread monitoring and regulation, making sensitive and specific detection methods, such as immunoassays, critically important.[1][3]

However, the specificity of these immunoassays can be compromised by structural analogues that may also be present in environmental or biological samples. One such analogue is this compound (HHPh), a related phenolic compound. The structural similarity between BPA and HHPh raises a critical question: Do anti-BPA antibodies mistakenly recognize HHPh? This potential cross-reactivity could lead to an overestimation of BPA concentrations, resulting in inaccurate risk assessments.

Structural Comparison:

  • Bisphenol A (BPA): The structure of BPA consists of two phenol rings linked by a central carbon atom which is also bonded to two methyl groups.[3] Its IUPAC name is 4,4'-(propane-2,2-diyl)diphenol.[4][5]

  • This compound (HHPh): This compound, also known as o-Hydroxy-alpha,alpha-dimethylbenzyl alcohol, features a single phenol ring attached to a 2-hydroxypropan-2-yl group.[6][7]

While not identical, the presence of a phenol ring and an isopropyl group in both molecules provides a structural basis for potential antibody cross-reactivity.[8] This guide outlines the methodology to quantify this interaction.

Experimental Principle: Competitive ELISA

To assess cross-reactivity, the competitive enzyme-linked immunosorbent assay (ELISA) is the method of choice.[9] This format is ideal for detecting small molecules like BPA and its analogues.[10][11]

The core principle is a competition for a limited number of specific antibody binding sites between the target analyte (BPA) and a labeled BPA conjugate (e.g., BPA-HRP).[12][13] The concentration of the analyte in the sample is inversely proportional to the signal generated. When a cross-reactant like HHPh is introduced, it also competes for these antibody sites, leading to a decrease in signal. By comparing the concentration of HHPh required to inhibit the signal by 50% (IC50) to the IC50 of BPA, we can quantitatively determine the percentage of cross-reactivity.

Causality Behind Experimental Choice: Why competitive ELISA? Small molecules like BPA or HHPh are generally too small to be bound by two different antibodies simultaneously, which is a requirement for the "sandwich" ELISA format.[9][10] The competitive format circumvents this by using the analyte to inhibit the binding of a labeled conjugate, making it a highly sensitive and robust method for quantifying small analytes in complex mixtures.[11]

The workflow for this assay is visualized below:

Competitive_ELISA_Workflow Diagram 1: Competitive ELISA Workflow for Cross-Reactivity cluster_prep Plate Preparation cluster_competition Competitive Reaction cluster_detection Detection plate Microplate wells are coated with anti-BPA antibody incubation Mix and add to coated wells. Incubate. bpa_std BPA Standard or HHPh Sample bpa_std->incubation bpa_hrp BPA-Enzyme Conjugate (e.g., BPA-HRP) bpa_hrp->incubation wash1 Wash to remove unbound molecules incubation->wash1 substrate Add TMB Substrate wash1->substrate color_dev Color develops (Inversely proportional to analyte) substrate->color_dev stop Add Stop Solution color_dev->stop read Read Absorbance at 450 nm stop->read

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A Comparative Guide to the Quantification of 2-(2-Hydroxypropan-2-yl)phenol in Environmental Samples

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of two primary analytical techniques for the quantification of 2-(2-Hydroxypropan-2-yl)phenol (2-HPP) in environmental matrices: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for water samples and Gas Chromatography-Mass Spectrometry (GC-MS) for soil samples. As a significant degradation product of the ubiquitous industrial chemical Bisphenol A (BPA), the presence and concentration of 2-HPP in the environment are of growing concern. This document is intended for researchers, scientists, and environmental monitoring professionals, offering in-depth technical protocols and comparative performance data to aid in the selection and implementation of appropriate analytical methodologies.

Introduction to this compound (2-HPP)

This compound, a metabolite of Bisphenol A, is an emerging environmental contaminant. Its presence in water and soil is indicative of the environmental degradation of BPA-containing plastics and resins. Given the endocrine-disrupting properties of BPA and some of its derivatives, the accurate quantification of 2-HPP is crucial for assessing the environmental fate of BPA and understanding the overall toxicological burden on ecosystems.

Comparative Analysis of Analytical Methodologies

The choice of analytical technique for 2-HPP quantification is primarily dictated by the sample matrix and the required sensitivity and selectivity. This guide will compare a highly sensitive LC-MS/MS method, ideal for the low concentrations typically found in water, with a robust GC-MS method suitable for the more complex soil matrix.

Method 1: Quantification of 2-HPP in Water Samples by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry is the gold standard for the analysis of polar, non-volatile compounds like 2-HPP in aqueous matrices. Its high selectivity and sensitivity allow for direct analysis with minimal sample preparation and low detection limits. The presented method is adapted from established protocols for similar phenolic compounds and would require validation for 2-HPP.

Principle: Water samples are first subjected to solid-phase extraction (SPE) to concentrate the analyte and remove interfering matrix components. The extracted 2-HPP is then separated from other compounds by liquid chromatography and subsequently detected and quantified by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Method 2: Quantification of 2-HPP in Soil Samples by GC-MS

For solid matrices like soil, Gas Chromatography-Mass Spectrometry offers a robust and reliable analytical solution. Due to the lower volatility of 2-HPP, a derivatization step is necessary to convert it into a more volatile compound suitable for GC analysis. This method is adapted from established procedures for phenolic compounds in solid matrices and requires validation for 2-HPP.

Principle: 2-HPP is extracted from the soil sample using a suitable solvent, often with the aid of sonication or microwave-assisted extraction. The extract is then derivatized, typically through silylation, to increase the volatility of the analyte. The derivatized 2-HPP is then separated by gas chromatography and detected and quantified by a mass spectrometer.

Performance Comparison

The following table summarizes the expected performance characteristics of the two methodologies for the analysis of 2-HPP. These values are based on typical performance for similar phenolic compounds and should be confirmed during in-house method validation.

Performance CharacteristicLC-MS/MS (Water)GC-MS (Soil)
Limit of Detection (LOD) 0.1 - 1.0 ng/L0.1 - 1.0 µg/kg
Limit of Quantification (LOQ) 0.5 - 5.0 ng/L0.5 - 5.0 µg/kg
Linearity (R²) > 0.995> 0.995
Accuracy (Recovery) 85 - 115%80 - 110%
Precision (RSD) < 15%< 20%
Sample Preparation Time 2 - 4 hours4 - 6 hours
Analysis Time per Sample 10 - 15 minutes20 - 30 minutes
Derivatization Required NoYes

Experimental Protocols

Method 1: LC-MS/MS Quantification of 2-HPP in Water Samples
  • Sample Collection and Preservation: Collect water samples in amber glass bottles. If residual chlorine is present, add sodium thiosulfate. Store samples at 4°C and extract within 48 hours.

  • SPE Cartridge Conditioning: Condition a 200 mg, 6 mL Oasis HLB SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.

  • Sample Loading: Load 500 mL of the water sample onto the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

  • Washing: Wash the cartridge with 5 mL of ultrapure water to remove polar interferences.

  • Elution: Elute the retained 2-HPP with 2 x 4 mL of methanol.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: ZORBAX Extend-C18, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: 10% B to 90% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • MS System: Agilent 6470 Triple Quadrupole LC/MS or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • MRM Transitions: To be determined by direct infusion of a 2-HPP standard. The precursor ion will be [M-H]⁻.

  • Method Blank: An aliquot of ultrapure water processed through the entire sample preparation and analysis procedure.

  • Matrix Spike: A replicate of a sample fortified with a known concentration of 2-HPP to assess matrix effects and recovery.

  • Continuing Calibration Verification: A mid-level calibration standard analyzed periodically to check instrument performance.

Method 2: GC-MS Quantification of 2-HPP in Soil Samples
  • Sample Collection and Storage: Collect soil samples in glass jars and store at -20°C until extraction.

  • Extraction:

    • Weigh 10 g of homogenized soil into a centrifuge tube.

    • Add 20 mL of a 1:1 mixture of acetone and hexane.

    • Sonicate for 15 minutes in an ultrasonic bath.

    • Centrifuge at 3000 rpm for 10 minutes.

    • Collect the supernatant. Repeat the extraction twice more and combine the supernatants.

  • Concentration: Evaporate the combined extract to approximately 1 mL under a gentle stream of nitrogen.

  • Derivatization:

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat at 70°C for 60 minutes.

    • Cool to room temperature.

  • GC System: Agilent 8890 GC or equivalent

  • Column: HP-5MS, 30 m x 0.25 mm, 0.25 µm

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 280°C

  • Injection Mode: Splitless

  • Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

  • MS System: Agilent 5977B GC/MSD or equivalent

  • Ionization Mode: Electron Ionization (EI)

  • Acquisition Mode: Selected Ion Monitoring (SIM). Target ions to be determined from the mass spectrum of the derivatized 2-HPP standard.

  • Method Blank: A sample of clean, analyte-free sand processed through the entire procedure.

  • Matrix Spike: A replicate of a soil sample fortified with a known concentration of 2-HPP prior to extraction.

  • Surrogate Standard: A deuterated analog of a similar phenolic compound can be added to each sample before extraction to monitor extraction efficiency.

Visualization of Experimental Workflows

LC_MS_Workflow cluster_prep Sample Preparation (Water) cluster_analysis Analysis s1 500 mL Water Sample s3 Sample Loading s1->s3 s2 SPE Cartridge Conditioning s2->s3 s4 Washing s3->s4 s5 Elution s4->s5 s6 Concentration s5->s6 s7 Reconstitution s6->s7 a1 LC Separation s7->a1 1 mL Extract a2 MS/MS Detection (MRM) a1->a2 a3 Quantification a2->a3

Caption: LC-MS/MS workflow for 2-HPP in water.

GC_MS_Workflow cluster_prep Sample Preparation (Soil) cluster_analysis Analysis p1 10 g Soil Sample p2 Solvent Extraction p1->p2 p3 Concentration p2->p3 p4 Derivatization (Silylation) p3->p4 a1 GC Separation p4->a1 Derivatized Extract a2 MS Detection (SIM) a1->a2 a3 Quantification a2->a3

Caption: GC-MS workflow for 2-HPP in soil.

References

  • Agilent Technologies. (2014). Analysis of Pharmaceuticals and Personal Care Products (PPCPs) as Contaminants in Drinking Water by LC/MS/MS Using Agilent Bond Elut PPL. Application Note. [Link]

  • Brossa, L., et al. (2006). Development and validation of a GC/MS method for determination of phenolic xenoestrogens in aquatic samples. Chemosphere, 64(7), 1155-1163.
  • European Medicines Agency. (2011). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Gallart-Ayala, H., et al. (2011). Simultaneous determination of bisphenol A and its chlorinated derivatives in human plasma by turbulent flow chromatography and liquid chromatography-tandem mass spectrometry.
  • Jurek, A., & Leitner, E. (2017). Analytical determination of bisphenol A (BPA) and bisphenol analogues in paper products by GC-MS. Food Additives & Contaminants: Part A, 34(11), 1985-1995. [Link]

  • Reale, F., et al. (2020). Simultaneous Quantification of Bisphenol A, Its Glucuronide Metabolite, and Commercial Alternatives by LC-MS/MS for In Vitro Skin Absorption Evaluation. Chemical Research in Toxicology, 33(9), 2419-2428. [Link]

  • U.S. Food and Drug Administration. (2015). Guidance for Industry: Bioanalytical Method Validation. [Link]

A Comparative Guide to the In Vitro Cytotoxicity of 2-(2-Hydroxypropan-2-yl)phenol and its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's cytotoxicity is fundamental to safety and efficacy assessments. This guide provides a comparative analysis of the in vitro cytotoxicity of 2-(2-Hydroxypropan-2-yl)phenol and its structural isomers: the meta- and para-substituted variants. Due to a notable absence of direct comparative studies in publicly available literature, this document serves a dual purpose: to consolidate the existing toxicological data and to provide a robust experimental framework for researchers to conduct their own comparative assessments.

Introduction to the Isomers and the Imperative for Cytotoxic Profiling

This compound and its isomers (ortho, meta, and para) are substituted phenolic compounds. While sharing the same chemical formula (C₉H₁₂O₂), the position of the 2-hydroxypropan-2-yl group on the phenol ring can significantly influence their physicochemical properties and, consequently, their biological activity and toxicity. The para-isomer, 4-(2-Hydroxypropan-2-yl)phenol, is also known as p-cumylphenol and sees use in industrial applications, including as a chain terminator in the production of polycarbonates and as an intermediate for resins and surfactants[1]. The toxicological profiles of the ortho- and meta-isomers are less characterized, highlighting a critical data gap.

Understanding the relative cytotoxicity of these isomers is crucial for hazard identification, risk assessment, and the selection of safer alternatives in industrial applications or as scaffolds in drug design.

General Mechanisms of Phenolic Compound Cytotoxicity

Phenolic compounds exert their toxic effects through a variety of mechanisms, primarily centered on their interaction with cellular structures and biomolecules.

  • Membrane Damage and Protein Denaturation : As protoplasmic poisons, phenols can disrupt cellular membranes due to their dual hydrophilic and lipophilic properties, leading to a loss of integrity and cell death[2]. This interaction also allows them to denature essential cellular proteins, disrupting critical enzymatic functions[3].

  • Oxidative Stress and Radical Formation : A key mechanism of phenol toxicity involves the formation of phenoxyl radicals. This process can be particularly significant for phenols with electron-donating substituents[4]. These radicals can participate in redox cycling, leading to the generation of reactive oxygen species (ROS). An overabundance of ROS induces oxidative stress, which can damage lipids, proteins, and DNA, ultimately triggering apoptotic or necrotic cell death pathways[5].

  • Mitochondrial Dysfunction : Some substituted phenols are known to uncouple oxidative phosphorylation in mitochondria, disrupting the primary cellular energy production pathway and leading to metabolic collapse[2].

Known Toxicological Data of the Isomers

Direct, quantitative in vitro cytotoxicity data (e.g., IC50 values) for a comparative analysis of these specific isomers is scarce. The available information is largely based on hazard classifications and limited studies.

CompoundIsomer PositionCAS NumberKnown Cytotoxicity/Hazard Information
This compound Ortho3045-32-7GHS classifications indicate it is harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation[6]. No quantitative in vitro cytotoxicity data was found in the public domain.
3-(2-Hydroxypropan-2-yl)phenol Meta7765-97-1Very limited toxicological data is available for this isomer[7].
4-(2-Hydroxypropan-2-yl)phenol (p-cumylphenol) Para599-64-4GHS classifications indicate it is harmful if swallowed, causes serious eye damage, and may cause damage to kidneys through prolonged or repeated exposure[8]. It has also been shown to induce lipid accumulation in mouse adipocytes[9].

Predicting Cytotoxicity: Insights from Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies provide a theoretical framework for predicting the toxicity of phenolic compounds based on their molecular structure. Key determinants of phenol cytotoxicity include:

  • Hydrophobicity (log P) : Generally, an increase in hydrophobicity (higher log P value) leads to greater membrane disruption and nonspecific toxicity[4].

  • Electronic Effects (σ+) : The electronic properties of the substituents on the phenol ring are critical. Electron-donating groups can facilitate the formation of toxic phenoxyl radicals[4].

  • Molecular Descriptors (E-lumo, HOF) : The energy of the lowest unoccupied molecular orbital (E-lumo) and the heat of formation (HOF) have been used in QSAR models to predict the toxicity of substituted phenols, reflecting their reactivity and stability[10].

Based on these principles, it can be hypothesized that the position of the bulky 2-hydroxypropan-2-yl group will influence the molecule's hydrophobicity and steric hindrance, which in turn could affect its interaction with cellular targets and its propensity to form radicals. A formal experimental comparison is required to validate any such hypothesis.

A Proposed Experimental Framework for Comparative Cytotoxicity Assessment

To address the existing data gap, this section provides a detailed, best-practice framework for conducting a direct comparative cytotoxicity study of the three isomers. The use of at least two distinct assays targeting different cellular processes is recommended for a comprehensive assessment.

Core Experimental Assays
  • MTT Assay (Metabolic Activity) : This colorimetric assay measures the activity of mitochondrial NAD(P)H-dependent oxidoreductase enzymes, which reflects the metabolic viability of the cells[11]. A decrease in metabolic activity is indicative of cytotoxicity.

  • Lactate Dehydrogenase (LDH) Assay (Membrane Integrity) : This assay quantifies the amount of LDH, a stable cytosolic enzyme, released into the cell culture medium upon plasma membrane damage[12]. An increase in extracellular LDH is a marker of cell lysis and cytotoxicity.

Experimental Workflow

The following diagram illustrates the general workflow for the proposed comparative study.

G cluster_prep Phase 1: Preparation cluster_exposure Phase 2: Compound Exposure cluster_assay Phase 3: Cytotoxicity Assays cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_analysis Phase 4: Data Analysis cell_culture 1. Cell Line Selection & Culture (e.g., HepG2, HaCaT) compound_prep 2. Isomer Stock Solution Preparation (in DMSO) cell_seeding 3. Cell Seeding in 96-well plates treatment 4. Treat cells with serial dilutions of each isomer (24-72h) cell_seeding->treatment mtt_add 5a. Add MTT Reagent treatment->mtt_add ldh_supernatant 5b. Collect Supernatant treatment->ldh_supernatant mtt_incubate 6a. Incubate (2-4h) mtt_add->mtt_incubate mtt_solubilize 7a. Solubilize Formazan mtt_incubate->mtt_solubilize mtt_read 8a. Read Absorbance (~570 nm) mtt_solubilize->mtt_read data_proc 9. Calculate % Viability / % Cytotoxicity mtt_read->data_proc ldh_reagent 6b. Add LDH Reagent ldh_supernatant->ldh_reagent ldh_incubate 7b. Incubate (~30 min) ldh_reagent->ldh_incubate ldh_read 8b. Read Absorbance (~490 nm) ldh_incubate->ldh_read ldh_read->data_proc ic50 10. Determine IC50 values data_proc->ic50 compare 11. Compare Isomer Potency ic50->compare

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A Comparative Analysis of Estrogenic Activity: 2-(2-Hydroxypropan-2-yl)phenol versus Bisphenol A

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of endocrine-disrupting chemicals (EDCs), Bisphenol A (BPA) has long been a subject of intense scientific scrutiny due to its well-documented estrogenic activity.[1][2] Its ability to mimic the natural hormone 17β-estradiol allows it to interact with estrogen receptors (ERs), potentially leading to a cascade of physiological effects.[1] As industry seeks alternatives to BPA for various applications, it is imperative to rigorously evaluate the endocrine-disrupting potential of these substitutes. This guide provides a comparative analysis of the estrogenic activity of 2-(2-Hydroxypropan-2-yl)phenol, a structural isomer of the bisphenol A monomer, against the benchmark of Bisphenol A itself.

While extensive experimental data exists for Bisphenol A, there is a notable absence of direct studies on the estrogenic activity of this compound in the peer-reviewed literature. Therefore, this guide will first establish the well-characterized estrogenic profile of BPA and then, by leveraging established principles of structure-activity relationships for phenolic compounds, infer the likely estrogenic potential of this compound.

The Estrogenic Benchmark: Bisphenol A (BPA)

Bisphenol A is a synthetic compound widely used in the production of polycarbonate plastics and epoxy resins. Its estrogenic properties were first identified in the 1930s.[3] BPA exerts its estrogen-like effects by binding to estrogen receptors, primarily ERα and ERβ, and initiating downstream signaling pathways.[1][4]

The estrogenic activity of BPA is considered weak compared to 17β-estradiol, with a binding affinity to the estrogen receptor that is approximately 1,000 to 10,000 times lower.[1][4] Despite its lower potency, widespread human exposure has raised concerns about its potential health effects.[1] The estrogenic activity of BPA has been demonstrated across a variety of in vitro and in vivo assays, including:

  • Receptor Binding Assays: Competitive binding assays have consistently shown that BPA can displace radiolabeled estradiol from both ERα and ERβ.

  • Cell Proliferation Assays (E-Screen): In estrogen-responsive cell lines like MCF-7, BPA has been shown to induce cell proliferation, a hallmark of estrogenic action.[4]

  • Yeast Two-Hybrid Assays: These assays, which detect ligand-induced protein-protein interactions, have confirmed that BPA can induce the interaction between the estrogen receptor and its coactivators.[5]

  • In Vivo Uterotrophic Assays: In rodent models, BPA has been shown to increase uterine weight, a classic in vivo indicator of estrogenic activity.[2]

Structure-Activity Relationship of Estrogenic Phenols

The estrogenic activity of phenolic compounds is highly dependent on their molecular structure. Key structural features that govern the ability of a molecule to bind to and activate the estrogen receptor have been well-established:

  • A Phenolic Hydroxyl Group: This is essential for binding to the estrogen receptor, mimicking the hydroxyl group on the A-ring of estradiol.

  • A Hydrophobic Core: A bulky, hydrophobic group is necessary to occupy the ligand-binding pocket of the receptor.

  • Position of the Hydrophobic Group: The position of the hydrophobic substituent on the phenol ring is critical. For optimal estrogenic activity, this group should be in the para position relative to the hydroxyl group.[6][7] Substitution at the meta or ortho positions significantly reduces or abolishes estrogenic activity.[6][7]

Comparative Structural Analysis and Inferred Estrogenic Activity

FeatureBisphenol A This compound
Chemical Structure 4,4'-(propane-2,2-diyl)diphenolThis compound
Phenolic Hydroxyl Group(s) TwoOne
Hydrophobic Group A second p-hydroxyphenyl group connected by a dimethylmethylene bridgeA 2-hydroxypropan-2-yl group
Position of Substitution paraortho

Bisphenol A possesses two phenolic hydroxyl groups, and the critical second phenol ring is positioned para to the first, fulfilling the key structural requirements for estrogenic activity.

This compound , on the other hand, has its alkyl substituent at the ortho position relative to the phenolic hydroxyl group. Based on established structure-activity relationships, this ortho-substitution is predicted to severely hinder the molecule's ability to bind effectively to the estrogen receptor's ligand-binding pocket.[6][7] Therefore, it is highly probable that this compound exhibits significantly lower, if any, estrogenic activity compared to Bisphenol A.

Experimental Protocols for Assessing Estrogenic Activity

To empirically determine and compare the estrogenic activity of these compounds, a battery of standardized in vitro and in vivo assays would be employed. The OECD provides internationally recognized guidelines for many of these tests.[8][9][10]

In Vitro Assays

1. Estrogen Receptor Binding Assay (OECD TG 493) [9]

  • Principle: This competitive binding assay measures the ability of a test chemical to displace a radiolabeled ligand (e.g., [³H]-17β-estradiol) from purified human estrogen receptors (ERα and ERβ).

  • Methodology:

    • A constant concentration of the radiolabeled ligand and purified estrogen receptor are incubated together.

    • Increasing concentrations of the unlabeled test chemical (or Bisphenol A as a comparator) are added to compete for binding to the receptor.

    • After incubation, the receptor-bound and free radioligand are separated.

    • The amount of bound radioactivity is measured, and the concentration of the test chemical that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is calculated.

    • The relative binding affinity (RBA) is then determined by comparing the IC50 of the test chemical to that of 17β-estradiol.

2. MCF-7 Cell Proliferation Assay (E-Screen)

  • Principle: This assay utilizes the estrogen-responsive human breast cancer cell line, MCF-7, which proliferates in the presence of estrogens.

  • Methodology:

    • MCF-7 cells are cultured in a medium stripped of estrogens to reduce baseline proliferation.

    • The cells are then exposed to a range of concentrations of the test chemical, a positive control (17β-estradiol), and a negative control (vehicle).

    • After a defined incubation period (typically 6 days), cell proliferation is quantified using methods such as the sulforhodamine B (SRB) assay.

    • The proliferative effect (PE) is calculated relative to the negative and positive controls.

3. Yeast Two-Hybrid Estrogen Screen (YES Assay)

  • Principle: This assay uses genetically modified yeast that express the human estrogen receptor and a reporter gene (e.g., lacZ, which encodes for β-galactosidase). Binding of an estrogenic ligand to the receptor induces a conformational change that leads to the expression of the reporter gene.[5]

  • Methodology:

    • The engineered yeast are incubated with various concentrations of the test chemical.

    • If the chemical is estrogenic, it will activate the estrogen receptor, leading to the production of β-galactosidase.

    • A chromogenic substrate for β-galactosidase is added, and the resulting color change is measured spectrophotometrically.

    • The estrogenic activity is quantified by comparing the response to a standard curve generated with 17β-estradiol.

Signaling Pathways and Experimental Workflow

Estrogen Receptor Signaling Pathway

Estrogenic compounds exert their effects primarily through two pathways: the classical genomic pathway and the non-genomic pathway.[7][11][12]

EstrogenSignaling cluster_EC Extracellular cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Ligand Estrogenic Ligand (e.g., BPA) ER_HSP ER-HSP Complex Ligand->ER_HSP ER Estrogen Receptor (ER) ER_dimer Activated ER Dimer ER->ER_dimer Dimerization HSP Heat Shock Proteins ER_HSP->ER Ligand Binding & HSP Dissociation ERE Estrogen Response Element (ERE) ER_dimer->ERE Binds to DNA ER_dimer->ERE Gene Target Gene ERE->Gene Initiates Transcription mRNA mRNA Gene->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response (e.g., Proliferation) Protein->Response

Caption: Simplified Estrogen Receptor Genomic Signaling Pathway.
General Experimental Workflow for Estrogenicity Assessment

EstrogenicityWorkflow Start Test Compound (e.g., this compound) InVitro Tier 1: In Vitro Screening Start->InVitro Binding ER Binding Assay (OECD TG 493) InVitro->Binding Transactivation Transcriptional Activation (e.g., YES Assay) InVitro->Transactivation Proliferation Cell Proliferation Assay (E-Screen) InVitro->Proliferation Decision1 Estrogenic Activity Detected? Binding->Decision1 Transactivation->Decision1 Proliferation->Decision1 InVivo Tier 2: In Vivo Confirmation (If Activity Detected) Decision1->InVivo Yes NoActivity Conclusion: Negligible Estrogenic Activity Decision1->NoActivity No Uterotrophic Uterotrophic Bioassay (OECD TG 440) InVivo->Uterotrophic Conclusion Characterize Estrogenic Potential & Compare to BPA Uterotrophic->Conclusion

Caption: Tiered workflow for assessing the estrogenic activity of a test compound.

Conclusion

While Bisphenol A is a well-established weak estrogen, a comprehensive review of the scientific literature reveals no direct experimental data on the estrogenic activity of this compound. However, based on fundamental principles of structure-activity relationships for phenolic compounds, a scientifically sound inference can be made. The ortho-position of the alkyl group in this compound, in contrast to the para-position in estrogenic compounds like BPA, strongly suggests that it will have a significantly diminished, likely negligible, affinity for the estrogen receptor.

References

  • Routledge, E. J., & Sumpter, J. P. (1997). Structural features of alkylphenolic chemicals associated with estrogenic activity. Journal of Biological Chemistry, 272(6), 3280-3288. Available at: [Link]

  • Naciff, J. M., et al. (2010). Estrogenic Activity of Bisphenol A and 2,2-bis(p-Hydroxyphenyl)-1,1,1-trichloroethane (HPTE) Demonstrated in Mouse Uterine Gene Profiles. Environmental Health Perspectives, 119(1), 67-73. Available at: [Link]

  • Routledge, E. J., & Sumpter, J. P. (1997). Structural features of alkylphenolic chemicals associated with estrogenic activity. PubMed, 9013566. Available at: [Link]

  • Marino, M., et al. (2012). Estrogen Signaling Multiple Pathways to Impact Gene Transcription. Current Genomics, 13(4), 314-320. Available at: [Link]

  • Gao, H., et al. (2015). Bisphenol A and Hormone-Associated Cancers: Current Progress and Perspectives. Journal of Environmental Science and Health, Part C, 33(2), 85-110. Available at: [Link]

  • Vandenberg, L. N., et al. (2019). Update on the Health Effects of Bisphenol A: Overwhelming Evidence of Harm. Endocrinology, 160(6), 1335-1349. Available at: [Link]

  • Creative Diagnostics. (n.d.). Estrogen Signaling Pathway. Available at: [Link]

  • Naciff, J. M., et al. (2011). Estrogenic Activity of Bisphenol A and 2,2-bis(p-Hydroxyphenyl)-1,1,1-trichloroethane (HPTE) Demonstrated in Mouse Uterine Gene Profiles. Environmental Health Perspectives, 119(1), 67-73. Available at: [Link]

  • ResearchGate. (n.d.). Estrogen receptor (ER) signalling pathway. Available at: [Link]

  • Kim, J. Y., et al. (2011). The Influence of Endocrine Disrupting Chemicals on the Proliferation of ERα Knockdown-Human Breast Cancer Cell Line MCF-7; New Attempts by RNAi Technology. Journal of the Korean Society for Applied Biological Chemistry, 54(4), 578-585. Available at: [Link]

  • OECD. (2007). Test No. 440: Uterotrophic Bioassay in Rodents. OECD Guidelines for the Testing of Chemicals, Section 4. Available at: [Link]

  • Kitamura, S., et al. (2005). Comparative Study of the Endocrine-Disrupting Activity of Bisphenol A and 19 Related Compounds. Toxicological Sciences, 84(2), 249-259. Available at: [Link]

  • OECD. (2015). Test No. 493: Performance-Based Test Guideline for Human Recombinant Estrogen Receptor (hrER) In Vitro Assays to Detect Chemicals with ER Binding Affinity. OECD Guidelines for the Testing of Chemicals, Section 4. Available at: [Link]

  • OECD. (2012). Test No. 455: Performance-Based Test Guideline for Stably Transfected Transactivation In Vitro Assays to Detect Estrogen Receptor Agonists and Antagonists. OECD Guidelines for the Testing of Chemicals, Section 4. Available at: [Link]

  • Nishihara, T., et al. (2000). Estrogenic activities of 517 chemicals by yeast two-hybrid assay. Journal of Health Science, 46(4), 282-298. Available at: [Link]

  • Routledge, E. J., & Sumpter, J. P. (1996). Oestrogenic activity of surfactants and some of their degradation products assessed using a recombinant yeast screen. Environmental Toxicology and Chemistry, 15(3), 241-248. Available at: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(2-Hydroxypropan-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-(2-Hydroxypropan-2-yl)phenol (CAS No. 3045-32-7). As laboratory professionals, our responsibility extends beyond the bench to ensure that all chemical waste is managed in a manner that protects personnel, the environment, and maintains regulatory compliance. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and responsibility.

PART 1: CORE DIRECTIVE: Hazard Identification & Risk Assessment

Understanding the inherent risks of a chemical is the foundation of its safe management. Before any disposal procedure is initiated, a thorough risk assessment must be conducted.

Chemical Profile and Properties

A summary of the key identifiers and physical properties of this compound is provided below. This data is essential for accurate labeling and waste characterization.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 3045-32-7[1]
Molecular Formula C₉H₁₂O₂[1]
Molecular Weight 152.19 g/mol [1]
Primary Hazards Corrosive, Irritant[1][2]
GHS Hazard Classification

The Globally Harmonized System (GHS) provides a universal framework for classifying chemical hazards. The classifications for this compound mandate specific handling and disposal precautions.[1][2]

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Irritation Category 1H318: Causes serious eye damage
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation

Causality Insight: The presence of a phenol group and an alcohol functional group contributes to its irritant and corrosive properties. The "serious eye damage" classification (Category 1) is particularly critical; it signifies a risk of irreversible damage, dictating the mandatory use of stringent eye protection during handling and disposal.

Chemical Incompatibilities and Reactivity

Proper segregation of chemical waste is paramount to prevent dangerous reactions. This compound must not be mixed with the following, as this can lead to violent reactions or the generation of toxic byproducts.

  • Strong Oxidizing Agents: (e.g., nitric acid, bromine, peroxides)

  • Strong Bases: (e.g., potassium hydroxide, sodium hydroxide)

  • Strong Acids: (e.g., sulfuric acid, hydrochloric acid)[3]

Upon combustion, it is expected to produce hazardous decomposition products, primarily carbon oxides (CO, CO₂).[3]

PART 2: SCIENTIFIC INTEGRITY: Disposal Protocol

This section outlines the authoritative, step-by-step protocol for disposing of this compound waste. This procedure is designed to comply with the U.S. Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA).

Personal Protective Equipment (PPE)

Before handling the chemical or its waste, the following minimum PPE is required:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[3]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber). Always inspect gloves for tears or holes before use.[3]

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood. For spill cleanup, respiratory protection may be necessary.[3]

Step-by-Step Disposal Workflow

Step 1: Waste Characterization The first and most critical step is to determine that the waste is hazardous.[4] Based on its GHS classifications for toxicity and corrosivity, this compound must be managed as a hazardous waste.[1][2][5] While not explicitly a "listed" waste by name in common RCRA lists, its characteristics fall under the EPA's definition of hazardous waste. Phenolic compounds are frequently regulated, and it is best practice to manage this chemical within that waste stream.[6][7][8]

Step 2: Containerization Collect waste this compound in a dedicated, compatible container.

  • Container Material: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top cap.[9] Ensure the container is clean and was not previously used for an incompatible chemical.[10]

  • Container Integrity: Do not use containers that are cracked, damaged, or cannot be securely sealed. The container must be closed at all times except when waste is being added.[10]

  • Fill Level: Do not fill the container more than 90% full to allow for vapor expansion.

Step 3: Labeling Proper labeling is a legal requirement and ensures safe handling. The waste container must be labeled clearly as soon as the first drop of waste is added.

  • The label must include the words "Hazardous Waste." [10]

  • List all chemical constituents by their full name, including "this compound," and their approximate percentages. Do not use abbreviations or chemical formulas.[9]

  • Indicate the date when waste accumulation began.[10]

  • Include the name and contact information of the generating researcher or laboratory.[9]

Step 4: Segregation and Storage Store the labeled hazardous waste container in a designated satellite accumulation area (SAA) or central accumulation area (CAA).[10]

  • Segregation: Ensure the container is stored separately from incompatible materials, particularly strong oxidizers, acids, and bases.[3][11] Use secondary containment bins to segregate waste streams.[11]

  • Location: Store the waste below eye level in a cool, dry, and well-ventilated area away from heat or ignition sources.[11][12]

Step 5: Arrange for Professional Disposal Hazardous waste must be disposed of through your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste management company.[4]

  • Follow your institution's specific procedures for requesting a waste pickup.[9]

  • A Uniform Hazardous Waste Manifest will be used to track the waste from your facility to its final treatment, storage, and disposal facility (TSDF).[10][13] This is a legal document that ensures a proper chain of custody.

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial.

  • For Small Spills (<50 mL):

    • Ensure proper PPE is worn, including gloves and eye protection.[12]

    • Absorb the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[12]

    • Carefully collect the contaminated absorbent material into a sealable container.

    • Label the container as hazardous waste, listing all contents, and dispose of it according to the protocol above.

    • Clean the spill area with soap and water.[12]

  • For Large Spills:

    • Evacuate the immediate area.

    • Alert others and prevent entry into the spill zone.

    • If safe to do so, ensure ventilation is adequate.

    • Contact your institution's emergency response team or EH&S office immediately. Do not attempt to clean up a large spill without specialized training and equipment.

PART 3: VISUALIZATION: Disposal Decision Workflow

The following diagram illustrates the logical decision-making process for the compliant management and disposal of this compound waste.

G Figure 1: Decision workflow for the compliant disposal of this compound waste. A Waste Generation (Unused reagent, reaction byproduct, or contaminated material) B Step 1: Characterize Waste Is it hazardous based on GHS/RCRA? A->B C YES (Corrosive/Toxic Characteristics) B->C D Step 2: Select Approved Container (HDPE or Glass, <90% Full) C->D Proceed E Step 3: Label Container ('Hazardous Waste', Contents, Date) D->E F Step 4: Store and Segregate (Away from incompatibles) E->F G Step 5: Arrange Pickup (Contact EH&S or licensed vendor) F->G H Documentation (Complete Manifest) G->H I Final Disposal (Licensed TSDF - Likely Incineration) H->I

Caption: Figure 1: Decision workflow for the compliant disposal of this compound waste.

References

  • This compound | C9H12O2 | CID 827955 . PubChem, National Center for Biotechnology Information. [Link]

  • The Essential Guide to Sustainability and Compliance for Industrial Waste Management . Crystal Clean. [Link]

  • Waste Code - RCRAInfo . U.S. Environmental Protection Agency. [Link]

  • Proper Handling of Hazardous Waste Guide . U.S. Environmental Protection Agency. [Link]

  • 4-(2-Hydroxypropan-2-yl)phenol | C9H12O2 | CID 11116238 . PubChem, National Center for Biotechnology Information. [Link]

  • Best Practices for Hazardous Waste Disposal . AEG Environmental. [Link]

  • Hazardous Waste . U.S. Environmental Protection Agency. [Link]

  • CAS 3045-32-7 | this compound . Hoffman Fine Chemicals. [Link]

  • Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency. [Link]

  • EPA HAZARDOUS WASTE CODES . Unknown Source. [Link]

  • Fact Sheet: Phenol . UC Berkeley Office of Environment, Health & Safety. [Link]

  • Chemical Waste Management Guide . Technion - Israel Institute of Technology. [Link]

  • Memo Detail - F021 LISTING FOR SUBSTANCES CONTAINING CHLOROPHENOLIC COMPOUNDS . U.S. Environmental Protection Agency. [Link]

  • Environmental Fate Constants for Additional 27 Organic Chemicals . U.S. Environmental Protection Agency. [Link]

  • EPA Hazardous Waste Codes . University of Maryland Environmental Safety, Sustainability and Risk. [Link]

  • Hazardous Waste Disposal Guide . Northwestern University Research Safety. [Link]

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Navigating the Safe Handling of 2-(2-Hydroxypropan-2-yl)phenol: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazard: GHS Classification

2-(2-Hydroxypropan-2-yl)phenol is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazards:

  • Harmful if swallowed (Acute toxicity, oral)[2]

  • Causes skin irritation (Skin corrosion/irritation)[2]

  • Causes serious eye damage (Serious eye damage/eye irritation)[2]

  • May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation)[2]

These classifications dictate a stringent approach to personal protection to mitigate the risks of exposure.

Core Principles of Protection: A Multi-Layered Approach

Effective protection from this compound hinges on a multi-layered strategy encompassing engineering controls, administrative controls, and personal protective equipment.

Engineering Controls: The primary line of defense is to handle this compound within a certified chemical fume hood.[3] This minimizes the inhalation of any dust or aerosols that may be generated. Emergency eyewash stations and safety showers must be readily accessible in the immediate vicinity of handling.[3][4]

Administrative Controls: Never work alone when handling this and other hazardous chemicals. Ensure all personnel are thoroughly trained on the specific hazards and emergency procedures outlined in this guide.

Personal Protective Equipment (PPE): Your Last Line of Defense

The following table summarizes the recommended PPE for handling this compound.

Protection TypeRecommended EquipmentCritical Notes
Eye and Face Protection Chemical splash goggles and a face shield.Must be worn whenever there is a potential for splashes.[5]
Hand Protection For incidental contact with dilute solutions, double-layered nitrile gloves are acceptable. For concentrated solutions or prolonged handling, use neoprene or butyl rubber gloves.Phenolic compounds can penetrate standard nitrile gloves. Change gloves frequently and immediately if contamination is suspected.[3]
Body Protection A fully buttoned lab coat is mandatory. For tasks with a higher risk of splashing, a butyl rubber or neoprene apron worn over the lab coat is required. Long pants and closed-toe shoes are essential.---
Respiratory Protection All handling of this compound that could generate dust or aerosols must be conducted in a chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges is necessary.[6]---

Procedural Guidance: Donning, Doffing, and Disposal of PPE

The integrity of your PPE is only as good as the procedures for its use. Follow this workflow to ensure maximum protection.

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_handling Chemical Handling cluster_doffing Doffing Sequence (Contaminated) cluster_disposal Disposal a Inspect PPE for damage b Confirm availability of fume hood a->b c Locate emergency eyewash and shower b->c d Lab coat c->d Proceed if safe e Inner nitrile gloves d->e f Outer neoprene/butyl gloves e->f g Goggles and face shield f->g h Work within fume hood g->h i Remove outer gloves h->i j Remove face shield and goggles i->j k Remove lab coat j->k l Remove inner gloves k->l m Dispose of all used PPE as hazardous waste l->m n Wash hands thoroughly m->n

Caption: A logical workflow for the preparation, donning, handling, doffing, and disposal of PPE when working with this compound.

Emergency Procedures: A Critical Response Plan

Skin Contact: Immediate and rapid decontamination is crucial to minimize absorption.[7]

  • Immediately remove all contaminated clothing, including leather items like belts and watchbands.[5][7]

  • If the exposure is minor, flush the affected area with low-molecular-weight polyethylene glycol (PEG 300 or PEG 400).[7][8]

  • If PEG is unavailable, or if the exposure is extensive, use an emergency safety shower for at least 15 minutes.[3][7]

  • Seek immediate medical attention.

Eye Contact:

  • Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[3]

  • Remove contact lenses if it is safe to do so.

  • Seek immediate medical attention.

Inhalation:

  • Move the individual to fresh air immediately.

  • Seek immediate medical attention.

Ingestion:

  • Do NOT induce vomiting.

  • If the person is conscious, rinse their mouth with water.

  • Seek immediate medical attention.

Spill and Waste Management: Containment and Disposal

A clear plan for managing spills and disposing of waste is fundamental to laboratory safety.

Spill Response:

  • Evacuate the immediate area and alert colleagues.

  • If the spill is significant, contact your institution's environmental health and safety department.

  • For small spills, and only if you are trained and have the appropriate PPE, absorb the material with an inert absorbent such as vermiculite or sand.[3]

  • Place the absorbed material into a sealed, labeled container for hazardous waste disposal.

Waste Disposal:

All materials contaminated with this compound, including used PPE, absorbent materials from spills, and empty containers, must be disposed of as hazardous chemical waste.[3] Follow your institution's and local regulations for hazardous waste disposal.[9][10] Ensure waste containers are clearly labeled and stored in a designated, well-ventilated area away from incompatible materials.[3][9]

References

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Western Washington University. (n.d.). Phenol. Retrieved from [Link]

  • Hoffman Fine Chemicals Pty Ltd. (n.d.). CAS 3045-32-7 | this compound | MFCD02324111. Retrieved from [Link]

  • Service Best. (2021, September 21). Safety data sheet. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Phenol - NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Phenol. Retrieved from [Link]

  • protocols.io. (2020, September 9). PHENOL FIRST AID and personal protective equipment. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Appendix P - Phenol First Aid Guide and PPE. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). phenol-haz-controls-fact-sheet-wsp.pdf. Retrieved from [Link]

  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Oregon State University Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.